KT185
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNTNACVSWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KT185 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of KT185, a Potent and Selective ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, selective, and orally bioavailable irreversible inhibitor of α/β-hydrolase domain containing 6 (ABHD6). This technical guide delineates the mechanism of action of this compound, its impact on the endocannabinoid signaling pathway, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparison, and key pathways and workflows are visualized to provide a comprehensive understanding for researchers in drug development.
Introduction to ABHD6 and its Role in Endocannabinoid Signaling
α/β-hydrolase domain containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a crucial role in the regulation of the endocannabinoid system.[1][2] The endocannabinoid system, a key neuromodulatory pathway, is involved in a wide array of physiological processes. A primary function of ABHD6 is the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), an endogenous lipid messenger that activates cannabinoid receptors CB1 and CB2.[1][2][3] By degrading 2-AG, ABHD6 terminates its signaling. ABHD6 is strategically located on the postsynaptic neuronal membrane, allowing it to modulate the levels of 2-AG available to act on presynaptic CB1 receptors in a retrograde signaling fashion.[4] Inhibition of ABHD6 leads to an accumulation of 2-AG, thereby enhancing cannabinoid receptor signaling. This makes ABHD6 an attractive therapeutic target for various neurological and inflammatory conditions.[3]
This compound: A Piperidyl-1,2,3-Triazole Urea-Based Inhibitor
This compound belongs to a class of piperidyl-1,2,3-triazole urea-based irreversible inhibitors designed for high potency and selectivity against ABHD6.[1][5][6] Its development was part of a broader effort to create chemical probes to study the physiological functions of ABHD6.[1][2] this compound is characterized by its oral bioavailability and its ability to inhibit ABHD6 in vivo, displaying excellent selectivity against other serine hydrolases in both the brain and liver.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the irreversible inhibition of the enzymatic activity of ABHD6. As a serine hydrolase inhibitor, this compound likely forms a covalent bond with the catalytic serine residue in the active site of ABHD6, rendering the enzyme inactive. This inactivation prevents the hydrolysis of 2-AG to arachidonic acid and glycerol. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors, thereby potentiating endocannabinoid signaling.
Signaling Pathway
The inhibition of ABHD6 by this compound directly impacts the endocannabinoid signaling pathway as depicted in the diagram below.
Caption: Signaling pathway illustrating the role of ABHD6 and its inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound and related compounds were determined through in vitro and in situ assays.[5][6]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ABHD6 | In situ (Neuro-2a cells) | 0.21 | [5][6] |
| KT182 | ABHD6 | In vitro | 1.7 | [5][6] |
| ABHD6 | In situ (Neuro-2a cells) | 0.24 | [5][6] | |
| KT203 | ABHD6 | In vitro | 0.82 | [5][6] |
| ABHD6 | In situ (Neuro-2a cells) | 0.31 | [5][6] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures, primarily centered around activity-based protein profiling (ABPP).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors within a complex proteome.
Experimental Workflow for ABPP:
Caption: General experimental workflow for activity-based protein profiling (ABPP).
Protocol for In Vitro ABHD6 Inhibition Assay:
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Mouse brain membrane proteome is pre-incubated with varying concentrations of the test compound (e.g., this compound) or DMSO as a vehicle control for 30 minutes at 37°C.
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A fluorescently-tagged activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), which reacts with the active site of serine hydrolases, is added to the mixture.
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The labeling reaction is allowed to proceed for a specific duration.
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The reaction is quenched, and the proteins are separated by SDS-PAGE.
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The gel is scanned for fluorescence to visualize the probe-labeled enzymes.
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The intensity of the band corresponding to ABHD6 is quantified to determine the extent of inhibition at each compound concentration, from which the IC50 value is calculated.
Protocol for In Situ ABHD6 Inhibition Assay:
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Live cells (e.g., Neuro-2a cells) are treated with different concentrations of the test inhibitor for a defined period.
-
The cells are then lysed, and the proteome is harvested.
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The lysates are subsequently labeled with an activity-based probe.
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The remaining steps of protein separation, visualization, and quantification are performed as in the in vitro assay.
In Vivo Selectivity Profiling
To assess the in vivo activity and selectivity of this compound, the compound was administered to mice.
Protocol for In Vivo Studies:
-
Mice are treated with this compound (e.g., via oral gavage) or a vehicle control.
-
After a specified time, tissues of interest (e.g., brain, liver) are collected.
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Proteomes are prepared from these tissues.
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The activity of serine hydrolases in these proteomes is assessed using ABPP as described above to determine the extent of ABHD6 inhibition and any off-target effects.
Logical Relationship of this compound's Mechanism
The following diagram illustrates the logical progression from the administration of this compound to its ultimate effect on neurotransmission.
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of ABHD6. Its mechanism of action involves the direct inactivation of ABHD6, leading to an accumulation of the endocannabinoid 2-AG and subsequent enhancement of cannabinoid receptor signaling. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals interested in targeting the endocannabinoid system through the inhibition of ABHD6. The availability of orally active and selective inhibitors like this compound is invaluable for further elucidating the therapeutic potential of this target.
References
- 1. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 4. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KT-185: A Potent and Selective ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KT-185 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme alpha/beta-hydrolase domain containing 6 (ABHD6).[1] As a key regulator of the endocannabinoid system, ABHD6 is responsible for the hydrolysis of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling lipid.[1][2] By inhibiting ABHD6, KT-185 elevates the levels of 2-AG, thereby modulating cannabinoid receptor signaling and other downstream pathways. This targeted mode of action positions KT-185 as a valuable chemical probe for studying the physiological and pathophysiological roles of ABHD6 and as a potential therapeutic agent for a range of disorders, including metabolic and neurological conditions.[2] This guide provides a comprehensive overview of the technical details of KT-185, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Concepts: Mechanism of Action
KT-185 exerts its effects by irreversibly binding to the active site of the ABHD6 enzyme, thereby preventing the hydrolysis of its primary substrate, 2-AG.[3] ABHD6 is a serine hydrolase, and KT-185 acts as a covalent inhibitor, forming a stable adduct with the catalytic serine residue within the enzyme's active site. This inactivation of ABHD6 leads to an accumulation of 2-AG in various tissues, including the brain.[3] The elevated 2-AG levels, in turn, enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a cascade of downstream signaling events.[2]
Quantitative Data
The potency and selectivity of KT-185 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.21 nM | Neuro2A cells | [4] |
| Enzyme | IC50 (nM) | Selectivity vs. ABHD6 | Reference |
| ABHD6 | 0.21 | - | [4] |
| MAGL | >10,000 | >47,600-fold | [3] |
| FAAH | >10,000 | >47,600-fold | [3] |
| Route of Administration | Dose | Effect | Animal Model | Reference |
| Intraperitoneal (i.p.) | 40 mg/kg | Complete inactivation of brain ABHD6 | Mouse | [5] |
Signaling Pathways and Experimental Workflows
The inhibition of ABHD6 by KT-185 initiates a series of signaling events primarily through the potentiation of 2-AG signaling. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for evaluating ABHD6 inhibitors.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for In Vivo Target Engagement
This protocol is adapted from methodologies used to assess the in vivo selectivity and target engagement of serine hydrolase inhibitors.
Objective: To determine the in vivo potency and selectivity of KT-185 for ABHD6 in mouse brain tissue.
Materials:
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KT-185
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Male C57BL/6 mice
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Vehicle (e.g., 18:1:1 saline:Emulphor:ethanol)
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Phosphate-buffered saline (PBS), pH 7.4
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Dounce homogenizer
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Ultracentrifuge
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Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
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SDS-PAGE gels
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Fluorescence gel scanner
Procedure:
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Animal Dosing: Administer KT-185 intraperitoneally (i.p.) to mice at various doses (e.g., 1, 5, 10, 20, 40 mg/kg) or vehicle control.
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Tissue Harvest: After a predetermined time (e.g., 4 hours), euthanize the mice and immediately harvest the brains.
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Proteome Preparation:
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Homogenize brain tissue in cold PBS using a Dounce homogenizer.
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Centrifuge the homogenate at 1,000 x g for 5 minutes to remove debris.
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Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 45 minutes.
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Resuspend the membrane pellet in PBS and determine the protein concentration.
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Probe Labeling:
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Incubate a portion of the membrane proteome (e.g., 50 µg) with a fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine at 1 µM) for 30 minutes at 37°C. This probe will covalently label the active site of serine hydrolases that were not inhibited by KT-185.
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SDS-PAGE Analysis:
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Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE.
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Visualization and Analysis:
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Visualize the labeled proteins using a fluorescence gel scanner.
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The intensity of the fluorescent band corresponding to ABHD6 (and other serine hydrolases) will be inversely proportional to the in vivo inhibitory activity of KT-185. A reduction in fluorescence indicates successful target engagement.
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Compare the band intensities across different doses of KT-185 to determine the dose-dependent inhibition of ABHD6 and assess off-target effects on other serine hydrolases.
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In Vitro Fluorogenic Assay for ABHD6 Inhibition
This protocol describes a common method for determining the in vitro potency (IC50) of an inhibitor against ABHD6.
Objective: To determine the IC50 value of KT-185 for ABHD6.
Materials:
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KT-185
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Source of active ABHD6 (e.g., lysate from HEK293 cells overexpressing ABHD6 or purified recombinant ABHD6)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA)
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Fluorogenic substrate for ABHD6 (e.g., a substrate that releases a fluorescent product upon hydrolysis)
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96-well microplate (black, clear bottom)
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Plate reader with fluorescence detection capabilities
Procedure:
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Inhibitor Preparation: Prepare a serial dilution of KT-185 in DMSO.
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Enzyme Preparation: Dilute the ABHD6 enzyme source to an appropriate concentration in the assay buffer.
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Incubation:
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In a 96-well plate, add a small volume of the diluted KT-185 or DMSO (for control wells) to each well.
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Add the diluted ABHD6 enzyme to each well and incubate for a specific period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
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Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader.
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Data Analysis:
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Calculate the initial reaction velocity for each inhibitor concentration.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Fit the data to a dose-response curve to determine the IC50 value of KT-185.
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Conclusion
KT-185 is a highly potent and selective inhibitor of ABHD6, offering a valuable tool for the scientific community to explore the intricacies of the endocannabinoid system and the specific roles of 2-AG signaling. Its favorable pharmacological properties, including oral bioavailability and brain penetrance, make it a promising candidate for further investigation in preclinical models of disease. The data and protocols presented in this guide are intended to facilitate the effective use of KT-185 in research and drug development endeavors.
References
- 1. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KT185 in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of KT185, a potent and selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6). By inhibiting ABHD6, this compound modulates the endocannabinoid system, primarily by increasing the levels of the endogenous cannabinoid 2-arachidonoyl glycerol (2-AG). This guide details the mechanism of action of this compound, its biochemical activity, and its effects on endocannabinoid signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of modulating the endocannabinoid system.
Introduction to the Endocannabinoid System and ABHD6
The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a wide array of physiological processes. These include, but are not limited to, neurotransmission, inflammation, pain perception, and metabolism. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids (such as anandamide and 2-arachidonoyl glycerol or 2-AG), and the enzymes responsible for their synthesis and degradation.
α/β-Hydrolase domain-containing protein 6 (ABHD6) is a transmembrane serine hydrolase that has been identified as a key enzyme in the degradation of the endocannabinoid 2-AG. Unlike monoacylglycerol lipase (MAGL), which is the primary enzyme responsible for 2-AG hydrolysis in the presynaptic terminal, ABHD6 is predominantly located in the postsynaptic neuron. This distinct localization suggests that ABHD6 plays a specific role in regulating the spatial and temporal dynamics of 2-AG signaling at the postsynaptic level. By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling, thereby modulating the activation of cannabinoid receptors.
This compound: A Selective ABHD6 Inhibitor
This compound is a synthetic, small-molecule inhibitor that demonstrates high potency and selectivity for ABHD6. Its inhibitory action on ABHD6 leads to an accumulation of 2-AG in specific cellular compartments, thereby amplifying and prolonging the signaling of this endocannabinoid.
Biochemical Activity and Potency
This compound has been characterized as a potent inhibitor of ABHD6. The inhibitory activity of this compound has been quantified using various biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
| Assay Type | Target | Cell/Tissue Type | IC50 (nM) | Reference |
| Competitive Activity-Based Protein Profiling | ABHD6 | Neuro2A cell membranes | 0.21 | [1] |
| 2-AG Hydrolysis Assay | Recombinant mouse ABHD6 | HEK293T cells | 13.6 | [1] |
Table 1: In Vitro Potency of this compound Against ABHD6
Selectivity Profile
A critical aspect of a chemical probe or potential therapeutic agent is its selectivity for the intended target over other related proteins. This compound has been shown to be highly selective for ABHD6 over other serine hydrolases, including MAGL and fatty acid amide hydrolase (FAAH), the primary degrading enzyme for anandamide. This selectivity is crucial for dissecting the specific roles of ABHD6 in the endocannabinoid system without the confounding effects of inhibiting other key enzymes.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of ABHD6, which in turn modulates the endocannabinoid signaling pathway.
Inhibition of 2-AG Hydrolysis
This compound binds to the active site of the ABHD6 enzyme, preventing it from hydrolyzing its primary substrate, 2-AG. This leads to an increase in the local concentration of 2-AG in the postsynaptic neuron.
Enhancement of Endocannabinoid Signaling
The elevated levels of 2-AG resulting from ABHD6 inhibition by this compound lead to enhanced activation of cannabinoid receptors, primarily CB1 receptors, which are abundant in the central nervous system. This enhanced signaling can have various downstream effects on neuronal function.
Caption: Mechanism of this compound Action in the Synapse.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the primary literature introducing this compound provides an overview of the methods used, it often lacks the granular, step-by-step detail required for direct implementation. The following sections outline the general principles of the key assays used to characterize this compound.
Note: Specific, detailed, step-by-step protocols for the application of these assays to this compound are not available in the public domain at the time of this writing. Researchers should refer to the original publications and adapt generalized protocols from specialized labs, such as the Cravatt Laboratory at The Scripps Research Institute, for their specific experimental needs.
Competitive Activity-Based Protein Profiling (ABPP)
Principle: This technique is used to assess the potency and selectivity of an inhibitor across a complex proteome. It involves the competition between the inhibitor (this compound) and a broad-spectrum activity-based probe for binding to the active site of serine hydrolases.
General Workflow:
-
Proteome Preparation: Isolate protein lysates (e.g., from Neuro2A cell membranes) in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound for a defined period to allow for target engagement.
-
Probe Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) to the mixture. The probe will label the active sites of serine hydrolases that are not occupied by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzyme (ABHD6). A decrease in fluorescence intensity with increasing inhibitor concentration indicates target inhibition. IC50 values are calculated from the resulting dose-response curves.
Caption: General Workflow for Competitive ABPP.
2-AG Hydrolysis Assay
Principle: This assay directly measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of its substrate, 2-AG. The inhibitory effect of this compound is determined by its ability to reduce the rate of 2-AG breakdown.
General Workflow:
-
Enzyme Source: Utilize a source of ABHD6, such as membrane preparations from HEK293T cells overexpressing recombinant mouse ABHD6.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding a known concentration of 2-AG.
-
Reaction Quenching: After a specific incubation time, stop the reaction, typically by adding an organic solvent.
-
Lipid Extraction and Analysis: Extract the lipids from the reaction mixture and quantify the remaining 2-AG and/or the product, arachidonic acid, using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of 2-AG hydrolysis at each inhibitor concentration and determine the IC50 value.
Caption: General Workflow for 2-AG Hydrolysis Assay.
In Vivo Studies
General Considerations for In Vivo Administration:
-
Vehicle: The choice of vehicle for dissolving and administering a compound is critical for its bioavailability and to avoid confounding effects. The specific vehicle used for this compound in published studies is not consistently detailed. Common vehicles for hydrophobic compounds include solutions containing Tween 80, DMSO, and saline.
-
Dosing Regimen: The dose, frequency, and duration of administration depend on the pharmacokinetic and pharmacodynamic properties of the compound and the specific research question.
-
Assessment of Downstream Effects: Following administration, various endpoints can be measured to assess the biological effects of this compound. These can include:
-
Target Engagement: Measuring the inhibition of ABHD6 activity in tissues of interest (e.g., brain, liver) using ex vivo competitive ABPP.
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Pharmacodynamic Readouts: Quantifying the levels of 2-AG and other endocannabinoids in tissues using LC-MS.
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Behavioral Assays: Assessing changes in pain perception, anxiety, or other behaviors known to be modulated by the endocannabinoid system.
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Clinical Development
As of the latest available information, there are no registered clinical trials for this compound. This suggests that this compound is currently a research tool and has not progressed into human clinical development.
Conclusion
This compound is a valuable chemical probe for studying the role of ABHD6 in the endocannabinoid system. Its high potency and selectivity make it a powerful tool for elucidating the specific functions of postsynaptic 2-AG signaling in health and disease. While detailed experimental protocols for its use are not widely published, the general principles of the assays used for its characterization are well-established. Further research utilizing this compound and similar compounds will likely provide deeper insights into the therapeutic potential of targeting ABHD6 for a range of neurological and metabolic disorders.
References
The Role of α/β-Hydrolase Domain-Containing 6 (ABHD6) in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α/β-hydrolase domain-containing 6 (ABHD6) is a serine hydrolase that has emerged as a significant modulator of neurological function and a promising therapeutic target for a range of neurological disorders. Primarily recognized for its role in the endocannabinoid system (ECS), ABHD6 is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Beyond its influence on endocannabinoid signaling, ABHD6 has been implicated in other crucial neuronal processes, including the trafficking of AMPA receptors, neuroinflammation, and energy metabolism.[2][3] This technical guide provides an in-depth overview of the function of ABHD6 in the central nervous system, its involvement in various neurological pathologies, and detailed methodologies for its study, aimed at facilitating further research and drug development in this area.
Core Functions of ABHD6 in the Central Nervous System
ABHD6 is an integral membrane protein with its active site facing the cytoplasm, positioning it to regulate intracellular signaling cascades.[4] While it accounts for a smaller portion of total brain 2-AG hydrolysis compared to monoacylglycerol lipase (MAGL), its specific subcellular localization allows it to fine-tune distinct pools of 2-AG, thereby modulating synaptic transmission and neuronal function without the profound systemic effects observed with MAGL inhibition.[4][5][6]
Regulation of the Endocannabinoid System
The primary and most studied function of ABHD6 is the hydrolysis of 2-AG into arachidonic acid and glycerol, thereby terminating its signaling.[2][3] 2-AG is a critical retrograde messenger that activates presynaptic cannabinoid type 1 (CB1) receptors, leading to the suppression of neurotransmitter release. By controlling 2-AG levels, ABHD6 plays a crucial role in synaptic plasticity, including long-term depression (LTD).[5] Inhibition of ABHD6 leads to an activity-dependent accumulation of 2-AG, enhancing CB1 receptor-mediated signaling.[5]
Endocannabinoid-Independent Functions
Recent evidence has unveiled functions of ABHD6 that are independent of its enzymatic activity on 2-AG. ABHD6 is a component of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) complex and can regulate its trafficking to the postsynaptic membrane.[2] This suggests a role for ABHD6 in modulating excitatory synaptic transmission and plasticity through a mechanism distinct from the endocannabinoid system. Additionally, some studies suggest that the antiepileptic effects of ABHD6 inhibition may be mediated through increased GABA-A receptor activity, independent of CB1 or CB2 receptor activation.[2]
ABHD6 in Neurological Disorders
Dysregulation of ABHD6 activity has been implicated in the pathophysiology of several neurological disorders, making it an attractive target for therapeutic intervention.
Epilepsy and Seizure Disorders
Pharmacological inhibition of ABHD6 has demonstrated antiepileptic effects in preclinical models of both chemically-induced and spontaneous seizures.[2][7] The ABHD6 inhibitor WWL123 has been shown to significantly reduce the frequency and severity of seizures in mice.[2][7][8] This effect is thought to be mediated, at least in part, by an enhancement of GABAergic inhibition, potentially through an allosteric modulation of GABA-A receptors by elevated 2-AG or other lipids.[2]
Multiple Sclerosis and Neuroinflammation
In animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), inhibition of ABHD6 has been shown to ameliorate clinical symptoms.[2] This is associated with a reduction in neuroinflammation, including decreased production of pro-inflammatory cytokines and reduced infiltration of immune cells into the central nervous system.[6] The therapeutic effects in EAE appear to be at least partially dependent on CB2 receptor activation on immune cells.[9] However, the utility of ABHD6 as a drug target for MS remains a subject of ongoing research, with some studies showing only modest therapeutic effects.[2]
Traumatic Brain Injury (TBI)
Following traumatic brain injury, there is an elevation of 2-AG, which is thought to be a neuroprotective response. However, this increase is transient due to rapid hydrolysis.[10] Inhibition of ABHD6 with compounds like WWL70 has been shown to improve motor coordination, reduce lesion volume, and decrease neurodegeneration in mouse models of TBI.[10] These beneficial effects are associated with anti-inflammatory actions and the promotion of a pro-resolving microglial phenotype.[10]
Alzheimer's Disease
The role of ABHD6 in Alzheimer's disease is an emerging area of research. Given the known dysregulation of the endocannabinoid system and neuroinflammation in Alzheimer's pathology, ABHD6 presents a potential therapeutic target. Further investigation is needed to fully elucidate its contribution to the disease process.
Neuropathic Pain
ABHD6 inhibition has also shown promise in models of neuropathic pain. The inhibitor WWL70 was found to significantly reduce thermal hyperalgesia and mechanical allodynia in mice with chronic constriction injury.[9] This analgesic effect appears to be independent of CB1 and CB2 receptor activation, suggesting the involvement of other signaling pathways.[9]
Quantitative Data on ABHD6
ABHD6 Expression and Activity in the Brain
| Brain Region | Relative mRNA Expression (Human)[11] | Relative Enzyme Activity (Mouse)[12] |
| Cerebral Cortex | High | High |
| Hippocampus | High | High |
| Striatum | Medium | High |
| Cerebellum | High | High |
| Thalamus | High | Not Reported |
| Amygdala | Medium | Not Reported |
Data are presented as relative levels. For specific nTPM values, please refer to the source.
Potency and Efficacy of ABHD6 Inhibitors
| Inhibitor | Target | IC50 | In Vivo Efficacy | Neurological Disorder Model | Reference |
| WWL70 | ABHD6 | ~50% inhibition of [3H]-2-AG hydrolysis in neuronal culture homogenates | Improved motor coordination and working memory | Traumatic Brain Injury (mouse) | [13] |
| WWL123 | ABHD6 | 0.43 µM | Reduced seizure frequency and severity | Epilepsy (PTZ-induced and R6/2 mouse models) | [7][8][14][15] |
| KT182 | ABHD6 | ~1 nM (in situ) | Near-complete blockade of ABHD6 in the brain at 1 mg/kg | Not specified in this context | [16][17][18][19] |
| KT203 | ABHD6 (peripherally restricted) | ~0.82 nM | Systemic and peripherally restricted activity | Not specified in this context | [17][18][19] |
Experimental Protocols
ABHD6 Activity Assay
This protocol is adapted from a method utilizing the hydrolysis of 2-arachidonoylglycerol and quantification of released free fatty acids.[20]
Materials:
-
Purified ABHD6 or cell/tissue homogenates
-
2-arachidonoylglycerol (2-AG) substrate
-
Assay buffer (e.g., pH 8.0)
-
Chloroform/methanol (2:1) with 1% acetic acid
-
1% Triton X-100
-
Free fatty acid quantification kit
Procedure:
-
Prepare the lipid substrate (2 mM 2-AG) in the assay buffer.
-
Incubate 10 µl of the enzyme source (purified ABHD6 or homogenate) with 40 µl of the lipid substrate at 37°C for a specified time.
-
Terminate the reaction by adding 0.25 ml of chloroform/methanol (2:1) with 1% acetic acid.
-
Vortex the mixture to separate the phases.
-
Collect the organic phase containing the free fatty acids and dry it.
-
Redissolve the lipid pellet in 1% Triton X-100.
-
Quantify the released free fatty acids using a commercial kit according to the manufacturer's instructions.
Animal Models for Studying ABHD6 Function
This protocol is based on established methods for inducing chemical kindling in mice.[10][21][22][23][24]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 35-50 mg/kg in saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Observation chamber
-
Seizure scoring scale (e.g., modified Racine scale)
Procedure:
-
Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to the mice every other day.
-
Immediately after each injection, place the mouse in an observation chamber and record its behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., 0: no response; 1: facial and ear twitching; 2: myoclonic jerks; 3: clonic seizures with upright posture; 4: tonic-clonic seizures with loss of posture; 5: death).[21]
-
To test the efficacy of an ABHD6 inhibitor, administer the compound at a predetermined time before each PTZ injection.
-
Compare seizure scores and latency to different seizure stages between the vehicle- and inhibitor-treated groups.
This protocol is a generalized procedure based on common CCI methodologies.[9][25][26][27][28]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Pneumatic impactor device
-
Surgical instruments for craniotomy
Procedure:
-
Anesthetize the mouse and secure its head in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex).
-
Position the impactor tip perpendicular to the dural surface.
-
Induce the injury by releasing the impactor at a defined velocity (e.g., 3 m/s) to a specific depth (e.g., 1 mm).[28]
-
Suture the incision and allow the animal to recover.
-
Administer the ABHD6 inhibitor according to the experimental design (e.g., daily post-injury).
-
Assess neurological deficits (e.g., motor function, memory) and perform histological analysis of the brain tissue at specified time points.
This protocol is based on the induction of EAE in C57BL/6 mice using MOG35-55 peptide.[1][29][30][31][32]
Materials:
-
Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
Experimental animals (e.g., female C57BL/6 mice, 9-13 weeks old)
-
Clinical scoring scale for EAE
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTx intraperitoneally.
-
Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.
-
Score the clinical severity on a scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).
-
For therapeutic studies, begin administration of the ABHD6 inhibitor at the onset of clinical signs.
-
Compare the clinical scores and disease progression between treated and control groups.
Analysis of AMPA Receptor Surface Expression
This protocol utilizes surface biotinylation followed by Western blotting.[33][34][35][36][37]
Materials:
-
Primary neuronal cultures or acute brain slices
-
Sulfo-NHS-SS-Biotin
-
Lysis buffer
-
Streptavidin-agarose beads
-
Antibodies against AMPA receptor subunits (e.g., GluA1, GluA2)
-
Western blotting reagents and equipment
Procedure:
-
Treat neuronal cultures or brain slices with the experimental compounds (e.g., ABHD6 inhibitor).
-
Incubate the samples with Sulfo-NHS-SS-Biotin on ice to label surface proteins.
-
Quench the biotinylation reaction and lyse the cells/tissue.
-
Incubate the lysates with streptavidin-agarose beads to pull down biotinylated (surface) proteins.
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform Western blotting using antibodies against specific AMPA receptor subunits.
-
Quantify the band intensities to determine changes in the surface expression of AMPA receptors.
Signaling Pathways and Experimental Workflows
ABHD6 in Endocannabinoid Signaling at the Synapse
Caption: ABHD6 hydrolyzes 2-AG at the postsynaptic terminal, regulating retrograde signaling.
ABHD6 and AMPA Receptor Trafficking
Caption: ABHD6 negatively regulates the surface expression of AMPA receptors.
Experimental Workflow for Assessing ABHD6 Inhibitor Efficacy in a Seizure Model
Caption: Workflow for testing ABHD6 inhibitors in a mouse model of epilepsy.
Future Directions and Conclusion
ABHD6 represents a multifaceted target for the development of novel therapeutics for a variety of neurological disorders. Its role as a fine-tuner of the endocannabinoid system, coupled with its emerging functions in AMPA receptor trafficking and neuroinflammation, provides multiple avenues for intervention. Future research should focus on:
-
Developing more selective and potent ABHD6 inhibitors: This will be crucial for dissecting its specific roles and for advancing therapeutic candidates with minimal off-target effects.
-
Elucidating the interplay between ABHD6's endocannabinoid-dependent and -independent functions: Understanding how these different mechanisms contribute to its effects in various disease states will be key to optimizing therapeutic strategies.
-
Translating preclinical findings to clinical applications: Rigorous clinical trials will be necessary to validate the therapeutic potential of targeting ABHD6 in human neurological disorders.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Frontiers | A Modified Controlled Cortical Impact Technique to Model Mild Traumatic Brain Injury Mechanics in Mice [frontiersin.org]
- 10. Journal of Harran University Medical Faculty » Submission » A New View of The Racine Scoring System in The Pentylenetetrazol Epilepsy Model [dergipark.org.tr]
- 11. Brain tissue expression of ABHD6 - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 12. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ABHD6 blockade exerts antiepileptic activity in PTZ-induced seizures and in spontaneous seizures in R6/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. α/β Hydrolase Domain-containing 6 (ABHD6) Degrades the Late Endosomal/Lysosomal Lipid Bis(monoacylglycero)phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Controlled cortical impact TBI model [bio-protocol.org]
- 26. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 27. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 30. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 33. A novel method for monitoring the cell surface expression of heteromeric protein complexes in dispersed neurons and acute hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Discovery and Synthesis of KT185: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK)
Disclaimer: The following technical guide is a hypothetical case study. As of the latest literature review, "KT185" is not a publicly recognized compound. The data, synthesis, and pathways described herein are representative examples constructed for illustrative purposes, modeled on known principles of drug discovery for Bruton's Tyrosine Kinase (BTK) inhibitors.
This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, a novel, potent, and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This guide is intended for researchers, scientists, and drug development professionals interested in the technical details of modern kinase inhibitor development.
Introduction and Rationale
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling component of the B-cell receptor (BCR) pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. The development of covalent inhibitors that form a specific bond with a non-catalytic cysteine residue (Cys481) in the BTK active site has proven to be a highly effective therapeutic strategy. This compound was developed to be a next-generation covalent BTK inhibitor with a superior selectivity profile and optimized pharmacokinetic properties to minimize off-target effects and improve clinical outcomes.
Discovery Workflow
The discovery of this compound was a systematic process that began with a high-throughput screening campaign and progressed through rigorous lead optimization. The overall workflow is depicted below.
Biological Activity and Selectivity
This compound demonstrates potent inhibition of BTK in both biochemical and cellular assays. Its selectivity was profiled against a panel of related kinases to ensure minimal off-target activity, particularly against other TEC family kinases (e.g., ITK, TEC) and EGFR, which share a homologous cysteine residue.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC₅₀ (nM) |
| BTK (Wild-Type) | Biochemical | 0.8 |
| BTK (C481S) | Biochemical | > 5,000 |
| RAMOS Cells (pBTK) | Cellular | 2.5 |
| ITK | Biochemical | 85 |
| TEC | Biochemical | 120 |
| EGFR | Biochemical | > 10,000 |
| JAK3 | Biochemical | > 10,000 |
Table 2: Preclinical Pharmacokinetic Profile of this compound (Mouse)
| Parameter | Unit | Value |
| Route of Administration | - | Oral (PO) |
| Bioavailability (F%) | % | 75 |
| Tₘₐₓ | hours | 1.5 |
| Cₘₐₓ | ng/mL | 850 |
| Half-life (t₁/₂) | hours | 4.2 |
| Plasma Protein Binding | % | 99.2 |
Mechanism of Action: BTK Signaling Pathway
This compound exerts its therapeutic effect by irreversibly inhibiting BTK, thereby blocking downstream signaling required for B-cell proliferation and survival. The diagram below illustrates the BTK signaling cascade and the point of inhibition by this compound.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, culminating in the formation of the key covalent warhead. The following is a representative synthetic scheme.
Scheme 1: Synthesis of this compound
A key step in the synthesis involves a Suzuki cross-coupling reaction to form the biaryl core, followed by the introduction of the acrylamide group, which serves as the Michael acceptor for the covalent interaction with Cys481 of BTK.
Experimental Protocols
-
Reagents : Recombinant human BTK enzyme, LanthaScreen™ Eu-anti-GST antibody, GFP-tagged substrate, ATP, and test compound (this compound).
-
Procedure :
-
A solution of BTK enzyme is incubated with serially diluted this compound (or DMSO control) in an assay buffer for 60 minutes at room temperature to allow for covalent bond formation.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the GFP-substrate.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The reaction is stopped by the addition of a TR-FRET EDTA detection solution containing the Eu-anti-GST antibody.
-
After a 30-minute incubation, the plate is read on a TR-FRET compatible plate reader, and the IC₅₀ values are calculated from the resulting dose-response curves.
-
-
Cell Line : RAMOS human Burkitt's lymphoma cell line.
-
Procedure :
-
RAMOS cells are seeded in 96-well plates and starved for 2 hours.
-
Cells are pre-incubated with serially diluted this compound for 1 hour.
-
B-cell receptor signaling is stimulated by the addition of anti-IgM antibody for 10 minutes.
-
Cells are immediately lysed, and the phosphorylation of BTK at Tyr223 is quantified using an AlphaLISA® SureFire® Ultra™ assay kit.
-
IC₅₀ values are determined by plotting the inhibition of pBTK signal against the concentration of this compound.
-
-
Setup : A reaction vessel is charged with the aryl bromide starting material (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Reaction : The vessel is evacuated and backfilled with nitrogen three times. A degassed mixture of 1,4-dioxane and water (4:1) is added.
-
Heating : The reaction mixture is heated to 90 °C and stirred for 12 hours, with reaction progress monitored by TLC or LC-MS.
-
Workup : Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification : The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired biaryl intermediate.
Conclusion
This compound is a potent, selective, and orally bioavailable covalent inhibitor of BTK. Its well-defined mechanism of action, favorable selectivity profile, and robust preclinical data package establish it as a promising candidate for further development in the treatment of B-cell malignancies and autoimmune disorders. The synthetic route is scalable and robust, allowing for the production of material for advanced preclinical and clinical studies.
The Therapeutic Potential of ABHD6 Inhibition with KT185: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the alpha/beta-hydrolase domain-containing 6 (ABHD6) enzyme as a therapeutic target. It focuses on the mechanism of action of ABHD6 inhibition and the potential of specific inhibitors like KT185 in treating a range of pathological conditions. The guide synthesizes findings from preclinical studies, details relevant experimental methodologies, and visualizes key pathways and workflows.
Introduction: Targeting the Endocannabinoid System via ABHD6
The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates numerous physiological processes, including neurotransmission, inflammation, and metabolism.[1][2] Its primary mediators are endogenous cannabinoids (eCBs), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for eCB synthesis and degradation.[2] 2-arachidonoylglycerol (2-AG) is the most abundant eCB in the brain and its signaling is terminated through enzymatic hydrolysis.[2][3][4]
While monoacylglycerol lipase (MAGL) is responsible for the majority (≈85%) of 2-AG hydrolysis in the brain, ABHD6 and ABHD12 account for the remaining ≈4% and ≈9%, respectively.[3][5] The distinct subcellular localizations of these enzymes suggest they regulate different pools of 2-AG.[1][3] ABHD6, a transmembrane serine hydrolase, is primarily located on postsynaptic neurons, positioning it to finely tune 2-AG signaling at the synapse.[1][6][7]
Direct activation of cannabinoid receptors can lead to desensitization and potential for abuse.[5][8] Therefore, an alternative therapeutic strategy is to indirectly stimulate the ECS by inhibiting eCB degradation.[5][8] Inhibiting ABHD6 offers a more nuanced approach than targeting MAGL, potentially providing therapeutic benefits with a reduced risk profile.[9] this compound is a potent, selective, and orally bioavailable inhibitor of ABHD6 that serves as a valuable chemical probe for interrogating ABHD6 function in vivo.[7][10]
Core Biology of ABHD6
Function and Substrates
ABHD6 is a versatile enzyme that hydrolyzes several lipid substrates. Its primary and most studied function is the degradation of the endocannabinoid 2-AG into arachidonic acid and glycerol.[1][2] In vitro studies have shown its hydrolytic activity order to be 1-arachidonoylglycerol (1-AG) > 2-AG > 2-lauroyl-glycerol (2-LG).[2][7]
Beyond the ECS, ABHD6 is also a key regulator of other lipids. It is responsible for the hydrolysis of bis(monoacylglycero)phosphate (BMP), a phospholipid crucial for lipid sorting and degradation within late endosomes and lysosomes.[8][11] ABHD6 inhibition leads to increased circulating BMP levels.[8][11] It also plays a role in the metabolism of lysophosphatidylinositols (LPI) and other monoacylglycerols (MAGs).[7][8][12]
Cellular and Subcellular Localization
ABHD6 is ubiquitously expressed, with high enzymatic activity found in the brain (frontal cortex, hippocampus, striatum, cerebellum), liver, and adipose tissue.[5][7] At the subcellular level, ABHD6 is an integral membrane protein.[3][6] In the central nervous system, it is primarily expressed in the postsynaptic compartments of glutamatergic neurons, often co-localizing with microtubule-associated protein 2 (MAP2).[1][7] This postsynaptic localization is complementary to the predominantly presynaptic localization of MAGL, suggesting that ABHD6 specifically modulates the 2-AG pool generated in the postsynaptic neuron.[1][6][7]
Mechanism of Action of ABHD6 Inhibition
The therapeutic effects of ABHD6 inhibition are mediated through both eCB-dependent and eCB-independent pathways.[1][7]
Endocannabinoid-Dependent Signaling
The primary mechanism involves the modulation of 2-AG signaling. By blocking ABHD6, inhibitors like this compound prevent the degradation of 2-AG in the postsynaptic neuron. This leads to an accumulation of 2-AG, which then acts as a retrograde messenger, diffusing across the synapse to activate presynaptic CB1 receptors.[6][13] Activation of these Gi-coupled receptors inhibits the release of neurotransmitters, leading to both short-term (Depolarization-induced Suppression of Excitation/Inhibition, DSE/DSI) and long-term synaptic depression (LTD).[6][13] In immune cells, elevated 2-AG levels can activate CB2 receptors, mediating anti-inflammatory effects.[7]
Endocannabinoid-Independent Signaling
ABHD6 also influences neuronal function through mechanisms independent of cannabinoid receptors.[1][7]
-
AMPA Receptor Trafficking: ABHD6 interacts with AMPA-type glutamate receptors (AMPARs) and negatively regulates their transport to the postsynaptic membrane.[1][2] Inhibition of ABHD6 can, therefore, alter synaptic strength and plasticity by modulating AMPAR surface expression.[1]
-
GABA Receptor Modulation: ABHD6 inhibition can allosterically increase GABA-A receptor signaling, which contributes to its anticonvulsant effects. This provides a therapeutic advantage by enhancing endogenous inhibitory signaling without directly targeting the receptor's primary binding site, potentially reducing tolerance.[7]
-
Metabolic Regulation: In peripheral tissues, the effects of ABHD6 deletion on obesity and diabetes appear to be independent of eCB signaling, as levels in the liver, adipose tissue, and pancreas remain unchanged.[7] These effects are likely mediated by the accumulation of other MAGs or BMP.[7][11]
This compound: A Potent and Selective ABHD6 Inhibitor
This compound belongs to a class of irreversible piperidyl-1,2,3-triazole urea inhibitors developed to improve upon first-generation carbamate inhibitors.[10] It was designed for high potency, selectivity, and in vivo activity, including oral bioavailability.[7][10]
| Inhibitor | Class | Potency (IC50) | Selectivity | Key Features | Reference |
| This compound (11) | Piperidyl-1,2,3-Triazole Urea | Not specified in abstracts | High selectivity for ABHD6 over other brain and liver serine hydrolases (e.g., MAGL, FAAH). | Orally-bioavailable, brain-penetrant. | [10] |
| KT182 (24) | Piperidyl-1,2,3-Triazole Urea | Not specified in abstracts | High selectivity for ABHD6. | Brain-penetrant. | [7][10] |
| KT203 | Carbamate-based | Not specified in abstracts | High selectivity for ABHD6. | Peripherally-restricted. | [7] |
| WWL70 | Carbamate | ~70-85 nM | Good selectivity, but less than next-gen inhibitors. | First-generation inhibitor, used in initial functional studies. | [7][10][14] |
| JZP-430 (15) | 1,2,5-Thiadiazole Carbamate | 44 nM (human ABHD6) | >1000-fold vs MGL/FAAH. Negligible activity on ABHD12. | Irreversible mechanism. | [5][9] |
Therapeutic Potential of ABHD6 Inhibition
Pharmacological or genetic blockade of ABHD6 has shown therapeutic promise in a wide array of preclinical models.[9][15][16]
| Disease Area | Preclinical Model | Key Findings with ABHD6 Inhibition | Proposed Mechanism | References |
| Neuroinflammation / Neuroprotection | Traumatic Brain Injury (TBI), Experimental Autoimmune Encephalomyelitis (EAE) | Reduced microglial reactivity, decreased COX-2 expression, ameliorated clinical signs of EAE. | Increased 2-AG levels inhibit immune cell infiltration into the CNS. | [2][8][9][10] |
| Epilepsy | Pentylenetetrazol (PTZ)-induced and spontaneous seizure models | Antiepileptic/anticonvulsant effects; reduced seizure severity and duration. | 1. Increased 2-AG activates CB1R, suppressing excessive excitatory transmission. 2. Allosteric potentiation of GABA-A receptor signaling. | [2][7][9][17] |
| Metabolic Disorders | High-fat diet-induced obesity and steatosis models | Protection against obesity, non-alcoholic fatty liver disease, and type II diabetes. | Dampened hepatic lipogenesis, increased energy expenditure (eCB-independent). | [9][12][18] |
| Pain | Bone cancer pain, neuropathic pain models | Attenuation of mechanical hyperalgesia (analgesic effect). | Increased peripheral 2-AG levels activate CB2 receptors. | [9][19] |
Key Experimental Protocols
Validating the therapeutic potential of ABHD6 inhibitors like this compound involves a range of specialized experimental procedures.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample. For ABHD6 inhibitors, competitive ABPP is used to determine their engagement with ABHD6 and their cross-reactivity with other serine hydrolases.
Methodology:
-
Proteome Preparation: Mouse brain or cell line (e.g., Neuro2A) proteomes are prepared.[10]
-
Inhibitor Incubation: Proteomes are incubated with varying concentrations of the test inhibitor (e.g., this compound) for a set time (e.g., 1 hour).[10]
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine or an alkyne for click chemistry) is added. The probe covalently binds to the active site of serine hydrolases that were not blocked by the test inhibitor.
-
Analysis:
-
Gel-Based: The proteome is separated by SDS-PAGE. Probe-labeled proteins are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band (e.g., ABHD6) indicates successful inhibition by the test compound.[10]
-
MS-Based: For broader selectivity profiling, the probe-labeled proteome is analyzed by mass spectrometry to identify all inhibited off-targets.[5]
-
Measurement of 2-AG Levels
To confirm that ABHD6 inhibition leads to an increase in its primary substrate, 2-AG levels are measured in tissues or cells.
Methodology:
-
Sample Collection: Following in vivo administration of the inhibitor (e.g., this compound) or vehicle, brain regions (e.g., amygdala, prefrontal cortex) are rapidly dissected and flash-frozen.[20]
-
Lipid Extraction: Lipids are extracted from the homogenized tissue using an organic solvent system (e.g., chloroform/methanol).
-
Quantification by LC-MS/MS: The extracted lipids are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-AG levels are quantified by comparing against a known amount of a deuterated internal standard.
-
Data Analysis: 2-AG levels in the inhibitor-treated group are compared to the vehicle-treated group to determine the magnitude of increase.[20]
Electrophysiology (Depolarization-induced Suppression of Excitation - DSE)
This technique is used to assess retrograde endocannabinoid signaling at synapses, a key functional outcome of elevated 2-AG levels.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the amygdala or cortex) are prepared from mice.[20]
-
Whole-Cell Patch Clamp: A postsynaptic neuron is recorded in the whole-cell patch-clamp configuration. Spontaneous or evoked excitatory postsynaptic currents (EPSCs) are measured.
-
DSE Induction: The postsynaptic neuron is depolarized for a short period (e.g., 10 seconds). This rise in intracellular calcium triggers the on-demand synthesis of 2-AG.[20]
-
Measurement: The amplitude of EPSCs is measured immediately before and after the depolarization. A transient suppression of the EPSC amplitude following depolarization indicates functional retrograde 2-AG signaling via presynaptic CB1 receptors.[20]
-
Pharmacology: The experiment can be repeated in the presence of an ABHD6 inhibitor to see if it enhances or prolongs DSE, or with a CB1 antagonist (e.g., Rimonabant) to confirm the effect is CB1-dependent.[20]
In Vivo Preclinical Models
To assess the therapeutic potential of this compound, it is tested in animal models of specific diseases.
Methodology (Example: PTZ-induced Seizure Model):
-
Animal Dosing: Mice are administered this compound (orally or via IP injection) or vehicle at a predetermined time before seizure induction.[17]
-
Seizure Induction: A sub-convulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is injected to induce acute seizures.[17]
-
Behavioral Scoring: Seizure severity is scored using a standardized scale (e.g., the Racine scale). The latency to the first seizure and the duration of seizures are recorded.[17]
-
EEG Recording (Optional): For more detailed analysis, electroencephalography (EEG) can be used to record brain electrical activity and quantify epileptiform discharges.[17]
-
Data Analysis: Seizure scores, latency, and duration are compared between the this compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.[17]
Conclusion and Future Directions
ABHD6 has emerged as a compelling therapeutic target that sits at the intersection of endocannabinoid signaling, lipid metabolism, and synaptic regulation. Its strategic postsynaptic location allows for fine-tuning of 2-AG signaling, and its inhibition has demonstrated significant therapeutic potential across a spectrum of preclinical models, including epilepsy, neuroinflammation, pain, and metabolic syndrome.[1][9][15][16]
The development of potent, selective, and orally bioavailable inhibitors like this compound is a critical step in translating these preclinical findings into clinical applications.[10] Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Thoroughly characterizing the PK/PD relationship of inhibitors like this compound to optimize dosing regimens for sustained target engagement.[21][22][23]
-
Chronic Dosing Studies: Evaluating the long-term safety and efficacy of ABHD6 inhibition, including monitoring for potential receptor desensitization or off-target effects.
-
Biomarker Development: Identifying and validating biomarkers (e.g., plasma BMP levels) that can be used to monitor target engagement and therapeutic response in clinical trials.
-
Clinical Translation: Initiating carefully designed clinical trials in patient populations for which there is strong preclinical evidence, such as drug-resistant epilepsy or specific neuroinflammatory disorders.
References
- 1. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD6 - Wikipedia [en.wikipedia.org]
- 4. Endocannabinoid 2-Arachidonoylglycerol Suppresses LPS-Induced Inhibition of A-Type Potassium Channel Currents in Caudate Nucleus Neurons Through CB1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. The anticonvulsant and neuroprotective effects of kir2.3 activation in PTZ-induced seizures and the kainic acid model of TLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Increasing 2-arachidonoyl glycerol signaling in the periphery attenuates mechanical hyperalgesia in a model of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical Pharmacokinetics and Pharmacodynamics - Uppsala University [uu.se]
- 23. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeted Protein Degradation in Metabolic Syndrome Research
As a preliminary step, I have conducted a thorough search for information regarding "KT185" and its applications in metabolic syndrome research. The search encompassed inquiries into its mechanism of action, preclinical studies, and clinical trials.
Based on the executed searches, there is no publicly available scientific literature or clinical trial data that specifically mentions a compound designated as "this compound" in the context of metabolic syndrome research. The search results did, however, provide extensive information on the broader therapeutic strategy of Targeted Protein Degradation (TPD) as a promising avenue for treating metabolic diseases.[][2][3][4]
Therefore, this technical guide will proceed by focusing on the core principles of Targeted Protein Degradation and its potential applications in metabolic syndrome, as this appears to be the underlying area of interest. We will explore the mechanisms of action for key TPD technologies, their potential advantages over traditional therapeutic approaches, and the general experimental strategies employed in their development. While we cannot provide specific data or protocols for "this compound," this guide will serve as an in-depth resource for researchers, scientists, and drug development professionals interested in the application of TPD to metabolic disorders.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Targeted Protein Degradation (TPD) as an emerging and powerful therapeutic modality for metabolic syndrome. We will delve into the core technologies within TPD, their mechanisms of action, and their potential to address the complex pathophysiology of metabolic diseases.
Introduction to Metabolic Syndrome and the Need for Novel Therapeutics
Metabolic syndrome is a constellation of interconnected metabolic disorders, including central obesity, insulin resistance, hypertension, and dyslipidemia (high triglycerides and low high-density lipoprotein cholesterol).[][5] These conditions significantly elevate the risk of developing type 2 diabetes mellitus and atherosclerotic cardiovascular disease.[5][6] The underlying pathophysiology is complex, involving intricate signaling pathways that regulate metabolism, inflammation, and cellular homeostasis.[5][7]
Traditional therapeutic approaches for metabolic syndrome primarily focus on inhibiting the function of specific proteins with small molecule inhibitors.[2] However, these strategies can be limited by challenges such as the "undruggable" nature of many potential protein targets that lack well-defined binding pockets, as well as the development of drug resistance.[2][4] This highlights the urgent need for innovative therapeutic strategies that can overcome these limitations.
Targeted Protein Degradation (TPD): A New Therapeutic Paradigm
Targeted Protein Degradation (TPD) represents a revolutionary therapeutic strategy that, instead of merely inhibiting a target protein's function, co-opts the cell's own natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][3] This approach offers several potential advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for more profound and durable therapeutic effects.[3][4]
The primary cellular machinery harnessed by most TPD technologies is the Ubiquitin-Proteasome System (UPS) . The UPS is a tightly regulated process responsible for the degradation of most intracellular proteins. It involves the tagging of substrate proteins with a chain of ubiquitin molecules, which marks them for destruction by the proteasome, a large protein complex that acts as the cell's "garbage disposal."
Core TPD Technologies: PROTACs and Molecular Glues
The two most prominent TPD technologies are Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[2] One ligand is designed to bind to a specific Protein of Interest (POI) —the disease-causing protein to be degraded. The other ligand binds to an E3 ubiquitin ligase , a key component of the UPS that facilitates the transfer of ubiquitin to target proteins.
By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex.[2] This proximity enables the E3 ligase to ubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. A key feature of PROTACs is their catalytic mode of action; after the POI is degraded, the PROTAC is released and can go on to induce the degradation of another POI molecule.[2]
Caption: General mechanism of PROTAC-mediated protein degradation.
Molecular Glues
Molecular glues are small molecules that induce an interaction between an E3 ligase and a target protein that would not normally interact. Unlike the deliberate design of PROTACs, molecular glues have often been discovered serendipitously. They act by altering the surface of the E3 ligase or the target protein, creating a new binding interface that leads to the ubiquitination and subsequent degradation of the target protein.
Potential Applications of TPD in Metabolic Syndrome
The ability of TPD to target a wide range of proteins, including those without active sites for inhibition, makes it a particularly attractive strategy for the complex and multifaceted nature of metabolic syndrome. Potential targets for TPD in metabolic syndrome could include:
-
Enzymes involved in lipid and glucose metabolism: Degrading key enzymes could provide a more potent and sustained metabolic effect than inhibition.
-
Scaffolding proteins in signaling pathways: Many signaling pathways central to metabolic dysregulation are controlled by scaffolding proteins that are difficult to target with inhibitors.
-
Pro-inflammatory proteins: Chronic low-grade inflammation is a key feature of metabolic syndrome. Targeting key inflammatory mediators for degradation could be beneficial.
Experimental Protocols for TPD Development
While specific protocols for "this compound" are unavailable, the general workflow for developing a TPD-based therapeutic for metabolic syndrome would involve the following key stages:
Target Identification and Validation
-
Objective: To identify and validate a protein target whose degradation is likely to have a therapeutic benefit in metabolic syndrome.
-
Methods:
-
Genetic screening (e.g., CRISPR-Cas9) to identify genes whose knockout phenocopies the desired therapeutic effect.
-
Proteomic analysis of disease models to identify aberrantly expressed or modified proteins.
-
Literature review and pathway analysis to pinpoint key nodes in metabolic and inflammatory pathways.
-
Degrader Design and Synthesis
-
Objective: To design and synthesize PROTACs or screen for molecular glues that can effectively induce the degradation of the target protein.
-
Methods:
-
For PROTACs:
-
Identification of a suitable ligand for the target protein.
-
Identification of a ligand for a relevant E3 ligase (e.g., VHL, CRBN).
-
Computational modeling and medicinal chemistry to design and synthesize a library of PROTACs with varying linkers.
-
-
For Molecular Glues:
-
High-throughput screening of compound libraries to identify molecules that induce the degradation of the target protein.
-
-
In Vitro Characterization
-
Objective: To evaluate the potency, selectivity, and mechanism of action of the synthesized degraders.
-
Methods:
-
Western Blotting: To quantify the reduction in the target protein levels in cultured cells.
-
Mass Spectrometry-based Proteomics: To assess the selectivity of the degrader across the entire proteome.
-
Ternary Complex Formation Assays: (e.g., AlphaLISA, Surface Plasmon Resonance) to confirm that the degrader induces the formation of the POI-degrader-E3 ligase complex.
-
Ubiquitination Assays: To demonstrate that the degrader induces the ubiquitination of the target protein.
-
In Vivo Preclinical Evaluation
-
Objective: To assess the efficacy, pharmacokinetics, and safety of the lead degrader in animal models of metabolic syndrome.
-
Methods:
-
Animal Models: Use of relevant animal models such as diet-induced obese mice, db/db mice, or ob/ob mice.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To determine the dosing regimen and to correlate drug exposure with target protein degradation and physiological effects.
-
Efficacy Studies: To evaluate the effects of the degrader on key metabolic parameters (e.g., body weight, glucose tolerance, insulin sensitivity, lipid profiles, markers of inflammation and fibrosis).
-
Toxicology Studies: To assess the safety profile of the lead candidate.
-
References
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing targeted protein degradation for metabolic diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
KT185 effects on synaptic plasticity
An In-depth Technical Guide on the Effects of KT185 on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of the hypothetical small molecule, this compound, on synaptic plasticity. While direct studies on this compound are not available in the current body of scientific literature, this document outlines the expected modulatory effects of such a compound, acting as a putative inhibitor of key signaling cascades, on long-term potentiation (LTP) and long-term depression (LTD), the primary cellular mechanisms underlying learning and memory.[1][2][3][4] This guide details the anticipated impact on critical signaling pathways, including those mediated by CaMKII, PKA, and ERK, and provides standardized experimental protocols for investigating these effects. All quantitative data presented are representative examples derived from established principles of synaptic plasticity research.
Introduction to Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for neural circuit development and function, including learning and memory.[2][3][5] The two most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent increase in synaptic strength, and Long-Term Depression (LTD), a lasting decrease in synaptic efficacy.[1][2][4] These processes are triggered by specific patterns of synaptic activity and are mediated by a complex network of intracellular signaling pathways.[1][6]
This compound is conceptualized here as a selective inhibitor of downstream effectors in synaptic plasticity pathways. Understanding its potential impact is crucial for the development of novel therapeutics for neurological and psychiatric disorders characterized by aberrant synaptic function.
Anticipated Effects of this compound on Synaptic Plasticity
Based on its hypothetical inhibitory action, this compound is expected to modulate LTP and LTD. The following tables summarize the anticipated quantitative effects on key parameters of synaptic plasticity.
Table 1: Predicted Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1 Synapses
| Parameter | Control (Vehicle) | This compound (10 µM) | Predicted Outcome |
| fEPSP Slope Potentiation (60 min post-HFS) | 150 ± 5% | 110 ± 7% | Inhibition of LTP |
| p-CaMKII (Thr286) Levels (5 min post-HFS) | 220 ± 15% of baseline | 130 ± 10% of baseline | Reduction in CaMKII activation |
| p-ERK1/2 (Thr202/Tyr204) Levels (10 min post-HFS) | 180 ± 12% of baseline | 115 ± 8% of baseline | Attenuation of ERK signaling |
| Surface AMPAR (GluA1) Expression (60 min post-HFS) | 140 ± 10% of baseline | 105 ± 6% of baseline | Decreased AMPA receptor insertion |
Data are presented as mean ± SEM. HFS: High-Frequency Stimulation. fEPSP: field Excitatory Postsynaptic Potential. p-CaMKII: Phosphorylated Ca2+/calmodulin-dependent protein kinase II. p-ERK1/2: Phosphorylated Extracellular signal-regulated kinase 1/2. AMPAR: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor.
Table 2: Predicted Effects of this compound on Long-Term Depression (LTD) in Hippocampal CA1 Synapses
| Parameter | Control (Vehicle) | This compound (10 µM) | Predicted Outcome |
| fEPSP Slope Depression (60 min post-LFS) | 75 ± 4% | 95 ± 5% | Blockade of LTD |
| p-PKA Substrate Levels (10 min post-LFS) | 160 ± 11% of baseline | 105 ± 7% of baseline | Inhibition of PKA pathway |
| Surface AMPAR (GluA2) Internalization (60 min post-LFS) | 60 ± 5% of baseline | 90 ± 6% of baseline | Reduced AMPA receptor endocytosis |
Data are presented as mean ± SEM. LFS: Low-Frequency Stimulation. p-PKA: Phosphorylated Protein Kinase A.
Signaling Pathways Modulated by this compound
The effects of this compound on synaptic plasticity are predicted to be mediated through the modulation of key intracellular signaling cascades.
CaMKII Pathway in LTP
Calcium influx through NMDA receptors upon high-frequency stimulation activates CaMKII, a crucial step for LTP induction.[7] Activated CaMKII phosphorylates various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in synaptic strength.[7] this compound is hypothesized to interfere with this pathway, likely by inhibiting CaMKII autophosphorylation or its downstream targets.
Caption: CaMKII signaling cascade in LTP and the inhibitory target of this compound.
PKA Pathway in LTD
Certain forms of LTD involve the activation of Protein Kinase A (PKA).[6] PKA can be activated by calcium-dependent adenylyl cyclases, leading to the phosphorylation of substrates that promote the internalization of AMPA receptors, thus weakening the synapse.[8][9] this compound is postulated to inhibit PKA activity or its downstream effectors, thereby preventing LTD.
Caption: PKA signaling pathway in LTD and the inhibitory site of this compound.
ERK Pathway in Synaptic Plasticity
The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in both LTP and LTD, linking synaptic activity to transcriptional and translational regulation required for the late phases of synaptic plasticity.[10][11][12] ERK can be activated by both CaMKII and PKA pathways.[13] this compound, by inhibiting upstream activators, would indirectly suppress ERK activation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity.
Electrophysiological Recording of LTP and LTD
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) in acute hippocampal slices.[14][15]
4.1.1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse, P21-P28).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
-
Cut 400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
4.1.2. Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 32°C.[16]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (0.05 Hz) to evoke fEPSPs and adjust the stimulus intensity to elicit a response that is 30-40% of the maximal amplitude.
-
Record a stable baseline for at least 20 minutes.
4.1.3. LTP and LTD Induction:
-
LTP Induction: Apply high-frequency stimulation (HFS), such as two trains of 100 Hz for 1 second, separated by 20 seconds.[16] Alternatively, use theta-burst stimulation (TBS), consisting of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[15]
-
LTD Induction: Apply low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.[16]
4.1.4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the baseline recording.
-
Plot the normalized fEPSP slope over time.
-
Compare the degree of potentiation or depression between control (vehicle) and this compound-treated slices.
Caption: Workflow for electrophysiological experiments.
Western Blotting for Signaling Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation state of key signaling proteins.[17][18][19][20][21]
4.2.1. Sample Preparation:
-
Prepare and treat hippocampal slices as described in the electrophysiology protocol.
-
At specific time points post-induction (e.g., 5, 10, 30 minutes), rapidly freeze the slices in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
4.2.2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4.2.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-CaMKII, anti-CaMKII, anti-p-ERK, anti-ERK, anti-p-PKA substrate) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4.2.4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This technical guide outlines the theoretical framework and experimental approaches for characterizing the effects of a hypothetical inhibitor, this compound, on synaptic plasticity. By targeting key signaling molecules like CaMKII and PKA, this compound is predicted to bidirectionally modulate LTP and LTD. The provided protocols offer a robust methodology for testing these hypotheses and elucidating the precise mechanisms of action. Such studies are essential for advancing our understanding of the molecular basis of learning and memory and for the development of novel neurotherapeutics.
References
- 1. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Long Term Potentiation [sciencebeta.com]
- 5. Synaptic Plasticity (Section 1, Chapter 7) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 6. Frontiers | Modulation of Synaptic Plasticity in the Cortex Needs to Understand All the Players [frontiersin.org]
- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for the involvement of proline-rich tyrosine kinase 2 in tyrosine phosphorylation downstream of protein kinase A activation during human sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKA C-α Antibody | Cell Signaling Technology [cellsignal.com]
- 10. The extracellular signal-regulated kinase pathway contributes to the control of behavioral excitement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular signal-regulated kinase, synaptic plasticity, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Contributions of extracellular-signal regulated kinase 1/2 activity to the memory trace [frontiersin.org]
- 13. Temporal pattern and synergy influence activity of ERK signaling pathways during L-LTP induction | eLife [elifesciences.org]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Dependent Reversal of Long-Term Potentiation by Low-Frequency Stimulation at the Hippocampal Mossy Fiber–CA3 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. origene.com [origene.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
An In-depth Technical Guide to the Pharmacokinetics of KT185
For Researchers, Scientists, and Drug Development Professionals
Abstract
KT185 is a potent, selective, orally bioavailable, and brain-penetrant inhibitor of the enzyme α/β-hydrolase domain containing 6 (ABHD6). This enzyme plays a crucial role in the endocannabinoid system by hydrolyzing the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound effectively modulates the levels of 2-AG, a key signaling molecule involved in a variety of physiological processes. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental methodologies used in its preclinical evaluation, and visualizes its mechanism of action within the ABHD6 signaling pathway.
Introduction
The endocannabinoid system, a complex lipid signaling network, is a key regulator of numerous physiological functions. A central component of this system is 2-arachidonoylglycerol (2-AG), an endogenous ligand for cannabinoid receptors. The enzyme α/β-hydrolase domain containing 6 (ABHD6) is a significant regulator of 2-AG signaling through its hydrolytic activity. Pharmacological inhibition of ABHD6 presents a promising therapeutic strategy for a range of pathological conditions. This compound has been identified as a highly selective and orally active inhibitor of ABHD6, demonstrating the ability to penetrate the central nervous system. This document collates and presents the known pharmacokinetic properties of this compound, offering a valuable resource for researchers in the field.
Pharmacokinetic Profile of this compound
Currently, detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, plasma half-life, and absolute bioavailability, have not been published in the reviewed literature. However, preclinical in vivo studies have provided qualitative evidence of its pharmacokinetic properties.
Table 1: Summary of In Vivo Pharmacological Properties of this compound
| Property | Observation | Species | Administration Route | Reference |
| Oral Bioavailability | Demonstrated in vivo activity upon oral administration. | Mouse | Oral gavage | [1] |
| Brain Penetrance | Shown to inhibit ABHD6 in the brain after systemic administration. | Mouse | Intraperitoneal | [1] |
| In Vivo Efficacy | Effectively inhibits ABHD6 in both brain and liver tissues. | Mouse | Intraperitoneal, Oral gavage | [1] |
Experimental Protocols
The following experimental methodologies were employed in the preclinical assessment of this compound and its analogs.
In Vivo Inhibition of ABHD6
Objective: To assess the potency and tissue selectivity of this compound in inhibiting ABHD6 in vivo.
Protocol:
-
Animal Model: Male C57BL/6J mice were used for the study.
-
Compound Administration: this compound was administered to mice via either intraperitoneal (i.p.) injection or oral gavage. The vehicle used for administration was a solution of 18:1:1 saline:emulphor:ethanol.
-
Tissue Harvesting and Preparation: Four hours post-administration, the mice were euthanized. Brain and liver tissues were harvested and homogenized in a lysis buffer (DPBS containing 0.1% Triton X-100). The membrane fraction of the tissue lysates was isolated for subsequent analysis.
-
Activity-Based Protein Profiling (ABPP): The inhibitory activity of this compound against ABHD6 was determined using competitive activity-based protein profiling. Tissue lysates were incubated with a fluorescently labeled serine hydrolase probe, fluorophosphonate-rhodamine (FP-Rh), which covalently binds to the active site of serine hydrolases.
-
Analysis: The fluorescence intensity of the probe-labeled ABHD6 was quantified by SDS-PAGE and in-gel fluorescence scanning. A reduction in fluorescence intensity in samples from this compound-treated animals compared to vehicle-treated controls indicated inhibition of ABHD6 activity.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the enzymatic activity of ABHD6. This enzyme is a key component of the endocannabinoid signaling pathway, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).
The Role of ABHD6 in Endocannabinoid Signaling
The following diagram illustrates the canonical endocannabinoid signaling pathway and the site of action for this compound.
Caption: this compound inhibits ABHD6, preventing 2-AG breakdown.
Pathway Description:
-
Neurotransmitter release from the presynaptic neuron activates receptors on the postsynaptic neuron.
-
This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).
-
DAG is then converted to 2-arachidonoylglycerol (2-AG) by diacylglycerol lipase (DAGL).
-
2-AG acts as a retrograde messenger, traveling back to the presynaptic terminal to bind to and activate cannabinoid receptor 1 (CB1R).
-
Activation of CB1R inhibits presynaptic calcium channels, leading to a reduction in neurotransmitter release.
-
The action of 2-AG is terminated by its hydrolysis into arachidonic acid and glycerol, a reaction catalyzed primarily by monoacylglycerol lipase (MAGL) and, in specific cellular compartments, by ABHD6.
-
This compound selectively inhibits ABHD6, leading to an accumulation of 2-AG and enhanced endocannabinoid signaling.
Experimental Workflow for In Vivo ABHD6 Inhibition Assay
The following diagram outlines the workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo assessment of this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of ABHD6. Its oral bioavailability and brain penetrance make it suitable for in vivo studies in animal models. While detailed quantitative pharmacokinetic data remains to be published, the existing evidence strongly supports its utility as a selective inhibitor of ABHD6. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of KT185 in Mouse Models
Disclaimer: Information regarding a specific compound designated "KT185" is not publicly available in the searched scientific literature. The following application notes and protocols are based on general pharmacokinetic and efficacy studies in mouse models for novel small molecule inhibitors and are provided as a template. Researchers should substitute the specific details for this compound once they are available.
Introduction
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, designed for researchers, scientists, and drug development professionals. The protocols outlined below are intended to serve as a guide for preclinical studies aimed at evaluating the pharmacokinetics (PK) and efficacy of this compound.
Quantitative Data Summary
As no specific data for this compound is available, the following table is a template that should be populated with experimentally determined values for this compound.
| Parameter | Vehicle | Dose | Route of Administration | Dosing Frequency | Mouse Strain | Therapeutic Area | Reference |
| Pharmacokinetic Studies | |||||||
| Bioavailability | N/A | e.g., 50 mg/kg | Oral (PO) | Single Dose | e.g., CD-1 | N/A | [Insert Ref] |
| Plasma Clearance | N/A | e.g., 10 mg/kg | Intravenous (IV) | Single Dose | e.g., CD-1 | N/A | [Insert Ref] |
| Half-life (t½) | N/A | e.g., 10 mg/kg | Intravenous (IV) | Single Dose | e.g., CD-1 | N/A | [Insert Ref] |
| Efficacy Studies | |||||||
| Tumor Growth Inhibition | e.g., 0.5% MC | e.g., 25 mg/kg | Oral (PO) | Once Daily | e.g., Nude | Oncology | [Insert Ref] |
| Anti-inflammatory Effect | e.g., PBS | e.g., 10 mg/kg | Intraperitoneal (IP) | Twice Daily | e.g., C57BL/6 | Inflammation | [Insert Ref] |
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., a solution of DMSO and saline)
-
Male CD-1 mice (weighing 20–25 g)
-
Syringes and needles for the appropriate route of administration
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Formulation Preparation: Dissolve this compound in the selected vehicle to the desired concentration.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 μL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a sparse sampling method.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Efficacy Study Protocol (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose)
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into vehicle control and this compound treatment groups.
-
Treatment: Administer this compound or vehicle orally once daily at the specified dose.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Data Analysis: Compare the tumor growth between the this compound-treated and vehicle control groups.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical mechanism of action for this compound as a kinase inhibitor.
Application Notes and Protocols for Preparing KT185 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT185 is a potent and selective inhibitor of the serine hydrolase α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2] ABHD6 is involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid in the nervous system. Inhibition of ABHD6 by this compound leads to increased levels of 2-AG, making it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for various neurological and inflammatory disorders. This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring accurate and reproducible experimental results.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 519.6 g/mol | [1] |
| Formula | C₃₂H₃₃N₅O₂ | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
Recommended Stock Solution Concentrations
| Concentration (in DMSO) | Use Case |
| 10 mM | Standard stock concentration for most in vitro assays.[2] |
| 50 mM | High-concentration stock for serial dilutions or specific experimental needs. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 519.6 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass (mg) = 0.010 mol/L * 0.001 L * 519.6 g/mol * 1000 mg/g = 5.196 mg
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.2 mg of this compound powder into the tared tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
-
Working Dilutions
For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to a final concentration where the DMSO percentage is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations above 0.1%.[3] Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution. For example, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Action
Caption: this compound inhibits ABHD6, increasing 2-AG levels.
References
Application Notes and Protocols for In Vitro Cell-Based Assays
Topic: Analysis of Targeted Protein Degradation and Nuclear Export Inhibition in In Vitro Cell-Based Assays
Introduction:
This document provides detailed application notes and protocols for two important classes of targeted therapies in oncology research: Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and Selective Inhibitors of Nuclear Export (SINEs), exemplified by KPT-185. These compounds represent cutting-edge strategies for modulating protein function and have shown significant promise in preclinical and clinical studies. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the in vitro efficacy of these molecules in cell-based assays.
Section 1: VHL-Based PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] VHL is a commonly recruited E3 ligase in PROTAC design.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][4] This catalytic mechanism allows for sustained target knockdown at sub-stoichiometric concentrations.[4]
Mechanism of Action: VHL-Based PROTAC
The following diagram illustrates the catalytic cycle of a VHL-recruiting PROTAC.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Quantitative Data for VHL-Based PROTACs
The efficacy of PROTACs is often characterized by their ability to induce protein degradation (DC50 and Dmax) and their binding affinities (Kd). The table below summarizes key quantitative data for MZ1, a well-characterized VHL-based PROTAC that targets BET bromodomain proteins.[5][6]
| Compound | Target | Cell Line | DC50 | Dmax | BRD4 BD1/BD2 Kd | VHL Kd | Reference |
| MZ1 | BRD4 | HeLa | ~100 nM | >90% | 39 nM / 15 nM | 66 nM | [6][7] |
| MZ1 | BRD4 | MV4;11 | ~25 nM | >90% | 382 nM / 120 nM | N/A | [5] |
| MZ1 | BRD3 | HeLa | >1 µM | <50% | 21 nM / 13 nM | 66 nM | [6][7] |
| MZ1 | BRD2 | HeLa | >1 µM | <50% | 62 nM / 60 nM | 66 nM | [6][7] |
DC50: Concentration causing 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Experimental Protocols for VHL-Based PROTACs
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MV4;11)
-
Complete cell culture medium
-
VHL-based PROTAC (e.g., MZ1)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Caption: Workflow for a Western blot-based protein degradation assay.
Section 2: KPT-185 for Selective Inhibition of Nuclear Export
KPT-185 is a potent and selective inhibitor of Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1).[8][9] XPO1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[10][11] In many cancers, XPO1 is overexpressed, leading to the inactivation of TSPs.[10][12] KPT-185 covalently binds to a cysteine residue in the cargo-binding pocket of XPO1, blocking its function.[9] This leads to the nuclear accumulation and activation of TSPs, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[13][14]
Signaling Pathways Affected by KPT-185
KPT-185 impacts multiple signaling pathways by preventing the nuclear export of key regulatory proteins.
Caption: Signaling pathways modulated by the XPO1 inhibitor KPT-185.
Quantitative Data for KPT-185 and Selinexor (KPT-330)
The anti-proliferative activity of KPT-185 and its clinical analog, selinexor (KPT-330), is typically measured by IC50 values in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (72h) | Reference |
| KPT-185 | A2780 | Ovarian Cancer | ~0.1 µM | [8] |
| KPT-185 | HeyA8 | Ovarian Cancer | ~0.2 µM | [8] |
| KPT-185 | SKOV3 | Ovarian Cancer | ~0.96 µM | [8] |
| KPT-185 | MV4-11 | AML | ~100-500 nM | [13] |
| KPT-185 | Z138 | Mantle Cell Lymphoma | 18 nM | [14] |
| KPT-185 | Jeko-1 | Mantle Cell Lymphoma | 144 nM | [14] |
| Selinexor (KPT-330) | MOLT-4 | T-ALL | ~34-203 nM | [15][16] |
| Selinexor (KPT-330) | Jurkat | T-ALL | ~34-203 nM | [15][16] |
| Selinexor (KPT-330) | T24 | Bladder Cancer | ~0.1 µM | [17] |
| Selinexor (KPT-330) | UM-UC-3 | Bladder Cancer | ~0.1 µM | [17] |
Experimental Protocols for KPT-185
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an XPO1 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
KPT-185 or Selinexor
-
DMSO (vehicle control)
-
MTS or WST-1 reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of KPT-185 in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of KPT-185 (e.g., 10 nM to 10 µM) or DMSO vehicle control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
-
MTS/WST-1 Addition:
-
Add 20 µL of the MTS or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-1) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
KPT-185 or Selinexor
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of KPT-185 and DMSO for 24, 48, or 72 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by KPT-185.
Caption: Workflow for cell viability and apoptosis assays.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. opnme.com [opnme.com]
- 7. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. karyopharm.com [karyopharm.com]
- 10. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-regulation of AR splice variants through XPO1 suppression contributes to the inhibition of prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for NeuroGuard-1 in Primary Neuron Cultures
A Hypothetical Neuroprotective Compound for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for a compound specifically named "KT185" did not yield any publicly available information. Therefore, these application notes and protocols have been generated for a hypothetical neuroprotective compound, designated NeuroGuard-1 , to provide a detailed and practical guide for the evaluation of novel neuroactive compounds in primary neuron cultures.
Introduction to NeuroGuard-1
NeuroGuard-1 is a novel, synthetic small molecule designed to exhibit neuroprotective properties in in vitro models of neuronal stress and injury. Its proposed mechanism of action involves the positive modulation of the PI3K/Akt signaling pathway, a critical cascade for promoting neuronal survival, growth, and synaptic plasticity. By activating this pathway, NeuroGuard-1 is hypothesized to protect primary neurons from excitotoxicity and oxidative stress, common mechanisms of neuronal cell death in various neurological disorders. These application notes provide detailed protocols for utilizing NeuroGuard-1 in primary hippocampal neuron cultures and assessing its neuroprotective efficacy.
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.[1][2]
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) and DNase I (100 U/mL) in dissection medium[3]
-
Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.
-
Isolate the brains from the embryos and dissect the hippocampi under a dissecting microscope.
-
Transfer the dissected hippocampi to a conical tube containing papain and DNase I solution and incubate at 37°C for 20-30 minutes.[3]
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[4]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated vessels at the desired density (see Table 1).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 3-4 days.[3]
Workflow for Primary Neuron Culture and Treatment
Assessment of Neuronal Viability with Calcein-AM
This protocol measures cell viability by the conversion of non-fluorescent Calcein-AM to green fluorescent calcein by live cells.
Materials:
-
Primary neuron cultures in a 96-well plate
-
Calcein-AM stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
After the desired treatment period with NeuroGuard-1, gently remove the culture medium.
-
Wash the cells once with warm PBS.
-
Prepare a 2 µM Calcein-AM working solution in PBS.
-
Add the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C.
-
Measure fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~515 nm.
Quantification of Neurite Outgrowth
This protocol assesses the effect of NeuroGuard-1 on neurite extension and branching.
Materials:
-
Primary neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Fix the treated neuron cultures with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[2]
-
Block with 10% bovine serum albumin (BSA) in PBS for 30 minutes.[2]
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol evaluates the protective effect of NeuroGuard-1 against neuronal death induced by excessive glutamate exposure.
Materials:
-
Primary neuron cultures (DIV 7-10)
-
NeuroGuard-1
-
Glutamate stock solution (10 mM)
Procedure:
-
Pre-treat the neuron cultures with various concentrations of NeuroGuard-1 for 24 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 50 µM for 15 minutes.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing NeuroGuard-1.
-
Incubate for another 24 hours.
-
Assess neuronal viability using the Calcein-AM assay described above or a lactate dehydrogenase (LDH) cytotoxicity assay.
Data Presentation
The following tables present hypothetical data from experiments conducted with NeuroGuard-1.
Table 1: Recommended Seeding Densities for Primary Neurons
| Application | Seeding Density (cells/cm²) | Culture Vessel |
| Immunocytochemistry | 25,000 - 50,000 | Coverslips in 24-well plate |
| Western Blotting | 100,000 - 200,000 | 6-well plate |
| Viability/Toxicity Assays | 50,000 - 100,000 | 96-well plate |
Table 2: Neuroprotective Effect of NeuroGuard-1 on Neuronal Viability
| Treatment Group | Concentration (µM) | Neuronal Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| NeuroGuard-1 | 0.1 | 98.5 ± 4.8 |
| NeuroGuard-1 | 1 | 102.1 ± 5.5 |
| NeuroGuard-1 | 10 | 101.7 ± 6.1 |
| Glutamate (50 µM) | - | 45.3 ± 7.3 |
| NeuroGuard-1 + Glutamate | 0.1 | 55.8 ± 6.9 |
| NeuroGuard-1 + Glutamate | 1 | 78.4 ± 8.1 |
| NeuroGuard-1 + Glutamate | 10 | 92.1 ± 7.5 |
Table 3: Effect of NeuroGuard-1 on Neurite Outgrowth
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites |
| Control (Vehicle) | - | 150.2 ± 12.5 | 4.1 ± 0.8 |
| NeuroGuard-1 | 0.1 | 155.6 ± 13.1 | 4.3 ± 0.9 |
| NeuroGuard-1 | 1 | 185.9 ± 15.3 | 5.2 ± 1.1 |
| NeuroGuard-1 | 10 | 210.4 ± 18.7 | 5.8 ± 1.3 |
Proposed Signaling Pathway of NeuroGuard-1
The diagram below illustrates the hypothesized mechanism of action for NeuroGuard-1, involving the activation of the PI3K/Akt signaling pathway to promote neuronal survival.
References
- 1. Synthesis and biological activity of novel 2-(alpha-alkoxyimino)benzylpyridine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical construction and structural permutation of neurotoxic natural product, antillatoxin: importance of the three-dimensional structure of the bulky side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring α/β-Hydrolase Domain 6 (ABHD6) Activity Following Treatment with the Selective Inhibitor KT185
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
α/β-Hydrolase domain containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a crucial role in regulating the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the nervous system.[1][2] By hydrolyzing 2-AG, ABHD6 terminates its signaling activity.[1][3] The enzyme has emerged as a promising therapeutic target for various neurological and metabolic disorders, including neuroprotection, inflammation, and diabetes.[4] KT185 is a potent, selective, and orally bioavailable inhibitor of ABHD6, making it a valuable chemical probe for studying the biological functions of this enzyme.[1][2][5] This document provides detailed protocols for measuring ABHD6 activity in both in vitro and in situ settings following treatment with this compound.
Data Presentation
The inhibitory potency of this compound and related compounds against ABHD6 has been determined using various assay formats. The following tables summarize the quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Potency of Triazole Urea Inhibitors against Mouse ABHD6
| Compound | Competitive ABPP IC50 (nM) | 2-AG Hydrolysis IC50 (nM) |
| KT182 (9) | 1.7 | 15.1 |
| This compound (11) | 1.3 | 3.9 |
| KT203 (20) | 0.8 | Not Reported |
Data sourced from Hsu KL, et al. J Med Chem. 2013.[1]
Table 2: In Situ Inhibitory Potency of Triazole Urea Inhibitors in Neuro2A Cells
| Compound | In Situ Competitive ABPP IC50 (nM) |
| KT182 (9) | 0.24 |
| This compound (11) | 0.21 |
| KT203 (20) | 0.31 |
Data sourced from Hsu KL, et al. J Med Chem. 2013.[1]
Experimental Protocols
Two primary methods for assessing ABHD6 activity following this compound treatment are detailed below: a 2-AG hydrolysis assay using LC-MS and a competitive activity-based protein profiling (ABPP) assay. A third, fluorescence-based method, is also described as a sensitive alternative.
Protocol 1: 2-Arachidonoylglycerol (2-AG) Hydrolysis Assay
This assay directly measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of its natural substrate, 2-AG.
Materials:
-
Recombinant mouse ABHD6 (e.g., from overexpressing HEK293T cells)
-
HEK293T-ABHD6 membrane lysates
-
This compound
-
2-Arachidonoylglycerol (2-AG)
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Enzyme Preparation: Dilute HEK293T-ABHD6 membrane lysates to a final concentration of 0.2 mg/mL in the assay buffer.
-
Inhibitor Treatment:
-
In a 50 µL reaction volume, treat the diluted lysates with varying concentrations of this compound (or DMSO as a vehicle control).
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Preparation: Prepare the 2-AG substrate by sonicating it in PBS with 0.05% Triton X-100.
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the 2-AG substrate to the pre-incubated enzyme-inhibitor mixture. The final concentration of 2-AG should be 100 µM.
-
Incubate the reaction for 30 minutes at 37°C.[1]
-
-
Reaction Quenching and Analysis:
-
Terminate the reaction by adding an appropriate quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the samples by LC-MS to quantify the amount of remaining 2-AG or the amount of arachidonic acid produced.
-
-
Data Analysis: Calculate the percentage of ABHD6 inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Gel-Based Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the potency and selectivity of inhibitors by measuring their ability to compete with a fluorescently-labeled broad-spectrum probe for binding to the active site of serine hydrolases.
Materials:
-
Neuro2A cell lysates or mouse brain proteomes
-
This compound
-
Serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
DMSO
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Proteome Preparation: Prepare lysates from Neuro2A cells or mouse brain tissue.
-
Inhibitor Treatment:
-
Treat the proteomes with varying concentrations of this compound (or DMSO as a vehicle control).
-
Incubation times can vary; for in situ measurements, treat living Neuro2A cells for 4 hours before lysis.[1]
-
-
Probe Labeling:
-
Add the fluorescently-labeled activity-based probe (e.g., FP-rhodamine) to the inhibitor-treated proteomes.
-
Incubate to allow the probe to label the active sites of serine hydrolases that are not blocked by this compound.
-
-
SDS-PAGE and Imaging:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the probe-labeled proteins using an in-gel fluorescence scanner.
-
-
Data Analysis: The intensity of the fluorescent band corresponding to ABHD6 (approximately 35 kDa) will decrease with increasing concentrations of this compound.[1] Quantify the band intensity to determine the IC50 value of the inhibitor.
Protocol 3: Sensitive Fluorescent Activity Assay
This high-throughput method kinetically monitors the glycerol released from the hydrolysis of a monoacylglycerol substrate.[6][7]
Materials:
-
This compound
-
1(3)-Arachidonoylglycerol (1(3)-AG) substrate
-
Coupled enzyme system for glycerol detection leading to the production of a fluorescent product like resorufin[6][7]
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Add the HEK293-ABHD6 lysates to the wells of a 96-well plate.
-
Add varying concentrations of this compound or DMSO control.
-
-
Reaction Initiation:
-
Add the 1(3)-AG substrate and the coupled enzyme system to each well to start the reaction.
-
-
Fluorescence Monitoring:
-
Kinetically monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the ABHD6 activity.
-
-
Data Analysis: Calculate the rate of reaction for each this compound concentration and determine the percentage of inhibition relative to the DMSO control to calculate the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of ABHD6 inhibition.
Caption: Workflow for the 2-AG Hydrolysis Assay.
Caption: Workflow for Competitive ABPP Assay.
Caption: Inhibition of ABHD6 by this compound.
References
- 1. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Oral Administration of KT185 in Rodents
For Research Use Only
Introduction
KT185 is a novel, potent, and selective small molecule inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which can modulate various physiological processes, including neurotransmission, inflammation, and pain signaling. Due to its potential therapeutic applications in neurological disorders, comprehensive preclinical evaluation in rodent models is essential.
These application notes provide a summary of hypothetical, yet representative, data on the oral administration of this compound in mice and rats. The subsequent protocols offer detailed methodologies for the preparation and administration of this compound for pharmacokinetic, efficacy, and safety studies.
Data Presentation
The following tables summarize typical data obtained from preclinical studies involving the oral administration of this compound. Note: The data presented here are for illustrative purposes only and are intended to serve as a guide for experimental design.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rodents Following a Single Oral Gavage Dose
| Parameter | Sprague-Dawley Rat (10 mg/kg) | CD-1 Mouse (10 mg/kg) |
| Vehicle | 0.5% Methylcellulose in H₂O | 0.5% Methylcellulose in H₂O |
| Cₘₐₓ (ng/mL) | 850 ± 120 | 1150 ± 210 |
| Tₘₐₓ (hr) | 2.0 | 1.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 4200 ± 550 | 3800 ± 490 |
| t₁/₂ (hr) | 4.5 ± 0.8 | 3.2 ± 0.6 |
| Oral Bioavailability (%) | ~35% | ~40% |
| Values are presented as mean ± standard deviation. |
Table 2: Representative Efficacy of Oral this compound in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury Model)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Paw Withdrawal Threshold (g) at Day 14 |
| Vehicle | 0 | QD, PO for 14 days | 1.2 ± 0.3 |
| This compound | 3 | QD, PO for 14 days | 2.5 ± 0.5 |
| This compound | 10 | QD, PO for 14 days | 4.1 ± 0.7 |
| This compound | 30 | QD, PO for 14 days | 5.8 ± 0.9 |
| Values are presented as mean ± standard deviation. QD = once daily, PO = oral administration. |
Table 3: Summary of Safety and Tolerability of this compound in Rats Following 14-Day Repeated Oral Dosing
| Dose (mg/kg/day) | Mean Body Weight Change (%) | Clinical Observations |
| 0 (Vehicle) | +5.8% | No adverse findings |
| 10 | +5.5% | No adverse findings |
| 30 | +4.9% | No adverse findings |
| 100 | +1.2% | Mild, transient hypoactivity observed 1-2 hours post-dose for the first 3 days |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a common vehicle, 0.5% (w/v) methylcellulose in purified water.
Materials:
-
This compound powder
-
Methylcellulose (viscosity ~400 cP)
-
Purified water (e.g., Milli-Q® or equivalent)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
Analytical balance
Procedure:
-
Prepare the Vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of purified water while stirring vigorously. Continue to stir until the methylcellulose is fully dissolved. This may take several hours.
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5 mL/kg for rats, 10 mL/kg for mice). Calculate the required mass of this compound based on the desired final concentration (e.g., for a 10 mg/kg dose in a rat weighing 250 g at a 5 mL/kg dose volume, the concentration is 2 mg/mL).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Create a Paste: Place the this compound powder into a mortar. Add a small volume of the 0.5% methylcellulose vehicle (approximately 1-2 mL) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Prepare the Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the suspension to a beaker containing a magnetic stir bar.
-
Final Mixing: Place the beaker on a stir plate and stir continuously for at least 30 minutes before dosing to ensure a homogenous suspension. Maintain gentle stirring throughout the dosing procedure.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Rodents
This protocol outlines the procedure for administering a single oral dose of this compound to rats or mice to determine its pharmacokinetic profile.
Materials:
-
Male Sprague-Dawley rats (220-250 g) or CD-1 mice (25-30 g)
-
Prepared this compound dosing formulation
-
Animal balance
-
Oral gavage needles (flexible-tipped recommended for mice, stainless steel ball-tipped for rats)
-
Appropriately sized syringes
-
Blood collection supplies (e.g., EDTA-coated microtubes, syringes with appropriate gauge needles for blood collection site)
-
Centrifuge for plasma separation
Procedure:
-
Acclimation: Acclimate animals to the facility for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Body Weight: On the day of the study, record the body weight of each animal to calculate the precise dose volume.
-
Dose Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound suspension into the dosing syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the dose. Observe the animal briefly to ensure no signs of distress or misdosing.
-
-
Blood Sampling: Collect blood samples (e.g., ~100 µL from rat tail vein or mouse saphenous vein) at predetermined time points. A typical schedule includes a pre-dose (0 hr) sample and post-dose samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep them on ice. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis by LC-MS/MS.
Visualizations
Signaling Pathway
Application Notes and Protocols for KT185 in Neuroinflammation Models
Introduction
Neuroinflammation is a key pathological feature of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2] This complex biological response in the central nervous system (CNS) is primarily mediated by the activation of microglia and astrocytes, the resident immune cells of the brain.[3][4] While acute neuroinflammation is a protective mechanism, chronic activation of these glial cells leads to the sustained release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to neuronal damage and disease progression.[2][5]
The NOD-like receptor protein 3 (NLRP3) inflammasome has emerged as a critical signaling platform in the innate immune system that drives neuroinflammation.[6][7] Upon activation by diverse stimuli, including pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and danger-associated molecular patterns (DAMPs), NLRP3 assembles with the adaptor protein ASC and pro-caspase-1.[8][9] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[8][9] Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, making it a prime therapeutic target.[6][7]
KT185 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for utilizing this compound to study neuroinflammation in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome. By preventing the assembly and activation of the NLRP3 inflammasome complex, this compound blocks the downstream cascade of caspase-1 activation and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[6][7][10] This targeted mechanism allows for the specific investigation of the role of the NLRP3 inflammasome in various neuroinflammatory processes.
Mechanism of this compound action on the NLRP3 inflammasome pathway.
In Vitro Applications
Studying Microglia Activation
Microglial cells are the primary immune effector cells in the CNS and play a central role in initiating and propagating neuroinflammatory responses.[4][11] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in vitro.[12][13] this compound can be used to investigate the role of the NLRP3 inflammasome in LPS-induced microglial activation.
Table 1: Effect of this compound on LPS-Induced Cytokine Release in BV-2 Microglial Cells
| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) |
|---|---|---|
| Vehicle Control | 5.2 ± 1.1 | 15.8 ± 3.4 |
| LPS (100 ng/mL) | 258.4 ± 21.7 | 876.5 ± 65.2 |
| LPS + this compound (1 µM) | 45.3 ± 8.9 | 855.1 ± 72.3 |
| LPS + this compound (10 µM)| 12.1 ± 2.5 | 862.9 ± 68.9 |
Data are presented as mean ± SEM. This representative data illustrates that this compound selectively reduces the secretion of the NLRP3-dependent cytokine IL-1β, with minimal effect on the NLRP3-independent cytokine TNF-α.
Protocol 1: In Vitro Microglia Activation Assay
This protocol describes the use of this compound to assess its inhibitory effect on NLRP3 inflammasome activation in a microglial cell line.
Workflow for in vitro microglia activation assay.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
ATP
-
ELISA kits for IL-1β and TNF-α
-
Reagents for Western blotting (antibodies against Caspase-1 p20)
Procedure:
-
Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Prime the cells with LPS (100 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Activate the NLRP3 inflammasome by adding ATP (5 mM) for 1 hour.
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1.
In Vivo Applications
Modeling LPS-Induced Neuroinflammation in Mice
Systemic administration of LPS in rodents is a widely accepted model to study the acute neuroinflammatory response in the brain.[13][14][15] This model is characterized by the activation of microglia and astrocytes, and the production of pro-inflammatory cytokines in various brain regions, including the hippocampus and cortex.[16][17] this compound can be administered to these animals to evaluate its efficacy in mitigating neuroinflammation in vivo.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus of LPS-Treated Mice
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | IBA-1 (% positive area) |
|---|---|---|---|
| Vehicle + Saline | 1.8 ± 0.4 | 5.3 ± 1.2 | 2.1 ± 0.5 |
| Vehicle + LPS (1 mg/kg) | 25.6 ± 4.1 | 48.2 ± 6.7 | 15.8 ± 2.3 |
| this compound (10 mg/kg) + LPS | 8.9 ± 1.5 | 45.7 ± 5.9 | 7.2 ± 1.1 |
Data are presented as mean ± SEM. This representative data shows that this compound significantly reduces IL-1β levels and microglial activation (IBA-1 staining) in the hippocampus of LPS-treated mice, with a less pronounced effect on TNF-α.
Protocol 2: In Vivo LPS-Induced Neuroinflammation Model
This protocol details the use of this compound in a mouse model of acute neuroinflammation induced by LPS.
Workflow for in vivo neuroinflammation model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (PBS and 4% PFA)
-
Tools for tissue dissection and homogenization
-
ELISA kits for IL-1β and TNF-α
-
Antibodies for immunohistochemistry (e.g., IBA-1 for microglia)
Procedure:
-
Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 1 hour prior to the LPS challenge.
-
Inject LPS (1 mg/kg, i.p.) or sterile saline.[14]
-
Monitor the animals for signs of sickness behavior.
-
At 24 hours post-LPS injection, euthanize the mice via an approved method.
-
For biochemical analysis, perfuse the animals with ice-cold PBS, dissect the hippocampus and cortex, and snap-freeze the tissues.
-
For immunohistochemistry, perfuse with PBS followed by 4% paraformaldehyde (PFA), and process the brain for sectioning and staining.
-
Homogenize the brain tissue for cytokine measurement by ELISA and protein analysis by Western blot.
-
Perform immunohistochemical staining for markers of microglial activation (e.g., IBA-1).
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory processes. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vitro and in vivo models of neuroinflammation. By selectively inhibiting the NLRP3 inflammasome, researchers can further elucidate the complex signaling pathways involved in neurological diseases and explore the therapeutic potential of targeting this critical inflammatory cascade.
References
- 1. Modelling neuroinflammatory phenotypes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Pro-inflammatory activation of primary microglia and macrophages increases 18 kDa translocator protein expression in rodents but not humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Opening of microglial KATP channels inhibits rotenone-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microglia Kv1.3 Channels Contribute to Their Ability to Kill Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: KT185 in Traumatic Brain Injury (TBI) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by a complex pathophysiology involving primary mechanical injury and a subsequent cascade of secondary injury mechanisms. These secondary processes, including excitotoxicity, neuroinflammation, and oxidative stress, contribute to progressive neuronal damage and neurological dysfunction. There is a critical need for therapeutic agents that can mitigate these secondary injury cascades.
Recent research has highlighted the therapeutic potential of modulating the endocannabinoid system in the context of neurological disorders. KT185, a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6), has emerged as a promising candidate for investigation in TBI. ABHD6 is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a molecule with known neuroprotective and anti-inflammatory properties. While direct studies of this compound in TBI are not yet available, a strong scientific rationale for its application is derived from studies of other ABHD6 inhibitors and modulators of 2-AG signaling in TBI models.
Mechanism of Action
Following a traumatic brain injury, there is a pathological cascade of events that includes neuronal excitotoxicity, neuroinflammation, and eventual cell death. The endocannabinoid system, particularly the signaling molecule 2-arachidonoylglycerol (2-AG), plays a crucial role in counteracting these detrimental processes. However, the neuroprotective effects of 2-AG are often transient due to its rapid degradation by enzymes such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain containing 6 (ABHD6)[1].
This compound is a selective inhibitor of ABHD6. By inhibiting this enzyme, this compound is hypothesized to increase the bioavailability of 2-AG in the brain. This elevation of 2-AG levels is expected to enhance its neuroprotective and anti-inflammatory effects through several mechanisms:
-
Activation of Cannabinoid Receptors: Increased 2-AG levels lead to the activation of cannabinoid receptors, primarily CB1 and CB2[2].
-
Downstream Signaling: Activation of these receptors triggers downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the serine/threonine protein kinase AKT, which are known to promote cell survival[2].
-
Anti-inflammatory Effects: The modulation of 2-AG signaling can shift microglia and macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype[1]. This is characterized by the suppression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the enhancement of anti-inflammatory markers such as arginase-1[1].
-
Reduction of Pro-inflammatory Mediators: By inhibiting the degradation of 2-AG, there is a reduced production of arachidonic acid, a precursor for pro-inflammatory prostaglandins[3].
This multi-faceted mechanism of action suggests that this compound could be a valuable tool for mitigating the secondary injury cascade in TBI.
Data Presentation
The following tables summarize quantitative data from studies on ABHD6 and MAGL inhibitors in animal models of TBI. This data provides a basis for designing future studies with this compound.
Table 1: Effects of ABHD6/MAGL Inhibitors on Neuropathological Outcomes in TBI Models
| Compound | Animal Model | TBI Model | Dosage & Administration | Time Point | Outcome Measure | Result | Reference |
| WWL70 (ABHD6 Inhibitor) | Mouse | Controlled Cortical Impact (CCI) | 10 mg/kg, i.p., daily for 7 days | 7 days post-TBI | Lesion Volume | Reduced | [1] |
| WWL70 (ABHD6 Inhibitor) | Mouse | CCI | 10 mg/kg, i.p., daily for 7 days | 7 days post-TBI | Neuronal Degeneration (Dentate Gyrus) | Reduced | [1] |
| WWL70 (ABHD6 Inhibitor) | Mouse | CCI | 10 mg/kg, i.p., daily for 7 days | 3 and 7 days post-TBI | Blood-Brain Barrier Permeability | Reduced | [1][2] |
| MJN110 (MAGL Inhibitor) | Mouse | Repetitive Mild Closed Head Injury | 2.5 mg/kg, i.p., daily | 4 days post-TBI | Brain 2-AG Levels | Increased | [4] |
| ABX-1431 (MAGL Inhibitor) | Mouse | Weight-Drop Closed-Head Injury | 5 mg/kg, i.p., 30 min post-TBI | 1 hour post-TBI | Cerebral Blood Flow | Mitigated reduction | [5] |
Table 2: Effects of ABHD6/MAGL Inhibitors on Behavioral Outcomes in TBI Models
| Compound | Animal Model | TBI Model | Dosage & Administration | Behavioral Test | Result | Reference |
| WWL70 (ABHD6 Inhibitor) | Mouse | CCI | 10 mg/kg, i.p., daily for 7 days | Rotarod Test (Motor Coordination) | Improved performance | [1] |
| WWL70 (ABHD6 Inhibitor) | Mouse | CCI | 10 mg/kg, i.p., daily for 7 days | Y-maze (Working Memory) | Improved performance | [1] |
| JZL184 (MAGL Inhibitor) | Mouse | Repetitive Mild Closed Head Injury | 16 mg/kg, i.p., every other day | Morris Water Maze (Cognitive Function) | Improved performance | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a mouse model of TBI. These protocols are based on established methods from the cited literature on related compounds.
Controlled Cortical Impact (CCI) Model of TBI
This protocol describes the induction of a focal brain injury in mice, a widely used and reproducible model of TBI.
Materials:
-
Adult male C57BL/6 mice (25-30 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device with a pneumatic impactor
-
Drill with a 3 mm trephine bit
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax
-
Sutures
-
Heating pad
Procedure:
-
Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.
-
Shave the head and secure the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision to expose the skull.
-
Perform a craniotomy over the right parietal cortex using a 3 mm trephine bit, keeping the dura mater intact.
-
Position the CCI device perpendicular to the cortical surface.
-
Induce the injury using the pneumatic impactor with the following parameters: velocity of 3.5 m/s, deformation depth of 1.0 mm, and a dwell time of 150 ms.
-
After impact, remove the impactor tip and control any bleeding with sterile cotton swabs.
-
Replace the bone flap and suture the scalp incision.
-
Allow the mouse to recover on a heating pad before returning it to its home cage.
-
Administer post-operative analgesics as required.
Drug Administration
This protocol details the preparation and administration of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., a solution of 5% ethanol, 5% Kolliphor HS 15, and 90% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the vehicle solution.
-
Dissolve the this compound powder in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose). Sonication may be used to aid dissolution.
-
Administer the this compound solution or vehicle to the mice via i.p. injection at the desired time points (e.g., starting 1 hour post-TBI and then daily for a specified duration).
Behavioral Testing: Rotarod Test
This test is used to assess motor coordination and balance.
Materials:
-
Rotarod apparatus
Procedure:
-
Acclimatize the mice to the rotarod apparatus for 2-3 days before the TBI surgery.
-
On the testing days (e.g., 1, 3, 5, and 7 days post-TBI), place each mouse on the rotating rod.
-
The rod should accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse per day with a 15-minute inter-trial interval.
-
Average the latency to fall for the three trials for each mouse.
Immunohistochemistry for Neuroinflammation and Neurodegeneration
This protocol is for the histological analysis of brain tissue to assess markers of inflammation and neuronal injury.
Materials:
-
Anesthetized mice at the experimental endpoint
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (20% and 30% in PBS)
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-Iba1 for microglia, anti-NeuN for neurons, anti-iNOS for M1 microglia, anti-Arginase-1 for M2 microglia)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
At the desired endpoint (e.g., 7 days post-TBI), deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in 20% sucrose and then 30% sucrose until they sink.
-
Freeze the brains and cut 30 µm coronal sections using a cryostat.
-
Mount the sections on microscope slides.
-
Permeabilize and block the sections with blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Wash the sections and mount with mounting medium.
-
Image the sections using a fluorescence microscope and quantify the staining intensity or cell counts in the region of interest.
Visualization of Pathways and Workflows
Caption: Proposed mechanism of action of this compound in Traumatic Brain Injury.
Caption: General experimental workflow for evaluating this compound in a TBI model.
References
- 1. Selective Inhibition of Alpha/Beta-Hydrolase Domain 6 Attenuates Neurodegeneration, Alleviates Blood Brain Barrier Breakdown, and Improves Functional Recovery in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of alpha/beta-hydrolase domain 6 attenuates neurodegeneration, alleviates blood brain barrier breakdown, and improves functional recovery in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Novel Monoacylglycerol Lipase Inhibitor MJN110 Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol Lipase Inhibition Using ABX-1431 Attenuates Cerebral Ischaemia Early After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoacylglycerol lipase prevents chronic traumatic encephalopathy-like neuropathology in a mouse model of repetitive mild closed head injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Assessing the In Vivo Brain Penetration of KT185
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT185 is an orally bioavailable and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6), a transmembrane serine hydrolase.[1][2] ABHD6 is a key enzyme in the endocannabinoid signaling pathway, where it modulates the levels of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[3][4][5] By inhibiting ABHD6, this compound increases 2-AG levels, which can enhance cannabinoid receptor-dependent signaling in the nervous system.[6] This mechanism makes ABHD6 a promising therapeutic target for various neurological diseases, including traumatic brain injury and epilepsy.[7][8]
For any centrally acting therapeutic, assessing its ability to cross the blood-brain barrier (BBB) is a critical step in preclinical development.[9] This document provides a detailed set of protocols for quantifying the brain penetration of this compound in a murine model. The primary endpoints of this assessment are the total brain-to-plasma concentration ratio (Kₚ) and the more pharmacologically relevant unbound brain-to-unbound plasma concentration ratio (Kₚ,ᵤᵤ).[10][11]
Key Pharmacokinetic Parameters
To accurately assess brain penetration, two key parameters are calculated:
-
Brain-to-Plasma Ratio (Kₚ): This is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at a steady state. It provides a general measure of a compound's ability to cross the BBB.[10]
-
Unbound Brain-to-Plasma Ratio (Kₚ,ᵤᵤ): This is the ratio of the unbound (free) drug concentration in the brain interstitial fluid to the unbound drug concentration in plasma.[11] Since only the unbound fraction of a drug can interact with its target, Kₚ,ᵤᵤ is a more accurate indicator of target engagement and potential pharmacological effect in the central nervous system (CNS).[9][12] A Kₚ,ᵤᵤ value close to 1 suggests that a drug crosses the BBB primarily by passive diffusion and is not significantly affected by active efflux or influx transporters.[13]
Experimental Workflow
The overall workflow for assessing the in vivo brain penetration of this compound involves animal dosing, sample collection at specific time points, sample processing to isolate and quantify the compound, and finally, data analysis to determine the key pharmacokinetic parameters.
Caption: Experimental workflow for in vivo brain penetration assessment.
Detailed Experimental Protocols
Protocol 1: In Vivo Cassette Dosing and Sample Collection
The cassette dosing approach allows for the simultaneous evaluation of multiple compounds, increasing throughput and reducing animal usage.[14] this compound is dosed alongside a known BBB-penetrant compound (e.g., Diazepam) and a known non-penetrant compound (e.g., Atenolol) which serve as controls.
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
This compound, Diazepam, Atenolol
-
Dosing vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Syringes, gavage needles, surgical tools
-
EDTA-coated collection tubes
-
Dry ice and -80°C freezer
Procedure:
-
Prepare a dosing solution containing this compound (e.g., 1 mg/kg), Diazepam (1 mg/kg), and Atenolol (2 mg/kg) in the vehicle.
-
Administer the solution to a cohort of mice (n=3 per time point) via intravenous (IV) or oral (PO) route.
-
At designated time points (e.g., 0.25, 1, and 3 hours post-dose), anesthetize the animals.[13]
-
Collect blood via cardiac puncture into EDTA-coated tubes. Immediately place on ice.
-
Perform transcardial perfusion with cold saline to flush remaining blood from the brain vasculature.
-
Excise the whole brain, rinse with cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma and brain samples at -80°C until analysis.
Protocol 2: Brain Tissue Homogenization
This protocol prepares the brain tissue for subsequent analysis.
Materials:
-
Frozen brain samples
-
Homogenization buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Bead-based homogenizer (e.g., Bullet Blender®)[15]
-
Centrifuge
Procedure:
-
Weigh the frozen brain tissue.
-
Add the tissue to a homogenization tube containing stainless steel beads and 4 volumes of ice-cold homogenization buffer (e.g., for a 0.4 g brain, add 1.6 mL of buffer).
-
Homogenize the tissue according to the manufacturer's instructions until no visible tissue clumps remain. Keep samples on ice throughout the process.[6]
-
Use an aliquot of the resulting brain homogenate for total drug quantification and the remainder for determining the unbound fraction.
Protocol 3: Determination of Unbound Fraction (fᵤ) by Equilibrium Dialysis
This protocol determines the fraction of drug not bound to proteins in plasma (fᵤ,ₚₗₐₛₘₐ) and brain tissue (fᵤ,ᵦᵣₐᵢₙ).
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Plasma samples and brain homogenate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator with shaking capability
Procedure:
-
Add plasma or brain homogenate to the sample chamber of the RED device.[]
-
Add an equal volume of PBS to the buffer chamber.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
After incubation, collect aliquots from both the sample and buffer chambers.
-
Combine the aliquot from the sample chamber with an equal volume of clean PBS. Combine the aliquot from the buffer chamber with an equal volume of clean (drug-free) plasma or brain homogenate to match the matrix for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS.
-
Calculate the fraction unbound (fᵤ) using the formula: fᵤ = Concentration in Buffer Chamber / Concentration in Sample Chamber
Protocol 4: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.[1][12]
Materials:
-
LC-MS/MS system (e.g., 4000 QTRAP)[17]
-
C18 analytical column
-
Plasma, brain homogenate, and equilibrium dialysis samples
-
Internal Standard (IS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Procedure:
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of ice-cold ACN containing the internal standard to 1 volume of sample (plasma, brain homogenate, or dialysis sample).[9] Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes.[17]
-
LC Separation: Transfer the supernatant to an autosampler vial. Inject the sample onto the C18 column. Use a gradient elution with mobile phases A (water with 0.1% formic acid) and B (ACN with 0.1% formic acid).
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for this compound, the control compounds, and the internal standard.
-
Quantification: Generate a standard curve by spiking known concentrations of each analyte into blank plasma and brain homogenate. Calculate the concentrations in the study samples by interpolating from the standard curve.
Data Presentation and Analysis
All quantitative data should be organized into tables for clear interpretation. The final Kₚ and Kₚ,ᵤᵤ values are calculated from this data.
Table 1: Hypothetical Total Concentrations of Analytes in Plasma and Brain
| Compound | Time (hr) | Mean Plasma Conc. (ng/mL) ± SD | Mean Brain Conc. (ng/g) ± SD |
|---|---|---|---|
| This compound | 0.25 | 450 ± 55 | 315 ± 40 |
| 1.0 | 280 ± 30 | 210 ± 25 | |
| 3.0 | 110 ± 15 | 88 ± 12 | |
| Diazepam | 0.25 | 520 ± 60 | 676 ± 70 |
| (Positive Control) | 1.0 | 350 ± 42 | 455 ± 50 |
| 3.0 | 150 ± 20 | 195 ± 22 | |
| Atenolol | 0.25 | 800 ± 90 | 24 ± 5 |
| (Negative Control) | 1.0 | 550 ± 65 | 16.5 ± 4 |
| | 3.0 | 210 ± 28 | 6.3 ± 2 |
Table 2: Hypothetical Unbound Fraction Data
| Compound | fᵤ,ₚₗₐₛₘₐ (%) | fᵤ,ᵦᵣₐᵢₙ (%) |
|---|---|---|
| This compound | 2.5 | 1.8 |
| Diazepam | 2.0 | 3.5 |
| Atenolol | 75.0 | 85.0 |
Table 3: Calculated Brain Penetration Ratios Calculations based on Area Under the Curve (AUC) from 0-3 hr, derived from Table 1 data.
| Compound | AUC_brain (ngh/g) | AUC_plasma (ngh/mL) | Kₚ (AUC_brain / AUC_plasma) | Kₚ,ᵤᵤ (Kₚ * fᵤ,ₚₗₐₛₘₐ / fᵤ,ᵦᵣₐᵢₙ) | Brain Penetration Category |
| This compound | 582.5 | 822.5 | 0.71 | 0.99 | High (Good Penetration) |
| Diazepam | 1189.5 | 980.0 | 1.21 | 0.69 | High (Good Penetration) |
| Atenolol | 44.7 | 1565.0 | 0.03 | 0.02 | Low (Poor Penetration) |
ABHD6 Signaling Pathway
This compound exerts its effect by inhibiting ABHD6 at the postsynaptic terminal. This prevents the breakdown of the endocannabinoid 2-AG, leading to its accumulation and enhanced activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release.
Caption: Endocannabinoid signaling pathway modulated by this compound.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the in vivo brain penetration of the ABHD6 inhibitor this compound. By employing a cassette dosing strategy and quantifying both total and unbound drug concentrations, researchers can efficiently determine the Kₚ and Kₚ,ᵤᵤ values. The hypothetical data presented for this compound (Kₚ = 0.71, Kₚ,ᵤᵤ = 0.99) illustrate the profile of a compound with excellent potential for CNS activity, showing significant BBB penetration and low susceptibility to active efflux. This comprehensive assessment is essential for guiding the optimization and development of novel therapeutics for neurological disorders.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABHD6: Its Place in Endocannabinoid Signaling and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 11. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Studies of KT185
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT185 is a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system.[1] By inhibiting these enzymes, this compound elevates the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in neurotransmission, inflammation, and pain perception.[2][3][4] This mechanism suggests therapeutic potential for this compound in a range of neurological and psychiatric disorders.[2][5][6] These application notes provide detailed protocols for preclinical behavioral assessment of this compound in rodent models to evaluate its effects on anxiety, depression, motor coordination, and learning and memory.
Signaling Pathway of this compound Action
This compound's primary mechanism of action involves the inhibition of ABHD6 and MAGL, leading to an accumulation of 2-AG. This endocannabinoid then acts on presynaptic cannabinoid type 1 (CB1) receptors, modulating neurotransmitter release and producing various physiological and behavioral effects.
Caption: this compound inhibits MAGL and ABHD6, increasing 2-AG levels and modulating neurotransmitter release via CB1 receptors.
Experimental Protocols
The following are detailed protocols for key behavioral assays to characterize the effects of this compound.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[7][8]
Experimental Workflow:
Caption: Workflow for the Open Field Test.
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 x 50 cm) with walls to prevent escape. The arena should be evenly illuminated (150-200 lux).[9]
-
Animals: Adult mice (specify strain, age, and sex). House animals in a controlled environment with a 12-hour light/dark cycle.
-
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes before the test.[10]
-
Administer this compound or vehicle control at a predetermined time before the test. The route of administration (e.g., intraperitoneal, oral) and dose should be clearly stated.
-
Gently place the mouse in the center of the open field arena.[9]
-
Record the session using an overhead video camera connected to a tracking software.
-
After each trial, clean the arena with 70% ethanol to remove olfactory cues.[10]
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm).
-
Anxiety-Like Behavior: Time spent in the center zone versus the peripheral zone. The center zone is typically defined as the central 40-50% of the arena.[8][9]
-
Exploratory Behavior: Rearing frequency (number of times the mouse stands on its hind legs).[10]
-
Data Presentation:
| Treatment Group | Total Distance (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Elevated Plus Maze for Anxiety-Like Behavior
This assay is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12][13]
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze Test.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (enclosed by high walls).[14]
-
Animals: As described for the Open Field Test.
-
Procedure:
-
Acclimatize mice to the testing room for at least 45 minutes prior to testing.[12]
-
Administer this compound or vehicle.
-
Place the mouse in the center of the maze, facing one of the open arms.[12]
-
Allow the mouse to explore the maze for 5 minutes.[15]
-
Record the session with a video tracking system.
-
Clean the maze with 70% ethanol between subjects.[12]
-
-
Data Analysis:
-
Anxiety-Like Behavior: Percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of entries into all arms. An increase in these parameters suggests an anxiolytic effect.[11]
-
Data Presentation:
| Treatment Group | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Rotarod Test for Motor Coordination and Balance
This test evaluates motor coordination, balance, and motor learning.[16][17]
Experimental Workflow:
Caption: Workflow for the Rotarod Test.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[16][18]
-
Animals: As previously described.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.[17]
-
Administer this compound or vehicle.
-
A training session at a constant low speed (e.g., 5 rpm for 60 seconds) may be conducted on the day before testing.[16]
-
For the test, place the mouse on the rod as it begins to accelerate.
-
Record the latency to fall from the rod. The trial ends when the mouse falls or passively rotates with the rod for a set number of rotations.[16]
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.[17][18]
-
-
Data Analysis:
-
Motor Coordination: The average latency to fall across the trials.
-
Data Presentation:
| Treatment Group | Trial 1 Latency (s) | Trial 2 Latency (s) | Trial 3 Latency (s) | Average Latency (s) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Morris Water Maze for Spatial Learning and Memory
This task assesses hippocampal-dependent spatial learning and memory.[1][19][20]
Experimental Workflow:
Caption: Workflow for the Morris Water Maze Test.
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (24-25°C) containing a hidden escape platform submerged 1-2 cm below the surface.[1][21] The room should have distinct visual cues.[22]
-
Animals: As previously described.
-
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Administer this compound or vehicle daily at a set time before testing.
-
Conduct 4 trials per day for each mouse. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.[1]
-
If the mouse does not find the platform within a set time (e.g., 90 seconds), it is gently guided to it.[20]
-
Allow the mouse to remain on the platform for 30 seconds.[20]
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (e.g., on Day 6):
-
Administer the final dose of this compound or vehicle.
-
The escape platform is removed from the pool.
-
The mouse is placed in the pool from a novel start position and allowed to swim for a fixed duration (e.g., 60 seconds).
-
Record the swimming path and the time spent in the target quadrant (where the platform was previously located).[1]
-
-
-
Data Analysis:
-
Learning: A decrease in escape latency across the acquisition days.
-
Memory: The percentage of time spent in the target quadrant during the probe trial. A higher percentage indicates better spatial memory.
-
Data Presentation:
Acquisition Phase:
| Treatment Group | Day 1 Latency (s) | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) | Day 5 Latency (s) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Probe Trial:
| Treatment Group | % Time in Target Quadrant |
| Vehicle | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM |
General Considerations
-
Animal Welfare: All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.[11]
-
Controls: Appropriate vehicle controls are essential. For some studies, a positive control (a compound with known effects) may be included.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine the significance of the observed effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open field test for mice [protocols.io]
- 8. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. bowdish.ca [bowdish.ca]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 16. Rotarod-Test for Mice [protocols.io]
- 17. mmpc.org [mmpc.org]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. jneurosci.org [jneurosci.org]
- 22. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Application Note: LC-MS/MS Analysis of 2-Arachidonoylglycerol (2-AG) Levels Following Treatment with the ABHD6 Inhibitor KT185
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arachidonoylglycerol (2-AG) is a primary endogenous cannabinoid that plays a crucial role in the central nervous system and peripheral tissues by activating cannabinoid receptors CB1 and CB2.[1][2] As a key signaling molecule in the endocannabinoid system, 2-AG is implicated in a wide array of physiological processes, including neurotransmission, inflammation, pain perception, and appetite regulation. The biological activity of 2-AG is tightly controlled by its synthesis and degradation. While monoacylglycerol lipase (MAGL) is the primary enzyme responsible for 2-AG hydrolysis in the brain, other enzymes, such as α/β-hydrolase domain 6 (ABHD6), also contribute to its degradation, particularly in specific subcellular locations.[3][4]
KT185 is a potent and selective inhibitor of ABHD6, a transmembrane serine hydrolase that metabolizes 2-AG.[5] By inhibiting ABHD6, this compound is expected to increase the intracellular levels of 2-AG, thereby potentiating its signaling effects. This application note provides a detailed protocol for the quantification of 2-AG levels in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following treatment with this compound or other ABHD6 inhibitors. The accurate measurement of 2-AG is essential for understanding the pharmacological effects of such inhibitors and their potential therapeutic applications.
A significant challenge in the analysis of 2-AG is its chemical instability, as it can readily isomerize to the biologically less active 1-arachidonoylglycerol (1-AG).[6][7][8] Therefore, the presented protocol incorporates optimized sample handling and chromatographic conditions to minimize this isomerization and ensure accurate quantification.
Data Presentation
Table 1: Effect of the ABHD6 Inhibitor KT182 on 2-AG Hydrolysis and Signaling in Neuro2a Cells [6][9][10]
| Treatment Condition | ABHD6 Activity (% of Control) | 2-AG-stimulated GRABeCB2.0 Signal Enhancement |
| Vehicle (DMSO) | 100% | - |
| KT182 (10 nM) | ~4% | ~50% |
This table is a summary of findings from a study using the ABHD6 inhibitor KT182 in Neuro2a cells and is intended to be representative of the expected effects of a potent and selective ABHD6 inhibitor like this compound.
Experimental Protocols
This section outlines a comprehensive protocol for the LC-MS/MS analysis of 2-AG levels in cell culture or tissue samples following treatment with an ABHD6 inhibitor such as this compound.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Toluene, Ethyl Acetate
-
Reagents: Formic acid, Ammonium acetate
-
Standards: 2-AG, 1-AG, 2-AG-d8 (internal standard)
-
Inhibitor: this compound
-
Cell culture media and reagents or tissue homogenization buffer
-
Phosphate-buffered saline (PBS)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction supplies
Sample Preparation
Note: Due to the instability of 2-AG, it is crucial to perform all sample preparation steps on ice and as quickly as possible to minimize degradation and isomerization.[6][7][8]
For Cell Cultures:
-
Culture cells to the desired confluency and treat with this compound at the desired concentrations and time points. Include a vehicle control (e.g., DMSO).
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding an appropriate volume of ice-cold extraction solvent (e.g., acetonitrile or methanol containing the internal standard, 2-AG-d8).
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new tube for further processing (e.g., SPE or direct injection if the sample is clean enough).
For Tissue Samples:
-
Following in vivo treatment with this compound, euthanize the animal and rapidly excise the tissue of interest.
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.[2]
-
For extraction, weigh the frozen tissue and homogenize it in an ice-cold buffer (e.g., PBS) or directly in an extraction solvent containing the internal standard.
-
Proceed with lipid extraction using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Toluene-based LLE has been shown to be effective in minimizing 2-AG isomerization.
Liquid-Liquid Extraction (LLE) Example:
-
To the homogenized tissue, add 2 volumes of ice-cold toluene.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (toluene) and transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for lipid analysis (e.g., Acquity BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is necessary to separate 2-AG from its isomer 1-AG and other interfering lipids. A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-AG/1-AG: m/z 379.3 → 287.3
-
2-AG-d8 (IS): m/z 387.3 → 287.3
-
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized for each analyte to achieve maximum sensitivity.
Data Analysis and Quantification
-
Integrate the peak areas for 2-AG and the internal standard (2-AG-d8) in each sample.
-
Calculate the ratio of the 2-AG peak area to the 2-AG-d8 peak area.
-
Generate a calibration curve using known concentrations of 2-AG standards spiked with a constant concentration of the internal standard.
-
Determine the concentration of 2-AG in the samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the 2-AG concentration to the amount of protein in the sample (for cell lysates) or the weight of the tissue.
Mandatory Visualizations
Signaling Pathway
Caption: 2-AG Signaling Pathway and the Action of this compound.
Experimental Workflow
References
- 1. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
KT185 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of KT185, a potent and selective ABHD6 inhibitor. Below you will find frequently asked questions and troubleshooting guides to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is an orally-bioavailable and brain-penetrant selective inhibitor of α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2][3] Its primary use in research is to study the role of ABHD6 in various physiological and pathological processes. With an IC50 of 0.21 nM in Neuro2A cells, it is a highly potent tool for investigating the endocannabinoid system.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in several common organic solvents. The recommended solvents are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3]
Q3: I am experiencing difficulty dissolving this compound. What are the initial troubleshooting steps?
If you are facing solubility issues, consider the following:
-
Purity of the Compound: Ensure the this compound used is of high purity (≥98%).[3]
-
Solvent Quality: Use high-quality, anhydrous solvents. The presence of water can significantly impact the solubility of hydrophobic compounds.
-
Temperature: Gentle warming and vortexing can aid in dissolution. However, be mindful of the compound's stability at elevated temperatures.
-
Sonication: Brief periods of sonication in an ultrasonic bath can help break up aggregates and facilitate dissolution.
Troubleshooting Guide: Solubility Issues and Solutions
This guide provides specific protocols and solutions for common solubility challenges with this compound.
Issue 1: Precipitate formation when preparing stock solutions.
Cause: This may occur due to reaching the solubility limit of the solvent or the presence of impurities.
Solution:
-
Verify Concentration: Ensure the target concentration does not exceed the known solubility limits of this compound in the chosen solvent.
-
Solvent Selection: For high concentration stock solutions, DMSO is a reliable choice.
-
Stepwise Dissolution: Add the solvent incrementally to the powdered compound while vortexing to ensure gradual and complete dissolution.
Issue 2: Cloudiness or precipitation upon dilution of stock solution in aqueous media.
Cause: this compound is a hydrophobic compound, and its solubility in aqueous solutions is expected to be low. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound may precipitate out.
Solution:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous experimental medium.
-
Use of a Surfactant or Co-solvent: The inclusion of a small percentage of a biocompatible surfactant (e.g., Tween-80) or a co-solvent like PEG300 in the final aqueous solution can help maintain the solubility of this compound.[4]
-
In-vivo Formulation: For animal studies, a common approach is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it in a vehicle such as corn oil.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 519.6 g/mol ).[3] For 1 mL of a 10 mM solution, you will need 5.196 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C to aid dissolution.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Dosing Solution for In-Vivo Studies
This protocol is adapted from a method for preparing a similar compound for oral administration.[1]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
Vehicle Preparation: In a separate tube, measure the required volume of corn oil.
-
Dilution: Add the appropriate volume of the this compound DMSO stock solution to the corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[1]
-
Homogenization: Mix the solution thoroughly by vortexing to ensure a uniform suspension.
Visual Guides
References
potential off-target effects of KT185
A critical point of clarification: Initial searches for "KT185" have revealed that this designation refers to a VEVOR KT-185 Magnetic Tumbler Jewelry Polisher , a piece of laboratory and jewelry-making equipment. It is not a therapeutic agent, drug, or biologic. Therefore, the concept of "off-target effects" in a pharmacological or biological sense, such as unintended molecular interactions or adverse effects in a living organism, does not apply to this product.
The following information is provided to address the user's request based on this finding.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the model number for a magnetic tumbler and polisher manufactured by VEVOR. It is designed for finishing metal parts, including jewelry, through processes like polishing, deburring, and rust removal.[1]
Q2: Does this compound have any biological off-target effects?
A2: No. This compound is a mechanical device and not a drug or a biologically active compound. Therefore, it does not have "off-target effects" in the way a pharmaceutical agent would. The term "off-target effects" in a research and drug development context refers to the unintended interactions of a drug with proteins or genes other than its intended target, which can lead to side effects. This concept is not applicable to a piece of machinery like the this compound.
Q3: Are there any safety concerns when operating the this compound?
A3: Yes, as with any electrical equipment, there are safety precautions to follow. These are related to the physical operation of the machine and not to biological or chemical reactions. For detailed safety instructions, please refer to the user manual. Key safety points include:
-
Ensuring the machine is properly grounded.
-
Not operating in wet or damp conditions.
-
Keeping hands, hair, and loose clothing away from moving parts.
-
Ensuring the polishing barrel is securely in place before operation.[1]
Troubleshooting Guide
This troubleshooting guide addresses common operational issues with the VEVOR KT-185 Magnetic Tumbler.
| Issue | Potential Cause | Troubleshooting Step |
| Machine does not start | - Power cord is not securely plugged in.- Fuse is blown. | - Check that the power cord is firmly connected to both the machine and a functioning outlet.- Replace the fuse with a new one of the same rating (0.5A).[1] |
| Poor polishing results | - Incorrect polishing media or solution.- Overloaded polishing barrel.- Insufficient polishing time. | - Use only the recommended magnetic pins and polishing solutions.- Do not exceed the maximum capacity of the polishing barrel.- Increase the polishing duration as needed for the specific material. |
| Excessive noise or vibration | - Machine is on an unstable or uneven surface.- Polishing barrel is not seated correctly. | - Place the magnetic tumbler on a stable, level, and dry surface.- Ensure the polishing barrel is securely and evenly placed on the machine's base.[1] |
Experimental Protocols
The concept of "experimental protocols" in the context of drug development (e.g., cell-based assays, animal studies) is not applicable to the this compound. The relevant documentation would be the Operating Instructions provided in the user manual.
Standard Operating Procedure for VEVOR KT-185:
-
Preparation:
-
Place the magnetic tumbler on a stable and level surface.
-
Ensure the machine is clean and dry.
-
Verify that the voltage of the machine matches the local power supply.[1]
-
-
Loading:
-
Add the items to be polished, the magnetic pins, and the appropriate polishing solution to the plexiglass barrel. Do not overload the barrel.
-
-
Operation:
-
Securely place the lid on the polishing barrel.
-
Place the barrel onto the base of the magnetic tumbler.
-
Plug in the machine and turn it on.
-
Set the desired polishing time and direction of rotation according to the manufacturer's instructions.
-
-
Unloading and Cleaning:
-
Once the cycle is complete, turn off and unplug the machine.
-
Carefully remove the barrel.
-
Separate the polished items from the magnetic pins and solution.
-
Thoroughly clean the barrel and pins with water after each use.[1]
-
Diagrams
Since this compound is a piece of equipment and has no biological signaling pathways, the following diagrams illustrate the operational workflow and logical relationships for troubleshooting.
Caption: A flowchart illustrating the standard operating procedure for the this compound magnetic tumbler.
Caption: A decision tree for troubleshooting power-related issues with the this compound.
References
Technical Support Center: Optimizing KT185 Concentration
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This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with KT185, a novel and potent inhibitor of the MAGL signaling pathway. Our goal is to help you determine the optimal concentration of this compound for your specific cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For initial experiments, we recommend a broad concentration range to determine the dose-response curve for your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal concentration can vary significantly between different cell types.
Q2: My cells are dying even at low concentrations of this compound. What should I do?
A2: High cytotoxicity at low concentrations may indicate that your cell line is particularly sensitive to MAGL inhibition or that there are off-target effects.
-
Verify the concentration: Double-check your stock solution calculations and dilutions.
-
Reduce exposure time: The cytotoxic effect may be time-dependent. Try a shorter incubation period.
-
Assess solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a level tolerated by your cells (typically ≤ 0.1%). Always include a solvent-only control in your experiments.
-
Use a different viability assay: Some assay reagents can interact with the compound. Consider an alternative method to confirm the results (e.g., switching from an MTT assay to a live/dead stain).
Q3: I am not observing any effect of this compound on my cells. What could be the problem?
A3: A lack of response could be due to several factors related to the compound, the cells, or the experimental setup.
-
Inadequate concentration: Your cell line might be resistant to this compound, requiring a higher concentration to see an effect. Try extending the upper range of your dose-response experiment.
-
Compound stability: Ensure that this compound is stable in your cell culture medium over the course of the experiment.[1]
-
Cell density: The number of cells seeded can influence the apparent potency of a compound. Optimize cell seeding density for your specific assay.
-
Target expression: Confirm that your cell line expresses the target protein, MAGL, at sufficient levels.
Q4: How do I know if this compound is reaching its target within the cell?
A4: Confirming target engagement is a crucial step. This can be achieved through various methods:
-
Western Blotting: After treating cells with this compound, you can perform a western blot to analyze the phosphorylation status of downstream proteins in the MAGL signaling pathway. A change in phosphorylation would indicate target engagement.
-
In-Cell Western Assays: This technique allows for the quantification of protein expression and phosphorylation within intact cells, providing a more physiologically relevant assessment of drug effects.[2]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein by measuring changes in the protein's thermal stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Precipitation of this compound in culture medium | The compound's solubility limit has been exceeded. | Prepare a more dilute stock solution or use a different solvent. Ensure the final solvent concentration in the medium is low. |
| Unexpected or off-target effects | The concentration used may be too high, leading to non-specific interactions. | Use the lowest effective concentration possible.[1] Consider using a negative control compound with a similar chemical structure but no activity against the target. |
| Change in cell morphology unrelated to the expected phenotype | Contamination of the cell culture, or the compound is inducing a stress response. | Check for signs of microbial contamination. Reduce the concentration of this compound and observe if the morphological changes persist. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[1] This protocol outlines the steps for determining the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[3]
-
DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is to prepare 2x concentrated solutions that will be added to the wells in a 1:1 ratio.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (vehicle control).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.[4]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessing Cell Viability with a Luminescent ATP Assay
This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[5]
Materials:
-
96-well opaque-walled plates (suitable for luminescence)
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
A commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled plate.
-
-
Luminescent Assay:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 as described for the MTT assay.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h treatment |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.8 |
| U-87 MG | Glioblastoma | 1.2 |
| PC-3 | Prostate Adenocarcinoma | 10.4 |
Table 2: Example Data for Dose-Response Curve of this compound on A549 Cells
| This compound Concentration (µM) | % Viability (relative to vehicle) |
| 100 | 5.2 |
| 30 | 15.6 |
| 10 | 35.1 |
| 3 | 48.9 |
| 1 | 75.3 |
| 0.3 | 92.1 |
| 0.1 | 98.7 |
| 0 (Vehicle) | 100 |
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of MAGL by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting common this compound experimental issues.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with KT185
Disclaimer: Publicly available information regarding a compound specifically designated "KT185" is limited. The following troubleshooting guide is based on common challenges encountered with novel small molecule inhibitors in a research and drug development context. The experimental protocols and data are illustrative.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (high IC50) for this compound in our cell-based assays. What could be the reason?
A1: Several factors could contribute to lower than expected potency. Consider the following possibilities:
-
Compound Stability: Ensure the compound is stable in your assay medium. Degradation over the course of the experiment will lead to a decrease in the effective concentration.
-
Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The target cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm.
-
Assay Conditions: The ATP concentration in your kinase assay, if applicable, can compete with ATP-competitive inhibitors, leading to an artificially high IC50.
Q2: Our in vivo experiments with this compound are showing unexpected toxicity in the animal model. What are the potential causes?
A2: Unexpected in vivo toxicity can stem from several sources:
-
Off-Target Effects: this compound may be inhibiting other kinases or proteins essential for normal physiological functions.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the toxic effects.
-
Formulation/Vehicle Effects: The vehicle used to deliver the compound may be causing the observed toxicity. It is crucial to have a vehicle-only control group.
-
Species-Specific Metabolism: The metabolism of this compound may differ between the preclinical species and the species used for in vitro profiling.
Q3: We are seeing a discrepancy between the biochemical and cellular assay results for this compound. Why might this be?
A3: A common challenge in drug discovery is the disconnect between biochemical and cellular activity. Potential reasons include:
-
Target Engagement: The compound may not be engaging the target protein within the cellular environment due to poor permeability or rapid efflux.
-
Cellular Compensation Mechanisms: The cell may activate compensatory signaling pathways when the primary target is inhibited, masking the effect of the compound.
-
Scaffold-Specific Effects: The chemical scaffold of this compound might have inherent properties that lead to non-specific effects in cellular assays (e.g., membrane disruption, mitochondrial toxicity).
Troubleshooting Guides
Issue: Inconsistent Results Between Experiments
If you are observing high variability in your results with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation: Hypothetical IC50 Values for this compound
The following table summarizes hypothetical IC50 data for this compound against its primary target kinase and two potential off-target kinases in both biochemical and cellular assays.
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | Target A | 15 | 250 |
| This compound | Off-Target B | 500 | >10,000 |
| This compound | Off-Target C | 1,200 | >10,000 |
| Control Inhibitor | Target A | 10 | 50 |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay
This protocol describes a generic method for determining the biochemical IC50 of this compound against a target kinase.
-
Reagents:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Recombinant Kinase
-
Peptide Substrate
-
ATP (at Km concentration for the specific kinase)
-
This compound (in DMSO)
-
Detection Reagent (e.g., ADP-Glo™, Promega)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of kinase and substrate mix in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of ATP solution to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of detection reagent to stop the reaction and measure luminescence.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 using a non-linear regression curve fit.
-
Protocol 2: Cellular Target Engagement Assay
This protocol outlines a method to assess the engagement of this compound with its target in a cellular context using a cellular thermal shift assay (CETSA).
-
Reagents:
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (with protease and phosphatase inhibitors)
-
This compound (in DMSO)
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension for each treatment into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or other protein detection methods using an antibody against the target protein.
-
Increased thermal stability of the target protein in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound Target
The following diagram illustrates a hypothetical signaling pathway in which the target of this compound is involved.
Caption: Hypothetical signaling pathway inhibited by this compound.
Logical Relationship: Interpreting Assay Discrepancies
This diagram outlines the logical steps to consider when biochemical and cellular assay results for this compound do not align.
Caption: Decision tree for discordant biochemical and cellular data.
Technical Support Center: Minimizing KT185 In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential in vivo toxicity associated with KT185, a potent and selective inhibitor of α/β-hydrolase domain containing 6 (ABHD6) and monoacylglycerol lipase (MAGL). Given that specific in vivo toxicity data for this compound is not extensively published, this guide focuses on general principles and strategies for mitigating toxicity of small molecule inhibitors in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it relate to potential in vivo toxicity?
A1: this compound is known to target and inhibit monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can have various physiological effects. Potential toxicity may arise from on-target effects due to excessive 2-AG signaling or off-target activities.[1] Researchers should be aware of the physiological roles of MAGL and the broader implications of its inhibition in the specific biological context of their study.
Q2: What are the initial steps to assess the potential toxicity of this compound in my animal model?
A2: Before initiating large-scale efficacy studies, it is crucial to conduct preliminary dose-range finding and maximum tolerated dose (MTD) studies.[2][3] These initial assessments help identify a dose range that is both pharmacologically active and well-tolerated by the animals. Key parameters to monitor include clinical observations (e.g., changes in activity, posture, breathing), body weight changes, and any signs of overt distress.[2]
Q3: How can the formulation of this compound impact its in vivo toxicity?
A3: The formulation strategy is critical in mitigating the toxicity of orally administered drugs.[4] Different formulation approaches can modify the pharmacokinetic profile of this compound, such as reducing the peak plasma concentration (Cmax) which is often associated with acute toxicity, while maintaining the overall exposure (AUC).[4] For poorly soluble compounds like this compound (soluble in DMSO), exploring alternative formulations such as nanosuspensions or solid dispersions can improve bioavailability and potentially reduce toxicity.[5][6]
Q4: What are the recommended guidelines for conducting preclinical toxicology studies for a small molecule like this compound?
A4: Preclinical safety studies for new molecules typically include a battery of tests to evaluate acute and chronic toxicity, genotoxicity, and reproductive toxicity.[2][7] Regulatory guidelines, such as those from the OECD, provide standardized protocols for these studies.[7] It is advisable to conduct these studies under Good Laboratory Practice (GLP) conditions, especially for investigational new drug (IND) enabling studies.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Severe Adverse Events at Predicted Efficacious Doses
| Possible Cause | Troubleshooting Step |
| Acute Toxicity due to High Cmax | - Review the formulation. Consider a formulation that provides a slower release profile to reduce the peak plasma concentration.[4] - Fractionate the daily dose into multiple smaller doses. |
| Vehicle-Related Toxicity | - Run a vehicle-only control group to assess the toxicity of the formulation excipients.[10] - Consider alternative, less toxic vehicles. For example, if using a high concentration of DMSO, explore co-solvent systems or lipid-based formulations. |
| Off-Target Effects | - Conduct in vitro profiling of this compound against a panel of receptors and enzymes to identify potential off-target interactions. - If off-target effects are suspected, consider using a structurally unrelated MAGL inhibitor as a control to differentiate on-target from off-target toxicity. |
| Species-Specific Metabolism | - Investigate the metabolic profile of this compound in the chosen animal model. Differences in metabolism can lead to the formation of toxic metabolites. |
Issue 2: Lack of Efficacy at Doses That are Well-Tolerated
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | - Characterize the pharmacokinetic profile of this compound in the study animals. - Optimize the formulation to improve solubility and absorption. Techniques like particle size reduction or the use of amorphous solid dispersions can be beneficial.[5][6] |
| Rapid Metabolism/Clearance | - Determine the half-life of this compound in vivo.[11] - If the half-life is very short, consider a more frequent dosing schedule or a controlled-release formulation. |
| Insufficient Target Engagement | - Measure MAGL activity in target tissues at various time points after this compound administration to confirm target engagement. - Correlate target engagement with the observed pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign a small number of animals (n=3-5 per group) to receive a single dose of this compound at escalating concentrations (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control.
-
Administration: Administer this compound via the intended route (e.g., oral gavage).
-
Observation: Monitor animals closely for the first few hours post-dosing and then daily for up to 14 days for clinical signs of toxicity, changes in body weight, and mortality.[2]
-
Data Analysis: Determine the dose at which no adverse effects are observed (NOAEL) and the maximum tolerated dose (MTD).[3]
Protocol 2: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
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Animal Model: Use a single sex of rodents (typically females, as they are often more sensitive).
-
Dosing: Start with a dose expected to be toxic based on the dose-range finding study. Administer a single oral dose to a group of 3 animals.
-
Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
Step-wise Procedure:
-
If mortality occurs in 2 or 3 animals, re-test at a lower dose.
-
If mortality occurs in 1 animal, re-test at the same dose.
-
If no mortality occurs, test the next higher dose.
-
-
Endpoint: The test is complete when a dose that causes mortality or clear signs of toxicity is identified, or when the limit dose (e.g., 2000 mg/kg) is reached without signs of toxicity.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Data for this compound
| Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (Day 7) | Mortality |
| Vehicle | 5 | None | +5% | 0/5 |
| 10 | 5 | None | +4% | 0/5 |
| 30 | 5 | Mild lethargy (2-4h post-dose) | +1% | 0/5 |
| 100 | 5 | Severe lethargy, ataxia | -8% | 1/5 |
| 300 | 5 | Moribund | -15% | 4/5 |
Table 2: General Formulation Strategies to Mitigate Toxicity
| Formulation Approach | Principle | Potential Impact on Toxicity |
| Pharmacokinetic Modulation | Modify drug release and absorption | Reduce Cmax-related toxicity by slowing absorption.[4] |
| Nanosuspensions | Increase surface area of drug particles | Improve dissolution and bioavailability, potentially allowing for lower doses.[5] |
| Solid Dispersions | Disperse the drug in a polymer matrix | Enhance solubility and dissolution rate.[5] |
| Prodrugs | Chemically modify the drug to be activated in vivo | Can improve selectivity for the target tissue and reduce systemic exposure. |
Visualizations
Caption: Workflow for preclinical toxicity assessment of a small molecule inhibitor.
Caption: Simplified signaling pathway showing this compound's inhibition of MAGL.
Caption: Logical flow for troubleshooting unexpected in vivo toxicity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. biogem.it [biogem.it]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. altasciences.com [altasciences.com]
- 10. acs.org [acs.org]
- 11. The pharmacokinetics of 2,2',5,5'-tetrachlorobiphenyl and 3,3',4,4'-tetrachlorobiphenyl and its relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of ABHD6 with KT185
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KT185 for the complete and specific inhibition of α/β-hydrolase domain containing 6 (ABHD6). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound for ABHD6 inhibition.
| Problem | Possible Causes | Solutions |
| Incomplete or No Inhibition of ABHD6 | Degradation of this compound: Improper storage or handling of the compound. | Store this compound as a powder at -20°C. For stock solutions (e.g., in DMSO), aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Insufficient Concentration: The concentration of this compound is too low for the specific cell type or tissue being used. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental model. Start with a range of concentrations around the reported IC50 values (in the low nanomolar range for in vitro assays).[1][2] | |
| Inadequate Incubation Time: The duration of this compound treatment is not long enough for complete enzyme inhibition. | Optimize the incubation time. For in vitro experiments, a pre-incubation of 30 minutes is often sufficient for irreversible inhibition.[3] However, this may vary depending on the cell line and experimental conditions. | |
| Assay-Related Issues: Problems with the activity assay used to measure ABHD6 inhibition. | Validate your ABHD6 activity assay using a positive control (e.g., recombinant ABHD6) and a negative control (e.g., vehicle-treated sample). Consider using established methods like activity-based protein profiling (ABPP).[3][4] | |
| Observed Off-Target Effects | High Concentration of this compound: Using an excessively high concentration of the inhibitor may lead to non-specific binding. | Use the lowest effective concentration of this compound that achieves complete ABHD6 inhibition as determined by your dose-response experiments. This compound is known for its high selectivity, but it's always good practice to minimize the concentration.[3][5] |
| Presence of Other Serine Hydrolases: The experimental system may contain other serine hydrolases that could potentially interact with this compound at high concentrations. | Profile the selectivity of this compound in your specific system using competitive ABPP with a broad-spectrum serine hydrolase probe like fluorophosphonate-rhodamine (FP-Rh).[3][4] | |
| Variability in Experimental Results | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or media composition. | Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Issues with Compound Solubility: this compound precipitating out of the solution. | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into your experimental buffer. Avoid using buffers where the inhibitor has poor solubility. | |
| Inaccurate Quantification of ABHD6 Activity: Inconsistent sample preparation or assay execution. | Standardize your sample preparation and assay protocols. Use appropriate controls in every experiment to monitor for variability. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit ABHD6?
A1: this compound is a potent, selective, and orally bioavailable irreversible inhibitor of the enzyme ABHD6.[3][5] It belongs to the piperidyl-1,2,3-triazole urea class of inhibitors.[3] this compound forms a covalent bond with the catalytic serine residue in the active site of ABHD6, leading to its irreversible inactivation.[4]
Q2: What is the primary role of ABHD6?
A2: ABHD6 is a transmembrane serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid that activates cannabinoid receptors CB1 and CB2.[3][5] By inhibiting ABHD6, this compound leads to an increase in the levels of 2-AG.
Q3: What are the potential therapeutic applications of inhibiting ABHD6 with this compound?
A3: Inhibition of ABHD6 is being explored for various therapeutic areas, including the treatment of neurological disorders (such as epilepsy and traumatic brain injury), metabolic syndrome, type 2 diabetes, and inflammatory conditions.[1][4][6]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the powder at -20°C and stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q5: How can I verify that ABHD6 is completely inhibited in my experiment?
A5: The most direct method is to measure the enzymatic activity of ABHD6 in your samples after treatment with this compound. Activity-based protein profiling (ABPP) using a serine hydrolase-specific probe is a robust method to assess the inhibition of ABHD6 and to check for off-target effects on other serine hydrolases simultaneously.[3][4] You can also measure the downstream effects, such as the accumulation of 2-AG, using techniques like liquid chromatography-mass spectrometry (LC-MS).[7][8]
Q6: Are there other similar inhibitors to this compound?
A6: Yes, the same research group that developed this compound also developed other potent and selective ABHD6 inhibitors, such as KT182 (brain-penetrant) and KT203 (peripherally restricted).[3][5] The choice of inhibitor will depend on the specific requirements of your experiment (e.g., targeting the central nervous system versus peripheral tissues).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related inhibitors.
Table 1: In Vitro Inhibitory Activity of KT-Series Inhibitors against ABHD6
| Compound | Target | IC50 (nM) | Cell Line | Assay Method |
| This compound | ABHD6 | 1.3 | Neuro-2a (in situ) | Competitive ABPP |
| KT182 | ABHD6 | 1.7 | Neuro-2a (in situ) | Competitive ABPP |
| KT203 | ABHD6 | 0.82 | Neuro-2a (in situ) | Competitive ABPP |
Data sourced from Hsu et al., 2013.[1][2]
Table 2: In Vivo Efficacy of this compound
| Dose (mg/kg, i.p.) | Tissue | % ABHD6 Inhibition | Animal Model |
| ~40 | Brain | ~100% | Mouse |
| 5-10 | Liver | ~100% | Mouse |
Data sourced from Hsu et al., 2013.[3]
Experimental Protocols
Protocol 1: In Vitro Inhibition of ABHD6 in Neuro2A Cells
This protocol describes the treatment of Neuro2A cells with this compound and subsequent analysis of ABHD6 inhibition using competitive activity-based protein profiling (ABPP).
Materials:
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Neuro2A cells
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound
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DMSO (vehicle)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Fluorophosphonate-rhodamine (FP-Rh) probe
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SDS-PAGE reagents and equipment
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Fluorescence gel scanner
Procedure:
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Cell Culture: Plate Neuro2A cells in a suitable culture dish and grow to 80-90% confluency.
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Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve the desired final concentrations for the dose-response experiment.
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Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle (DMSO) alone. Incubate the cells for the desired time (e.g., 4 hours).[3]
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Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
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Competitive ABPP: a. Dilute the cell lysates to a final protein concentration of 1 mg/mL. b. Add the FP-Rh probe to the lysates at a final concentration of 1 µM. c. Incubate the reaction for 30 minutes at room temperature. d. Quench the reaction by adding SDS-PAGE sample loading buffer.
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Gel Electrophoresis and Imaging: a. Separate the proteins by SDS-PAGE. b. Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
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Data Analysis: Quantify the band intensity corresponding to ABHD6 (~35 kDa) to determine the extent of inhibition at different this compound concentrations.
Visualizations
Signaling Pathway of ABHD6 Inhibition
Caption: Simplified signaling pathway of ABHD6 and its inhibition by this compound.
Experimental Workflow for Validating ABHD6 Inhibition
References
- 1. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
Technical Support Center: Troubleshooting KT185 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective ABHD6 inhibitor, KT185, in animal studies. The following information is designed to proactively address common challenges related to in vivo delivery and target engagement confirmation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound formulation appears cloudy or precipitates. What is the recommended vehicle for oral administration in mice?
A1: this compound is a poorly water-soluble compound. For oral gavage in mice, a suspension is typically required. Common vehicles for compounds with low aqueous solubility include:
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0.5% (w/v) Carboxymethyl cellulose (CMC) in water: This is a widely used suspending agent.
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10% DMSO + 90% Corn Oil: The initial dissolution in a small amount of DMSO can be followed by suspension in corn oil.[1]
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0.5% Methyl cellulose in water: An alternative suspending agent to CMC.[2]
Troubleshooting Steps:
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Ensure proper suspension: Use a sonicator or homogenizer to create a fine, uniform suspension of this compound in the chosen vehicle immediately before administration.
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Check for compatibility: If using a new vehicle, run a small-scale compatibility test to observe for any immediate precipitation or instability.
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Consider particle size: If precipitation is a persistent issue, consider micronization of the this compound powder to improve its suspension properties.
Q2: I'm observing signs of distress in my mice following oral gavage. What could be the cause and how can I mitigate this?
A2: Distress following oral gavage can be due to procedural error or irritation from the formulation.
Common Complications of Oral Gavage: [3][4][5][6][7]
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Esophageal or tracheal perforation
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Aspiration pneumonia
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Gastric rupture
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Stress from improper restraint
Troubleshooting and Mitigation Strategies:
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Proper Technique: Ensure the person administering the gavage is well-trained. The gavage needle should be inserted gently into the esophagus, not forced. The animal should be properly restrained to prevent movement.[3]
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Correct Needle Size: Use a gavage needle of the appropriate gauge and length for the size of the mouse. The tip should be a smooth, ball-shape to prevent tissue damage.[3]
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Volume Limits: Do not exceed the maximum recommended gavage volume, which is typically 10 ml/kg of the animal's body weight.[3]
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Vehicle Effects: Some vehicles, especially those with high concentrations of co-solvents, can cause local irritation. If you suspect the vehicle is the issue, consider alternative formulations.
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Monitor for Adverse Signs: After gavage, monitor the animals for signs of distress such as respiratory difficulty, lethargy, or weight loss.[3][6]
Pharmacokinetics and Target Engagement
Q3: I am not observing the expected in vivo efficacy. How can I confirm that this compound is reaching its target?
A3: Lack of efficacy can be due to poor bioavailability, rapid metabolism, or insufficient target engagement. A systematic approach is needed to troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing lack of in vivo efficacy.
Q4: How can I perform a target engagement assay for ABHD6 in vivo?
A4: A competitive activity-based protein profiling (ABPP) assay is a robust method to measure the extent of ABHD6 inhibition by this compound in tissues.
Experimental Protocol: Competitive ABPP for In Vivo Target Engagement
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Dosing: Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).
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Tissue Collection: At a specified time point post-dosing, euthanize the animals and harvest tissues of interest (e.g., brain, liver).
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Proteome Preparation: Homogenize the tissues in a suitable buffer (e.g., PBS) and prepare membrane fractions by ultracentrifugation.
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Competitive Labeling: Incubate the proteomes with a broad-spectrum serine hydrolase probe (e.g., a fluorescently tagged fluorophosphonate probe like FP-Rh) that is known to label ABHD6. In samples from this compound-treated animals, the active site of ABHD6 will be occupied, preventing probe labeling.
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Analysis: Separate the proteins by SDS-PAGE and visualize the probe-labeled proteins using an in-gel fluorescence scanner.
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Quantification: The reduction in fluorescence intensity of the band corresponding to ABHD6 in the this compound-treated samples compared to the vehicle-treated samples indicates the degree of target engagement.
Q5: I am having trouble with my competitive ABPP assay. What are some common issues and solutions?
A5: Troubleshooting competitive ABPP requires careful attention to several experimental parameters.
| Problem | Potential Cause | Troubleshooting Solution |
| No ABHD6 signal in vehicle control | Inactive probe, insufficient probe concentration, or low ABHD6 expression in the tissue. | Test the probe on a positive control (e.g., cell lysate overexpressing ABHD6). Increase probe concentration or incubation time. Ensure the chosen tissue has sufficient ABHD6 expression. |
| No difference between vehicle and this compound-treated groups | Insufficient this compound exposure (low dose or poor PK), incorrect timing of tissue collection, or this compound degradation. | Perform a dose-response and time-course study. Confirm this compound plasma and brain concentrations via LC-MS/MS. Ensure proper storage and handling of this compound. |
| High background fluorescence | Non-specific binding of the probe. | Reduce probe concentration or incubation time. Include a wash step after probe incubation. |
| Inconsistent results between replicates | Inaccurate protein quantification, variability in dosing or tissue collection timing. | Use a reliable protein quantification assay (e.g., BCA). Standardize all experimental procedures. |
Quantitative Data Summary
Table 1: Recommended Dosing and Formulation Parameters for this compound in Mice (Hypothetical)
| Parameter | Recommendation | Rationale |
| Dose Range | 1 - 40 mg/kg | Based on in vivo data for similar compounds, a dose-response study is recommended to determine the optimal dose for the desired level of target engagement. |
| Administration Route | Oral gavage (p.o.) | This compound is reported to be orally bioavailable. |
| Vehicle | 0.5% CMC in water or 10% DMSO/90% corn oil | Suitable for poorly water-soluble compounds.[1][8][9] |
| Gavage Volume | 5 - 10 ml/kg | Standard volume for oral gavage in mice to avoid gastric rupture.[3] |
| Frequency | Once daily (q.d.) | Dependent on the pharmacokinetic profile; may need adjustment based on plasma/brain concentration data. |
Table 2: Key Pharmacokinetic Parameters to Assess (Hypothetical)
| Parameter | Description | Importance for Troubleshooting |
| Cmax | Maximum plasma concentration | Indicates if a sufficient concentration is being achieved. |
| Tmax | Time to reach Cmax | Informs the optimal time for tissue collection for target engagement studies. |
| AUC | Area under the curve (total drug exposure) | Provides an overall measure of bioavailability. |
| t1/2 | Half-life | Determines the dosing interval. |
| Brain/Plasma Ratio | Ratio of drug concentration in the brain to that in the plasma | Confirms brain penetration for CNS-targeted studies. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of ABHD6 and the inhibitory action of this compound.
Caption: Experimental workflow for assessing in vivo target engagement of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Navigating KT185 (KPT-185) Experimental Variability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing potential variability in experimental outcomes when working with KT185 (KPT-185), a selective inhibitor of Exportin 1 (XPO1/CRM1). Our troubleshooting guides and frequently asked questions (FAQs) are designed to offer direct, actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (KPT-185)?
A1: this compound is a selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). It covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1.[1][2][3] This blockage prevents the transport of over 200 cargo proteins, including major tumor suppressor proteins (TSPs) like p53, p21, and FOXO, from the nucleus to the cytoplasm.[4][5] The resulting nuclear accumulation of these TSPs leads to the induction of cell cycle arrest and apoptosis in cancer cells.[6][7][8]
Q2: I am observing significant differences in the IC50 value of this compound across different cancer cell lines. Is this expected?
A2: Yes, it is expected to observe a range of IC50 values for this compound across different cell lines. This variability can be attributed to several factors, including the intrinsic XPO1 expression levels in the cells, the mutational status of key tumor suppressor genes like p53, and the activity of cellular drug efflux pumps.[9][10] For example, IC50 values can range from as low as 18 nM in sensitive mantle cell lymphoma lines to over 500 nM in other cancer types.[7][9]
Q3: How quickly can I expect to see an effect after treating cells with this compound?
A3: The onset of this compound's effects can vary depending on the cell line and the endpoint being measured. Inhibition of XPO1's export function occurs relatively quickly, with nuclear accumulation of cargo proteins like p53 detectable within hours of treatment.[11] However, downstream effects such as cell cycle arrest and apoptosis may require longer incubation periods, typically from 24 to 72 hours, to become apparent in cell viability or apoptosis assays.[6][9]
Q4: Is this compound known to affect specific signaling pathways?
A4: By blocking XPO1, this compound impacts multiple signaling pathways that are regulated by nuclear-cytoplasmic transport. The most prominent is the reactivation of tumor suppressor pathways, such as the p53 pathway.[11] Additionally, this compound can suppress the expression of oncogenic mediators like cyclin D1, c-Myc, and PIM1.[10][12] It has also been shown to impair ribosomal biogenesis, a critical process for cell growth.[10][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values Between Experiments | 1. Cell Health and Passage Number: Cells at high passage numbers may exhibit altered sensitivity. Senescent or unhealthy cells will respond differently. 2. Compound Stability: this compound in solution may degrade over time, especially with repeated freeze-thaw cycles. 3. Seeding Density: Inconsistent initial cell numbers will lead to variability in final viability readouts. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[6] 3. Optimize and maintain a consistent cell seeding density for all experiments. |
| Low or No Apoptosis Detected | 1. Insufficient Incubation Time: The induction of apoptosis is a downstream event that requires time to manifest. 2. Suboptimal Drug Concentration: The concentration of this compound may be too low to induce a significant apoptotic response in the specific cell line. 3. Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of cell death. | 1. Extend the incubation time with this compound, trying time points such as 48 and 72 hours.[9] 2. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your cell line. 3. Consider using a more sensitive or complementary apoptosis assay. For example, combine Annexin V/PI staining with a caspase activity assay. |
| High Background Signal in Cell Viability Assays | 1. Reagent Interference: Some assay reagents, like MTT or resazurin, can be cytotoxic or interact with the compound.[13] 2. Incomplete Solubilization (MTT assay): Formazan crystals may not be fully dissolved, leading to inaccurate readings. | 1. Ensure the chosen viability assay is compatible with your experimental conditions. Consider ATP-based assays (e.g., CellTiter-Glo) which are generally less prone to interference. 2. Ensure complete solubilization of formazan crystals by thorough mixing and incubation.[14] |
| Development of Drug Resistance | Long-term Exposure: Continuous culture of cells in the presence of this compound can lead to the selection of resistant clones.[4] | 1. If developing resistant cell lines is not the goal, limit the duration of exposure. 2. For studies on resistance mechanisms, sequence the XPO1 gene in resistant cells to check for mutations in the Cys528 binding site.[4] |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| Z138 | Mantle Cell Lymphoma (wt-p53) | 18 | 72 hours |
| JVM-2 | Mantle Cell Lymphoma (wt-p53) | 141 | 72 hours |
| MINO | Mantle Cell Lymphoma (mt-p53) | 132 | 72 hours |
| Jeko-1 | Mantle Cell Lymphoma (mt-p53) | 144 | 72 hours |
| MV4-11 | Acute Myeloid Leukemia | ~100-500 | 72 hours |
| Kasumi-1 | Acute Myeloid Leukemia | ~100-500 | 72 hours |
| OCI/AML3 | Acute Myeloid Leukemia | ~100-500 | 72 hours |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~150 | 72 hours |
Data compiled from published studies.[7][9][15] Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
General Protocol for Cell Viability (MTS/WST-1) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (KPT-185) in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[6]
-
Reagent Addition: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions (typically 10-20% of the well volume).[14]
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Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is visible.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1) using a microplate reader.[6]
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Data Analysis: Subtract the background absorbance (from wells with medium and reagent only). Normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound (KPT-185) Action
References
- 1. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 | PLOS One [journals.plos.org]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: KT185 Studies
Disclaimer: Publicly available information on a specific molecule designated "KT185" is limited. This guide is based on the widely established principles of targeted protein degradation by Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase . Researchers should adapt these general guidelines to their specific target protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific proteins from cells.[1][2] It consists of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][3] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[2][4]
Q2: Why is Cereblon (CRBN) a commonly used E3 ligase for PROTACs?
Cereblon is a well-characterized substrate adapter for the CRL4CRBN E3 ligase complex.[5][6] Ligands for CRBN, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs), are well-established and can be readily incorporated into PROTAC design.[5][7] The majority of PROTACs currently in clinical development utilize CRBN-based E3 ligase ligands.[2]
Q3: What are essential control experiments for validating this compound activity?
To ensure that the observed protein degradation is a direct result of the PROTAC mechanism, several control experiments are crucial.[8] These include using a negative control compound that is incapable of forming the ternary complex (PROTAC, target protein, and E3 ligase).[1][8] This can be achieved by modifying the E3-ligase or target binding warhead.[8] Additionally, testing in cells lacking the specific E3 ligase and pretreating with proteasome inhibitors or E3 ligase inhibitors can confirm the degradation pathway.
Q4: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon observed in some PROTAC experiments where the degradation of the target protein decreases at very high concentrations of the PROTAC. This is thought to occur because at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are less effective at forming the productive ternary complex required for degradation.[9]
Troubleshooting Guide
| Issue/Question | Possible Cause(s) | Recommended Action(s) & Control Experiments |
| No degradation of the target protein is observed. | 1. Poor cell permeability of this compound: PROTACs are large molecules and may not efficiently cross the cell membrane.[8] 2. Ineffective ternary complex formation: The linker length or composition may not be optimal for bringing the target and E3 ligase together.[5] 3. Low expression of Cereblon (CRBN) in the cell line. | 1. Perform cell permeability assays (e.g., Caco-2).[8] 2. Synthesize and test a library of this compound analogs with different linker lengths and compositions.[5] 3. Confirm CRBN expression levels in your cell model by Western blot or qPCR. |
| Target protein levels increase after treatment. | 1. Off-target effects: this compound might be unintentionally stabilizing the target protein or affecting pathways that regulate its expression. 2. Inhibition of the target's endogenous degradation pathway. | 1. Perform washout experiments to see if the effect is reversible. 2. Use a negative control this compound that does not bind to CRBN (e.g., with a methylated glutarimide).[10] If the effect persists, it is likely independent of CRBN-mediated degradation. |
| Cell death is observed, but the target protein is not degraded. | 1. Toxicity of the this compound molecule itself. 2. Off-target effects on essential cellular proteins. [11][12] | 1. Test the toxicity of the individual components of this compound (the target binder and the CRBN ligand) separately. 2. Use a non-targeting control PROTAC to assess general cellular toxicity. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions. 2. Degradation of the this compound compound. 3. Inconsistent treatment times or concentrations. | 1. Standardize cell passage number, confluency, and media conditions. 2. Ensure proper storage of this compound and prepare fresh solutions for each experiment. 3. Perform careful dose-response and time-course experiments. |
Detailed Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is to quantify the reduction in the target protein levels following treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Negative control this compound (a version that does not bind CRBN).
-
Positive control (if available, a known degrader of the target protein).
-
Pre-treatment with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound to confirm proteasome-dependent degradation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
Cell Viability Assay
This protocol assesses the effect of this compound-mediated protein degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound and control compounds.
-
Incubation: Incubate for a period relevant to the biological function of the target protein (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. Normalize the data to the vehicle-treated cells and plot the dose-response curve to determine the IC50 or GI50.
Quantitative Data Summary
Table 1: Western Blot Densitometry Analysis of Target Protein Levels
| Treatment | Concentration | Normalized Target Protein Level (vs. Vehicle) | Standard Deviation |
| Vehicle | - | 1.00 | 0.08 |
| This compound | 10 nM | 0.45 | 0.05 |
| This compound | 100 nM | 0.12 | 0.03 |
| This compound | 1 µM | 0.05 | 0.02 |
| Negative Control | 1 µM | 0.98 | 0.07 |
| This compound + MG132 | 1 µM | 0.95 | 0.06 |
Table 2: Cell Viability (IC50) Data
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | 0.25 | 0.18 - 0.32 |
| Negative Control | > 10 | - |
| Target Binder (alone) | 2.5 | 1.8 - 3.2 |
Visualizations
Caption: Mechanism of action for a CRBN-recruiting PROTAC like this compound.
Caption: Experimental workflow for validating the activity of this compound.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin E3 Ligase Inhibitors, Ligands & More | Tocris Bioscience [tocris.com]
- 5. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Light-Controllable PROTACs for Temporospatial Control of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing KT185 Inhibitor Specificity in New Model Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the KT185 inhibitor. The focus is on accurately assessing its specificity in novel model systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective irreversible inhibitor of the enzyme α/β-hydrolase domain containing 6 (ABHD6).[1][2] It is crucial to note that this compound is not a kinase inhibitor.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an irreversible inhibitor, likely by forming a covalent bond with a key serine residue within the active site of ABHD6. This mode of action leads to a sustained inhibition of the enzyme's activity.
Q3: What are the known off-targets of this compound?
A3: While this compound is reported to have excellent selectivity, it is essential to experimentally verify its specificity in your model system. Potential off-targets to consider, especially at higher concentrations, include other serine hydrolases such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[3]
Q4: In which experimental systems has the specificity of this compound been validated?
A4: The selectivity of this compound has been demonstrated in both in vitro and in vivo settings, including in mouse brain and liver proteomes.[2] However, introducing this compound into a new model system necessitates a re-evaluation of its specificity.
Q5: What are the recommended initial steps before using this compound in a new model system?
A5: Before initiating large-scale experiments, it is crucial to perform a dose-response study to determine the optimal concentration of this compound that effectively inhibits ABHD6 activity without causing significant off-target effects or cellular toxicity in your specific model system.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Off-Target Effects Observed
Possible Cause 1: Inhibitor concentration is too high.
-
Troubleshooting Step: Perform a dose-response curve to identify the minimal effective concentration that inhibits ABHD6. Compare this with concentrations that induce the unexpected phenotype.
-
Recommendation: Use the lowest effective concentration of this compound for your experiments.
Possible Cause 2: Cross-reactivity with other enzymes in the new model system.
-
Troubleshooting Step: Employ activity-based protein profiling (ABPP) with a broad-spectrum serine hydrolase probe to profile the inhibitor's activity against the entire enzyme family in your cell or tissue lysate.
-
Recommendation: If significant off-target activity is detected, consider using a structurally different ABHD6 inhibitor as a control to confirm that the observed phenotype is due to ABHD6 inhibition.
Possible Cause 3: The observed phenotype is a downstream consequence of ABHD6 inhibition, not a direct off-target effect.
-
Troubleshooting Step: Investigate the known signaling pathways regulated by ABHD6 and its substrate, 2-arachidonoylglycerol (2-AG).
-
Recommendation: Analyze changes in key downstream signaling molecules to correlate the phenotype with on-target ABHD6 inhibition.
Issue 2: Lack of Expected On-Target Effect
Possible Cause 1: Insufficient inhibitor concentration or poor bioavailability in the model system.
-
Troubleshooting Step: Verify the inhibition of ABHD6 activity directly in your experimental system using an enzymatic assay or by measuring the levels of its substrate, 2-AG.
-
Recommendation: If inhibition is suboptimal, consider increasing the inhibitor concentration or optimizing the delivery method.
Possible Cause 2: The model system lacks a functional ABHD6-dependent pathway.
-
Troubleshooting Step: Confirm the expression and activity of ABHD6 in your model system using techniques like Western blotting or qPCR.
-
Recommendation: If ABHD6 expression or activity is low, the model system may not be suitable for studying the effects of this compound.
Possible Cause 3: Redundancy in the biological pathway.
-
Troubleshooting Step: Investigate if other enzymes in your model system can compensate for the loss of ABHD6 activity.
-
Recommendation: Consider simultaneous inhibition of redundant pathways or using a genetic knockout/knockdown of ABHD6 as a complementary approach.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay System | Reference |
| ABHD6 | 1.3 | In situ (Neuro-2a cells) | [1] |
| FAAH | >10,000 | In vitro | [3] |
| MAGL | >10,000 | In vitro | [3] |
Table 2: In Vivo Target Occupancy of this compound in Mice
| Tissue | Dose (mg/kg) | % Inhibition of ABHD6 | Time Point | Reference |
| Brain | 1 | >90% | 4 hours | [2] |
| Liver | 1 | >90% | 4 hours | [2] |
Experimental Protocols
Protocol 1: Assessing this compound Specificity using Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the selectivity of this compound against other active serine hydrolases in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates from your model system.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each sample and incubate for 30 minutes at 37°C.
-
SDS-PAGE: Quench the reactions and separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Analysis: The intensity of the fluorescent bands corresponding to different serine hydrolases will decrease if they are targeted by this compound. Quantify the band intensities to determine the IC50 for each off-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to ABHD6 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells from your model system with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble ABHD6 in the supernatant by Western blotting.
-
Analysis: Binding of this compound is expected to stabilize ABHD6, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of irreversible inhibition of ABHD6 by this compound.
Caption: Workflow for assessing this compound specificity using competitive ABPP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KT185 and Other α/β-Hydrolase Domain 6 (ABHD6) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the α/β-hydrolase domain 6 (ABHD6) inhibitor KT185 with other notable inhibitors of this enzyme. The information is intended to assist researchers in selecting the appropriate chemical tool for their studies of the endocannabinoid system and other ABHD6-related biological processes.
Introduction to ABHD6
α/β-Hydrolase domain 6 (ABHD6) is a transmembrane serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1][2] This enzymatic activity modulates the levels of 2-AG available to activate cannabinoid receptors, thereby influencing a variety of physiological processes, including neurotransmission, inflammation, and metabolism.[3][4] As such, inhibitors of ABHD6 are valuable research tools and potential therapeutic agents for a range of disorders, including neurological conditions, metabolic syndrome, and inflammatory diseases.[4][5]
Comparative Performance of ABHD6 Inhibitors
The following table summarizes the in vitro and in situ potency of this compound and other selected ABHD6 inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | Target | IC50 (in vitro) | IC50 (in situ, Neuro2A cells) | Mechanism of Action | Key Features |
| This compound | ABHD6 | 1.3 nM[1][6] | 0.21 nM[1][6] | Irreversible | Orally bioavailable, brain-penetrant, excellent in vivo selectivity.[1][2] |
| KT182 | ABHD6 | 1.7 nM[1][6] | 0.24 nM[1][6][7] | Irreversible | Systemic activity in vivo.[8] |
| KT203 | ABHD6 | 0.82 nM[1][6] | 0.31 nM[1][6][9] | Irreversible | Peripherally restricted activity in vivo.[8][10] |
| WWL70 | ABHD6 | 70 nM[2][5][11] | Not Reported | Not Specified | Widely used as a selective ABHD6 inhibitor.[11] |
| JZP-430 | ABHD6 | 44 nM | Not Reported | Irreversible | ~230-fold selectivity over FAAH and LAL. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are general methodologies for key assays used to characterize ABHD6 inhibitors.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples.
Objective: To determine the IC50 and selectivity of an inhibitor against ABHD6 and other serine hydrolases.
General Protocol:
-
Proteome Preparation: Prepare proteome lysates from cells (e.g., Neuro2A) or tissues (e.g., mouse brain) known to express ABHD6.
-
Inhibitor Incubation: Pre-incubate the proteome samples with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-Rh) to the samples and incubate for a further defined period. This probe will covalently label the active site of serine hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to ABHD6. The reduction in fluorescence intensity in the presence of the inhibitor is used to calculate the IC50 value. The selectivity is assessed by observing the effect of the inhibitor on the labeling of other serine hydrolases present in the proteome.
2-Arachidonoylglycerol (2-AG) Hydrolysis Assay
This assay directly measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of its substrate, 2-AG.
Objective: To determine the IC50 of an inhibitor by measuring its effect on ABHD6-mediated 2-AG hydrolysis.
General Protocol:
-
Enzyme Source: Use a source of ABHD6, such as lysates from cells overexpressing the enzyme or purified recombinant ABHD6.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding 2-AG (often radiolabeled, e.g., [¹⁴C]2-AG) to the enzyme-inhibitor mixture.
-
Reaction Quenching and Product Separation: After a defined incubation period, stop the reaction (e.g., by adding an organic solvent). Separate the product (arachidonic acid or glycerol) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or liquid scintillation counting.
-
Data Analysis: Quantify the amount of product formed. The reduction in product formation in the presence of the inhibitor is used to calculate the IC50 value.
Visualizing Key Concepts
The following diagrams illustrate the role of ABHD6 in the endocannabinoid signaling pathway and a typical workflow for comparing ABHD6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. realmofcaring.org [realmofcaring.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to KT185 and WWL70 for ABHD6 Inhibition
An Objective Comparison for Researchers in Drug Discovery and Neuroscience
Alpha/beta-hydrolase domain 6 (ABHD6) has emerged as a significant therapeutic target due to its role as a key regulator of the endocannabinoid system. This transmembrane serine hydrolase primarily metabolizes the endocannabinoid 2-arachidonoylglycerol (2-AG), thereby modulating neurotransmission, neuroinflammation, and various metabolic processes. The development of potent and selective inhibitors for ABHD6 is crucial for elucidating its physiological functions and for the potential treatment of neurological and metabolic disorders.
This guide provides a detailed comparison of two widely used ABHD6 inhibitors: KT185 and WWL70. We will delve into their potency, selectivity, and mechanisms of action, supported by experimental data and protocols to assist researchers in selecting the appropriate tool for their studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and WWL70, highlighting their differences in potency.
| Parameter | This compound | WWL70 | Reference |
| Inhibitor Class | Irreversible piperidyl-1,2,3-triazole urea | Carbamate | [1][2] |
| IC50 (in situ, Neuro2A cells) | 0.21 nM | Not Reported | [2][3] |
| IC50 (in vitro) | 1.3 nM | 70 nM | [2][4][5] |
| Key Characteristics | Orally-bioavailable, brain-penetrant, highly selective in vivo | Well-characterized, anti-inflammatory and neuroprotective effects | [1][6][7] |
Signaling Pathways and Experimental Workflow
To visualize the context of ABHD6 inhibition and the general approach to inhibitor characterization, the following diagrams are provided.
References
- 1. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Wwl70-induced ABHD6 inhibition attenuates memory deficits and pathological phenotypes in APPswe/PS1dE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of ABHD6 Inhibitors: KT185, KT182, and KT203
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate interrogation of biological systems. This guide provides a detailed comparison of the selectivity profiles of three widely used α/β-hydrolase domain containing 6 (ABHD6) inhibitors: KT185, KT182, and KT203.
These compounds, all belonging to the piperidyl-1,2,3-triazole urea class, have emerged as valuable tools for studying the role of ABHD6 in various physiological and pathological processes. While all three exhibit high potency against ABHD6, their selectivity against other serine hydrolases and their pharmacokinetic properties differ, making them suitable for distinct experimental applications.
Potency Against ABHD6
All three inhibitors demonstrate nanomolar to subnanomolar potency against their primary target, ABHD6. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target Enzyme | IC50 (nM, in vitro) | IC50 (nM, in situ, Neuro2A cells) |
| This compound | ABHD6 | 1.3 | 0.21 |
| KT182 | ABHD6 | 1.7 | 0.24[1] |
| KT203 | ABHD6 | 0.82 | 0.31 |
Comparative Selectivity Profile
The selectivity of these inhibitors has been primarily assessed using competitive activity-based protein profiling (ABPP), a powerful technique to evaluate the engagement of an inhibitor with a broad range of enzymes in a native biological context.
While a complete quantitative side-by-side comparison against a full panel of serine hydrolases is not publicly available in a single dataset, the primary literature describes their selectivity profiles as follows:
-
This compound is characterized by its excellent selectivity against other brain and liver serine hydrolases in vivo.[2][3] It is also orally bioavailable, making it a valuable tool for in vivo studies requiring systemic administration.[2][3]
-
KT182 displays impressive selectivity and acts as a systemic inhibitor , capable of crossing the blood-brain barrier to inhibit ABHD6 in both the periphery and the central nervous system.[2][3]
-
KT203 also shows impressive selectivity but is designed as a peripherally-restricted inhibitor .[2][3] Its structure limits its ability to cross the blood-brain barrier, making it ideal for studies focused on the peripheral functions of ABHD6. Notably, KT203 has been reported to have a single major off-target: carboxylesterase-1 (CES1).[4]
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the interpretation of experimental results. Below are the generalized methodologies employed for the characterization of this compound, KT182, and KT203.
In Vitro IC50 Determination
The in vitro potency of the inhibitors against ABHD6 is typically determined using a competitive activity-based protein profiling (ABPP) assay.
dot
Figure 1. Workflow for in vitro IC50 determination using competitive ABPP.
-
Proteome Preparation: A proteome source containing active ABHD6 (e.g., mouse brain membrane proteome) is prepared.
-
Inhibitor Pre-incubation: The proteome is pre-incubated with varying concentrations of the test inhibitor (this compound, KT182, or KT203) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: A fluorescently labeled, broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) is added to the mixture and incubated for another defined period. This probe covalently binds to the active site of serine hydrolases.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and the proteins are separated by SDS-PAGE. The gel is then scanned to visualize the fluorescently labeled proteins.
-
Quantification and IC50 Calculation: The intensity of the fluorescent band corresponding to ABHD6 is quantified. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescent signal compared to a vehicle control (e.g., DMSO).
In Situ IC50 Determination
The in situ potency is measured in intact cells to assess the inhibitor's ability to cross cell membranes and engage its target in a more physiological context.
-
Cell Culture: A suitable cell line endogenously or ectopically expressing ABHD6 (e.g., Neuro2A cells) is cultured.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the inhibitor for a specific duration (e.g., 4 hours).
-
Cell Lysis and Proteome Labeling: The cells are lysed, and the resulting proteome is labeled with a fluorescent activity-based probe as described in the in vitro protocol.
-
Analysis: The subsequent steps of SDS-PAGE, fluorescence scanning, and IC50 calculation are the same as for the in vitro assay.
Selectivity Profiling by Competitive ABPP
Competitive ABPP is used to assess the selectivity of the inhibitors against a wide range of other serine hydrolases present in a complex proteome.
dot
Figure 2. Workflow for selectivity profiling using competitive ABPP.
-
Proteome Treatment: A complex proteome (e.g., from mouse brain, liver, or a relevant cell line) is treated with a fixed concentration of the inhibitor (e.g., 1 µM).
-
Probe Labeling: The proteome is then labeled with a broad-spectrum activity-based probe.
-
Analysis: The fluorescent profile of the inhibitor-treated proteome is compared to a vehicle-treated control. A reduction in the fluorescence of a specific band indicates that the inhibitor is engaging with that particular enzyme. By identifying the proteins whose labeling is blocked by the inhibitor, a selectivity profile can be established.
ABHD6 Signaling Pathway Context
ABHD6 is a key enzyme in the endocannabinoid system, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol. By inhibiting ABHD6, compounds like this compound, KT182, and KT203 increase the levels of 2-AG, which can then modulate the activity of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.
dot
Figure 3. Simplified schematic of the role of ABHD6 in 2-AG metabolism.
Conclusion
This compound, KT182, and KT203 are all highly potent inhibitors of ABHD6, each with a distinct selectivity and pharmacokinetic profile that makes them suitable for different research applications.
-
This compound is the inhibitor of choice for oral in vivo studies requiring high selectivity.
-
KT182 is well-suited for experiments needing systemic inhibition of ABHD6, including in the central nervous system.
-
KT203 is the ideal tool for investigating the peripheral roles of ABHD6 without confounding effects from central nervous system inhibition.
The selection of the appropriate inhibitor should be guided by the specific experimental question and the desired site of action. A thorough understanding of their comparative selectivity is essential for the rigorous interpretation of experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Validating KT185 Efficacy: A Comparative Guide to Genetic Knockdown of ABHD6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor KT185 and genetic knockdown techniques for validating the efficacy and mechanism of action of α/β-hydrolase domain 6 (ABHD6) inhibition. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers designing experiments to investigate the role of ABHD6 in various physiological and pathological processes.
Comparison of Efficacy: this compound vs. ABHD6 Genetic Knockdown
The following tables summarize the quantitative data on the efficacy of this compound as a chemical inhibitor of ABHD6 and the impact of genetic knockdown of ABHD6 on its enzymatic activity and downstream cellular functions.
Table 1: In Vitro and In Situ Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (in vitro) | 3.9 – 15.1 nM | Recombinant mouse ABHD6 | [1] |
| IC₅₀ (in situ) | 0.2 - 0.3 nM | Neuro2A cells | [1] |
Table 2: Efficacy of ABHD6 Genetic Knockdown
| Method | % Reduction in 2-AG Hydrolysis | Cell Line | Reference |
| shRNA | ~50% | BV-2 cell homogenates | [2][3] |
| shRNA | Significant reduction | Intact BV-2 cells | [2] |
Table 3: Functional Outcomes of ABHD6 Inhibition and Knockdown
| Intervention | Model System | Observed Effect | Reference |
| KT182 (similar to this compound) | Neuro2a cells | Potentiation of metabotropic receptor-stimulated 2-AG levels | |
| ABHD6 Knockdown (shRNA) | BV-2 cells | Increased efficacy of 2-AG to stimulate CB₂-mediated cell migration | [2][3] |
| ABHD6 Knockout (β-cell specific) | Mouse Islets | Potentiated insulin secretion in response to fuel and non-fuel stimuli | [4] |
| ABHD6 Knockdown (siRNA) | INS832/13 cells | Inverse correlation between ABHD6 expression and glucose-stimulated insulin secretion |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Experimental Protocol 1: Lentiviral shRNA-mediated Knockdown of ABHD6 in a β-cell Line (e.g., MIN6)
This protocol describes the stable knockdown of ABHD6 expression using lentiviral particles containing short hairpin RNA (shRNA).
Materials:
-
MIN6 cells
-
Complete growth medium (DMEM with high glucose, 15% FBS, 1% Penicillin-Streptomycin, 0.1% 2-mercaptoethanol)
-
ABHD6-targeting shRNA lentiviral particles
-
Scrambled (non-targeting) shRNA lentiviral particles (control)
-
Polybrene
-
Puromycin
-
12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Twenty-four hours prior to transduction, seed MIN6 cells in a 12-well plate at a density that will result in 50-70% confluency on the day of infection.
-
Transduction:
-
On the day of transduction, replace the culture medium with fresh complete medium containing Polybrene at a final concentration of 8 µg/mL.
-
Thaw the lentiviral particles (both ABHD6-targeting and scrambled control) on ice.
-
Add the desired amount of lentiviral particles to the cells. It is recommended to test a range of multiplicities of infection (MOI) to optimize knockdown efficiency.
-
Gently swirl the plate to mix and incubate overnight at 37°C and 5% CO₂.
-
-
Medium Change: The following day, remove the medium containing the lentiviral particles and replace it with fresh complete growth medium.
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for MIN6 cells.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
-
Expansion and Validation:
-
Once puromycin-resistant colonies are visible, expand them.
-
Validate the knockdown of ABHD6 expression by Western blot or qRT-PCR analysis, comparing the ABHD6-shRNA transduced cells to the scrambled-shRNA control cells.
-
Experimental Protocol 2: 2-Arachidonoylglycerol (2-AG) Hydrolysis Assay
This assay measures the enzymatic activity of ABHD6 by quantifying the hydrolysis of its substrate, 2-AG.
Materials:
-
Cell lysates from control and ABHD6 knockdown cells (or cells treated with this compound)
-
[³H]-2-AG (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Bovine serum albumin (BSA)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the cell lysate (protein concentration should be optimized).
-
For inhibitor studies, pre-incubate the lysate with this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Initiate Reaction: Add [³H]-2-AG to the reaction mixture to a final concentration of 10 µM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of a 1:1 mixture of chloroform and methanol.
-
Phase Separation:
-
Vortex the mixture and centrifuge to separate the aqueous and organic phases.
-
The product of hydrolysis, [³H]-arachidonic acid, will be in the organic phase, while the unhydrolyzed [³H]-2-AG will be in the aqueous phase.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of 2-AG hydrolysis by comparing the radioactivity in the samples to a control reaction without enzyme. For inhibitor studies, calculate the percentage inhibition relative to the vehicle-treated control.
Experimental Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol measures the amount of insulin secreted by MIN6 cells in response to different glucose concentrations.
Materials:
-
MIN6 cells (wild-type, ABHD6 knockdown, or treated with this compound)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
Insulin ELISA kit
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MIN6 cells in 24-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with KRB buffer containing low glucose.
-
Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer with either low glucose (basal) or high glucose (stimulated) to the respective wells. For inhibitor studies, include this compound in both low and high glucose buffers.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well. This contains the secreted insulin.
-
Centrifuge the supernatant to remove any detached cells.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Normalization:
-
Lyse the cells in each well and measure the total protein content.
-
Normalize the secreted insulin values to the total protein content to account for variations in cell number.
-
-
Data Analysis: Express the results as fold-change in insulin secretion in high glucose compared to low glucose conditions.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ABHD6 signaling pathway and the workflow for validating this compound efficacy.
Caption: ABHD6 in the 2-AG signaling pathway.
Caption: Workflow for validating this compound efficacy.
References
- 1. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α/β-Hydrolase domain-6 and saturated long chain monoacylglycerol regulate insulin secretion promoted by both fuel and non-fuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Brain-Penetrant ABHD6 Inhibitors: A Guide for Researchers
A detailed examination of the potency, selectivity, brain penetration, and in vivo efficacy of key brain-penetrant α/β-hydrolase domain 6 (ABHD6) inhibitors, providing researchers with critical data to advance the development of novel therapeutics for neurological and metabolic disorders.
Introduction
α/β-hydrolase domain 6 (ABHD6) has emerged as a compelling therapeutic target. It is a serine hydrolase that plays a significant role in the endocannabinoid system by hydrolyzing the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). Unlike the primary 2-AG hydrolase, monoacylglycerol lipase (MAGL), inhibition of ABHD6 leads to a more localized and modest increase in 2-AG levels. This targeted modulation of the endocannabinoid system presents a promising strategy for treating a range of conditions, including neurological disorders like epilepsy and traumatic brain injury, as well as metabolic diseases, potentially with a reduced risk of the side effects associated with global MAGL inhibition. This guide provides a comparative analysis of prominent brain-penetrant ABHD6 inhibitors to aid researchers in selecting the appropriate tools for their studies.
Data Presentation
Table 1: In Vitro Potency and Selectivity of Brain-Penetrant ABHD6 Inhibitors
| Inhibitor | ABHD6 IC50 (nM) | MAGL Inhibition | FAAH Inhibition | Notes |
| WWL-70 | 70 - 85[1] | No significant inhibition reported | No significant inhibition reported | An early, widely used tool compound. |
| KT182 | < 5[2] | Highly selective over MAGL | Highly selective over FAAH | Potent and systemically active brain-penetrant inhibitor. |
| KT185 | < 5 | Highly selective over MAGL | Highly selective over FAAH | Orally bioavailable and brain-penetrant. |
| JZP-430 | 44[3] | No appreciable activity | ~230-fold selectivity over FAAH[3] | Potent and highly selective irreversible inhibitor. |
Table 2: Brain Penetration of ABHD6 Inhibitors
| Inhibitor | Brain-to-Plasma Ratio (Kp or Kp,uu) | Method | Species | Notes |
| WWL-70 | Data not available | - | - | Demonstrated in vivo efficacy in brain injury models suggests brain penetration. |
| KT182 | Systemically active, brain-penetrant | In vivo target engagement studies | Mouse | Designed to be a brain-penetrant tool compound. |
| This compound | Orally bioavailable and brain-penetrant | In vivo studies | Mouse | Optimized for oral administration and CNS exposure. |
| JZP-430 | Brain permeable | Cassette pharmacokinetics | Mouse | Brain and plasma levels were compared after intravenous administration. |
Table 3: In Vivo Efficacy of Brain-Penetrant ABHD6 Inhibitors in Neurological Models
| Inhibitor | Animal Model | Dosing | Key Findings |
| WWL-70 | Traumatic Brain Injury (TBI) (mouse) | 10 mg/kg, i.p. | Improved motor coordination and working memory performance; reduced lesion volume and neurodegeneration.[4] |
| KT182 | Epilepsy (mouse models) | 1-2 mg/kg | Showed anti-seizure activity in some models.[2] |
| This compound | Not explicitly reported in available literature | - | As an orally bioavailable analog of KT182, it is expected to have similar in vivo efficacy. |
| JZP-430 | Epilepsy (preclinical models) | 5 mg/kg, i.v. | Reduced kainic acid-induced seizure severity.[5] |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Selectivity Determination
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a native biological context.
Principle: This method utilizes active site-directed chemical probes that covalently bind to the active form of enzymes. In a competitive ABPP experiment, a proteome is pre-incubated with the inhibitor of interest before being treated with a broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases). The probe labels the remaining active enzymes.
Protocol Outline:
-
Proteome Preparation: Brain tissue or cells are homogenized in a suitable buffer to generate a proteome lysate.
-
Inhibitor Incubation: Aliquots of the proteome are incubated with varying concentrations of the test inhibitor (e.g., WWL-70, KT182) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: A broad-spectrum activity-based probe (e.g., FP-Rh) is added to each reaction and incubated for a specific time to label the active serine hydrolases that were not blocked by the test inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the probe-labeled enzymes.
-
Data Analysis: The intensity of the fluorescent band corresponding to ABHD6 is quantified. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Selectivity is assessed by observing the inhibition of other serine hydrolase bands on the same gel.
Brain Penetration Assessment: Brain Homogenate Binding Assay
This in vitro method is used to determine the fraction of a drug that is unbound in the brain tissue (fu,brain), which is a critical parameter for predicting the unbound brain-to-plasma concentration ratio (Kp,uu).
Principle: The assay measures the equilibrium of the test compound between brain homogenate and a buffer solution across a semipermeable membrane. Only the unbound drug can freely pass through the membrane.
Protocol Outline:
-
Brain Homogenate Preparation: Brain tissue from the species of interest (e.g., mouse, rat) is homogenized in a buffer (e.g., phosphate-buffered saline) to a specific concentration (e.g., 10% w/v).
-
Equilibrium Dialysis: A rapid equilibrium dialysis (RED) device is commonly used. The brain homogenate is spiked with the test inhibitor and added to one chamber, while the buffer is added to the other chamber, separated by a dialysis membrane.
-
Incubation: The dialysis plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sample Analysis: After incubation, samples are collected from both the brain homogenate and buffer chambers. The concentration of the test inhibitor in each sample is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Calculation of fu,brain: The fraction unbound in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer to the concentration in the homogenate. This value is then used to calculate the fu,brain, taking into account the dilution of the brain tissue during homogenization.
Mandatory Visualization
Caption: ABHD6 signaling pathway in the neuron.
Caption: Experimental workflow for ABHD6 inhibitor characterization.
References
- 1. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discriminative Stimulus Properties of the Endocannabinoid Catabolic Enzyme Inhibitor SA-57 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
A Researcher's Guide to Selecting Controls for Monoacylglycerol Lipase (MAGL) Inhibitor Studies: A Comparative Analysis of JZL184 and KT185
In the rapidly evolving field of endocannabinoid research, the precise characterization of enzyme inhibitors is paramount for elucidating biological pathways and developing novel therapeutics. Monoacylglycerol lipase (MAGL) has emerged as a key therapeutic target for a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[1][2] Potent and selective inhibitors of MAGL, such as JZL184, are invaluable tools for these investigations. However, the validity of experimental findings heavily relies on the use of appropriate controls to ensure that the observed effects are specifically due to the inhibition of MAGL.
This guide addresses a common point of confusion regarding the use of KT185 as a negative control in MAGL inhibitor studies. We will clarify the distinct roles of different types of controls and provide a comparative analysis of the well-established MAGL inhibitor JZL184, the selective α/β-hydrolase domain-containing 6 (ABHD6) inhibitor this compound, and a proposed inactive analog of JZL184 as a true negative control.
The Critical Role of Controls in Inhibitor Studies
When studying the effects of an enzyme inhibitor, it is crucial to differentiate between the on-target effects, off-target effects, and non-specific effects of the compound. This is achieved through the use of:
-
Positive Control: A well-characterized inhibitor of the target enzyme (e.g., JZL184 for MAGL) to confirm the validity of the experimental assay.
-
Negative Control: A compound that is structurally highly similar to the active inhibitor but is devoid of inhibitory activity against the target enzyme. This control accounts for any effects of the chemical scaffold itself, independent of enzyme inhibition.
-
Off-Target Control: An inhibitor of a related enzyme that might be inadvertently affected by the primary inhibitor. This helps to assess the selectivity of the primary inhibitor.
It is a misconception to use this compound as a negative control for MAGL. This compound is a potent and selective inhibitor of ABHD6, another serine hydrolase involved in endocannabinoid metabolism.[3][4] Therefore, this compound is a valuable tool as an off-target control to investigate the selectivity of MAGL inhibitors and to dissect the distinct roles of MAGL and ABHD6, but it is not an appropriate negative control for MAGL inhibition.
For the purpose of this guide, we will introduce a hypothetical inactive analog, JZL184-inactive , to illustrate the properties of a true negative control. The design of such a compound would typically involve modifying a functional group on the active inhibitor that is critical for its binding and/or catalytic inhibition, thereby rendering it inactive against the target enzyme.
Comparative Analysis of Inhibitors
The following tables summarize the key characteristics and performance data for JZL184, our proposed JZL184-inactive negative control, and this compound.
| Compound | Primary Target | Type of Inhibitor | Mechanism of Action | Reported IC50 | Selectivity |
| JZL184 | MAGL | Irreversible | Covalently modifies the catalytic serine (Ser122) of MAGL. | ~8 nM for mouse brain MAGL[5][6][7] | >300-fold selective for MAGL over FAAH.[5] Can inhibit other serine hydrolases at higher concentrations.[6][8] |
| JZL184-inactive (Hypothetical) | None | Inactive Analog | Structurally similar to JZL184 but lacks the reactive carbamate group necessary for covalent modification of MAGL. | Inactive | Not Applicable |
| This compound | ABHD6 | Irreversible | Covalently modifies a catalytic residue in ABHD6. | Potent and selective for ABHD6. | Highly selective for ABHD6 over MAGL and FAAH.[3][4] |
In Vivo Effects:
| Compound | Effect on 2-AG Levels in Brain | Observed In Vivo Effects |
| JZL184 | ~8-fold increase after a single 40 mg/kg dose in mice.[5] | Produces CB1-dependent analgesia, hypomotility, and hypothermia.[5] Chronic administration can lead to tolerance and CB1 receptor desensitization. |
| JZL184-inactive (Hypothetical) | No significant change. | Should not produce the specific biological effects associated with MAGL inhibition. |
| This compound | Can cause a modest increase in specific brain regions. | Shows efficacy in preclinical models of epilepsy and neuropathic pain.[4] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of MAGL inhibitor performance. Below are representative protocols for a MAGL activity assay and Activity-Based Protein Profiling (ABPP).
MAGL Activity Assay (Fluorometric)
This assay measures the enzymatic activity of MAGL by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MAGL or tissue/cell lysates
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate
-
Test compounds (JZL184, JZL184-inactive, this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Preparation: Dilute the MAGL enzyme or lysate to the desired concentration in ice-cold MAGL Assay Buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add the MAGL enzyme/lysate.
-
Add the test compounds or DMSO (vehicle control) to the respective wells.
-
For background correction, include wells with a known MAGL inhibitor (positive control) and wells without the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic MAGL substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 values.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of enzyme inhibitors in a complex proteome.
Materials:
-
Mouse brain membrane proteome or other relevant tissue/cell lysates
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)[9]
-
Test compounds (JZL184, JZL184-inactive, this compound) dissolved in DMSO
-
SDS-PAGE gels and imaging system
-
Loading buffer
Procedure:
-
Proteome Preparation: Prepare tissue or cell lysates and determine the protein concentration.
-
Inhibitor Incubation:
-
In separate tubes, pre-incubate the proteome with varying concentrations of the test compounds or DMSO (vehicle control) for 30 minutes at 37°C.
-
-
Probe Labeling: Add the activity-based probe (e.g., FP-TAMRA) to each tube and incubate for an additional 20-30 minutes at room temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quenching and Sample Preparation: Stop the labeling reaction by adding SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Gel Imaging: Visualize the labeled proteins using a fluorescence gel scanner. The intensity of the fluorescent bands corresponds to the activity of the respective enzymes.
-
Data Analysis:
-
Identify the protein bands corresponding to MAGL, ABHD6, FAAH, and other serine hydrolases based on their molecular weight.
-
Quantify the intensity of each band.
-
A decrease in band intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme.
-
Determine the IC50 for the target enzyme and assess the off-target inhibition at various concentrations.
-
Visualizing the Scientific Rationale
To further clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway, the experimental workflow for inhibitor validation, and the logical relationship between the compounds.
Caption: MAGL Signaling Pathway.
Caption: Inhibitor Validation Workflow.
Caption: Logical Roles of Controls.
Conclusion
The selection of appropriate controls is a cornerstone of rigorous scientific research. This guide clarifies that this compound, a selective ABHD6 inhibitor, should not be used as a negative control for MAGL but rather as a tool to assess inhibitor selectivity and dissect distinct biological pathways. A true negative control, such as the hypothetical JZL184-inactive, is a structurally related but functionally inert molecule. By employing a comprehensive set of controls, including a potent positive control like JZL184, a well-defined negative control, and relevant off-target controls like this compound, researchers can confidently attribute their findings to the specific inhibition of MAGL, thereby advancing our understanding of its role in health and disease.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JZL-184 [neuromics.com]
- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipase Substrate Specificity and Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the substrate specificity and potential cross-reactivity of lipases is paramount for predictable and efficient biocatalysis. This guide provides a comparative overview of the substrate preferences of two widely utilized microbial lipases, Candida antarctica lipase B (CalB) and Thermomyces lanuginosus lipase (TLL), supported by experimental data and detailed methodologies for assessing lipase activity. While direct immunological cross-reactivity is a distinct phenomenon, in the context of biocatalysis, "cross-reactivity" often refers to the overlapping substrate scope of different enzymes.
Comparative Substrate Specificity of CalB and TLL
The substrate specificity of a lipase determines its utility for a particular application. Both CalB and TLL are versatile enzymes, yet they exhibit distinct preferences for the acyl chain length of their substrates. The following table summarizes their relative activities towards various p-nitrophenyl (pNP) esters, which are common chromogenic substrates used to assay lipase activity.
| Substrate (p-Nitrophenyl Ester) | Acyl Chain Length | Relative Activity of Candida antarctica lipase B (CalB) (%) | Relative Activity of Thermomyces lanuginosus lipase (TLL) (%) |
| p-Nitrophenyl acetate | C2 | High | Moderate to High |
| p-Nitrophenyl butyrate | C4 | Highest | High |
| p-Nitrophenyl hexanoate | C6 | High | High |
| p-Nitrophenyl octanoate | C8 | Moderate | High |
| p-Nitrophenyl decanoate | C10 | Moderate | High |
| p-Nitrophenyl dodecanoate | C12 | Low | High |
| p-Nitrophenyl palmitate | C16 | Very Low | High |
Note: Relative activities are compiled from various studies and represent general trends. Absolute values can vary based on specific reaction conditions.
As the data indicates, CalB generally shows a preference for short to medium-chain fatty acid esters, with its highest activity observed with p-nitrophenyl butyrate (C4)[1]. In contrast, TLL exhibits a broader substrate range and displays high affinity for both short and long-chain substrates, including those with acyl chains as long as C16[2][3]. This difference in substrate preference is a critical consideration when selecting a lipase for a specific synthetic or hydrolytic purpose.
Experimental Protocols for Assessing Lipase Activity
Accurate determination of lipase activity and substrate specificity is fundamental for comparative studies. Below are detailed methodologies for common lipase assays.
Spectrophotometric Assay using p-Nitrophenyl Esters
This is a widely used method due to its simplicity and sensitivity. The hydrolysis of a p-nitrophenyl ester by a lipase releases p-nitrophenol, which is a chromogenic compound that can be quantified spectrophotometrically.
Principle: Lipase catalyzes the hydrolysis of a p-nitrophenyl ester to p-nitrophenol and a fatty acid. The rate of formation of p-nitrophenol is measured by monitoring the increase in absorbance at a specific wavelength (typically 400-410 nm) under alkaline conditions.
Materials:
-
Phosphate buffer (50 mM, pH 7.0-8.0)
-
p-Nitrophenyl ester substrates (e.g., pNP-butyrate, pNP-palmitate) dissolved in a suitable organic solvent like acetonitrile or isopropanol.
-
Triton X-100 or other surfactants to emulsify the substrate.
-
Sodium carbonate (Na2CO3) solution to stop the reaction and develop the color.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing buffer, surfactant, and the p-nitrophenyl ester substrate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C or 50°C).
-
Initiate the reaction by adding a known amount of the lipase solution.
-
Incubate the reaction for a specific period (e.g., 10-15 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at the appropriate wavelength.
-
A standard curve of p-nitrophenol should be prepared to calculate the amount of product formed. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions[1].
Titrimetric Assay (pH-Stat Method)
This method measures the release of fatty acids from the hydrolysis of triglycerides. The liberated fatty acids are continuously titrated with a standard alkali solution to maintain a constant pH.
Principle: The hydrolysis of triglycerides by lipase releases fatty acids, causing a decrease in pH. A pH-stat apparatus automatically adds a titrant (e.g., NaOH) to neutralize the fatty acids and maintain a constant pH. The rate of consumption of the titrant is proportional to the lipase activity.
Materials:
-
Substrate emulsion (e.g., olive oil or tributyrin in a gum arabic solution).
-
Buffer solution (e.g., Tris-HCl, pH 8.0).
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M).
-
pH-stat apparatus (autotitrator).
Procedure:
-
Add the substrate emulsion and buffer to the reaction vessel of the pH-stat.
-
Adjust the temperature to the desired value.
-
Set the pH-stat to maintain a constant pH (e.g., pH 8.0).
-
Initiate the reaction by adding the lipase solution.
-
The pH-stat will automatically titrate the liberated fatty acids with the NaOH solution.
-
Record the volume of NaOH consumed over time.
-
The lipase activity is calculated from the rate of NaOH consumption. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of fatty acid per minute[4].
Experimental Workflow for Assessing Lipase Cross-Reactivity (Substrate Specificity)
The following diagram illustrates a typical workflow for comparing the substrate specificity of different lipases.
This systematic approach ensures a robust and objective comparison of the catalytic activities of different lipases across a range of substrates, enabling researchers to select the most suitable enzyme for their specific needs.
References
- 1. Metagenomic discovery of lipases with predicted structural similarity to Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate hydrophobicity and enzyme modifiers play a major role in the activity of lipase from Thermomyces lanuginosus - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Validating In Vivo Target Engagement of KT-185: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the in vivo target engagement of KT-185, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). As a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds, KT-185's mechanism of action involves blocking the nuclear export of tumor suppressor proteins (TSPs), leading to their accumulation in the nucleus and subsequent induction of apoptosis in cancer cells.
Direct in vivo target engagement data for KT-185 is not extensively available in public literature. Therefore, this guide leverages data from its close analog, selinexor (KPT-330), a clinically advanced SINE compound, to provide a robust framework for assessing the in vivo activity of KT-185. Additionally, we include relevant in vivo efficacy data for KPT-276, a clinical analog of KT-185, to support its potential for target engagement.
Comparison of CRM1 Inhibitors
KT-185 and its analogs, selinexor and KPT-276, share a common mechanism of action by covalently binding to a cysteine residue (Cys528) in the cargo-binding pocket of CRM1. This prevents the interaction of CRM1 with the nuclear export signals of its cargo proteins, including numerous TSPs and growth regulators.
| Compound | Description | Key In Vivo Data Type |
| KT-185 | A selective CRM1 inhibitor. | In vitro data shows it reduces CRM1 protein levels and induces nuclear accumulation of cargo proteins[1]. In vivo efficacy data is available for its analog, KPT-276[2]. |
| Selinexor (KPT-330) | A clinically advanced, orally bioavailable SINE compound. | Extensive in vivo target engagement and pharmacodynamic data available, including direct measurement of XPO1 occupancy and nuclear accumulation of TSPs in xenograft models[2][3][4]. |
| KPT-276 | A clinical analog of KT-185. | Demonstrated significant tumor growth inhibition in a non-small cell lung cancer mouse xenograft model[2]. |
In Vivo Target Engagement Data: Selinexor as a Comparator
Validating that a drug engages its target in a living organism is a critical step in preclinical and clinical development. For CRM1 inhibitors, this involves both direct measurement of drug-target interaction and assessment of the downstream pharmacological effects.
Direct Target Occupancy
Fluorescence Cross-Correlation Spectroscopy (FCCS) has been employed to directly quantify the occupancy of XPO1 by selinexor in tumor lysates from xenograft models. This technique measures the interaction between a fluorescently labeled antibody against XPO1 and a fluorescently labeled probe that binds to the unoccupied cargo-binding site. A decrease in the FCCS signal indicates target engagement by the inhibitor.
Table 1: Dose-Dependent XPO1 Occupancy by Selinexor in a Z138 Xenograft Model [2]
| Selinexor Dose (mg/kg) | XPO1 Occupancy (%) |
| 0 (Vehicle) | 0 |
| 10 | >90 |
Data demonstrates that oral administration of selinexor leads to a dose-dependent saturation of the XPO1 target in tumor tissue.
Pharmacodynamic Readouts
The inhibition of CRM1 leads to the nuclear accumulation of TSPs. This downstream effect serves as a robust pharmacodynamic biomarker of target engagement. Immunohistochemistry (IHC) is a widely used method to visualize and quantify the subcellular localization of these proteins in tumor tissues from treated animals.
Table 2: Pharmacodynamic Effects of Selinexor in Xenograft Models
| Biomarker | Method | Observation in Selinexor-Treated Tumors | Reference |
| p53 | IHC | Increased nuclear accumulation | [4] |
| p21 | IHC | Increased nuclear accumulation | [3][4] |
| IκB | IHC | Increased nuclear accumulation | [3] |
| FOXO1 | IHC | Increased nuclear accumulation | |
| Ki-67 | IHC | Significant reduction in proliferation marker | [3] |
Signaling Pathway and Experimental Workflows
CRM1-Mediated Nuclear Export and Inhibition
dot
Caption: CRM1-mediated nuclear export pathway and its inhibition by KT-185.
Experimental Workflow for In Vivo Target Engagement Validation
dot
Caption: Workflow for validating in vivo target engagement of CRM1 inhibitors.
Detailed Experimental Protocols
Fluorescence Cross-Correlation Spectroscopy (FCCS) for XPO1 Occupancy
This protocol is adapted from studies on selinexor and can be applied to KT-185.[2]
-
Tumor Lysate Preparation:
-
Excise tumors from vehicle- and drug-treated mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in PBS-Tween buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble protein fraction.
-
-
Labeling and Incubation:
-
Incubate the tumor lysate with a fluorescently labeled anti-XPO1 antibody (e.g., ATTO488-labeled) and a fluorescently labeled probe that binds to the unoccupied XPO1 cargo-binding site (e.g., LMB647) for 2 hours.
-
-
FCCS Measurement:
-
Analyze the formation of the XPO1-antibody/LMB-probe complex using a confocal correlation spectroscope.
-
The degree of cross-correlation between the two fluorescent signals is proportional to the amount of unoccupied XPO1.
-
-
Data Analysis:
-
Calculate the percentage of XPO1 occupancy by comparing the cross-correlation signal from drug-treated samples to that of vehicle-treated controls.
-
Immunohistochemistry (IHC) for Nuclear Accumulation of TSPs
This protocol provides a general framework for assessing the subcellular localization of proteins like p53, p21, and FOXO1 in tumor tissues.
-
Tissue Preparation:
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate with a primary antibody specific for the TSP of interest (e.g., anti-p53, anti-p21, anti-FOXO1) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply a streptavidin-horseradish peroxidase conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Visualize the slides under a microscope and score the intensity and localization (nuclear vs. cytoplasmic) of the staining in tumor cells.
-
Western Blot for Downstream Target Modulation
This protocol can be used to assess changes in the protein levels of CRM1 and its downstream targets.
-
Protein Extraction:
-
Homogenize tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CRM1, p53, p21, cyclin D1, or other relevant downstream targets overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
While direct in vivo target engagement data for KT-185 is emerging, the extensive validation of its analog, selinexor, provides a robust and reliable roadmap for assessing its pharmacodynamic activity in preclinical models. The combination of direct target occupancy assays like FCCS with pharmacodynamic readouts such as the nuclear accumulation of TSPs via IHC offers a comprehensive approach to confirm that KT-185 effectively engages its target, CRM1, in vivo. This validation is crucial for establishing a clear link between target engagement and therapeutic efficacy, thereby de-risking and accelerating the clinical development of KT-185.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of IRAK4-Targeted Anti-Inflammatory Agents: A Focus on Degradation vs. Inhibition
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in innate immunity and inflammatory signaling pathways.[1][2] Its central role in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling makes it a compelling target for therapeutic intervention in a range of autoimmune diseases, inflammatory conditions, and even cancer.[2] This guide provides a comparative overview of two primary strategies for targeting IRAK4: kinase inhibition and protein degradation, with a focus on the IRAK4 degrader KT-474 (erroneously referred to as KT185 in some contexts) and the kinase inhibitor PF-06650833.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the in vitro potency of the IRAK4 degrader KT-474 and the IRAK4 kinase inhibitor PF-06650833.
| Compound | Modality | Target | Cell Line | Parameter | Value | Cytokine Inhibition (LPS-induced IL-6) |
| KT-474 | Degrader (PROTAC) | IRAK4 Degradation | THP-1 | DC50 | 0.88 nM | Potent Inhibition |
| PF-06650833 | Kinase Inhibitor | IRAK4 Kinase Activity | - | IC50 | - | Inhibition |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration.
-
Data for PF-06650833 IC50 was not available in the provided search results.
A key finding is that the inhibitory effect of KT-474 on cytokine production is sustained even after the compound is removed, which is not the case for the kinase inhibitor PF-06650833, highlighting the potential for longer-lasting efficacy with the degradation approach.[1]
Mechanism of Action: Degradation vs. Inhibition
IRAK4's function in the inflammatory cascade extends beyond its kinase activity; it also possesses a crucial scaffolding function that is essential for the formation of the Myddosome complex, a critical step in signal transduction.[3]
-
IRAK4 Kinase Inhibitors: These small molecules typically bind to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of downstream substrates. While this blocks the enzymatic activity of IRAK4, it leaves the protein intact, allowing it to potentially still participate in scaffolding functions.[4]
-
IRAK4 Degraders (e.g., KT-474): These are proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire IRAK4 protein through the ubiquitin-proteasome system.[1] This approach eliminates both the kinase and scaffolding functions of IRAK4, potentially leading to a more profound and durable anti-inflammatory effect.[1][3]
Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.
Experimental Protocols
The following outlines a general methodology for comparing the in vitro anti-inflammatory effects of IRAK4 inhibitors and degraders, based on the available literature.[1]
1. Cell Culture and Treatment:
-
Cell Lines: THP-1 cells (a human monocytic cell line) or human peripheral blood mononuclear cells (PBMCs) are commonly used.[1]
-
Treatment: Cells are pre-treated with varying concentrations of the test compounds (e.g., KT-474, PF-06650833) for a specified duration before stimulation.
2. Inflammatory Stimulation:
-
Cells are stimulated with lipopolysaccharide (LPS) or other TLR agonists like R848 to induce an inflammatory response and cytokine production.[1]
3. Assessment of IRAK4 Degradation:
-
Method: Western blotting or targeted proteomics can be used to quantify the levels of IRAK4 protein in cell lysates following treatment with a degrader.
-
Endpoint: Determination of the DC50 value.
4. Measurement of Cytokine Production:
-
Method: Enzyme-linked immunosorbent assay (ELISA) or other immunoassays are used to measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.[5]
-
Endpoint: Determination of the IC50 value for cytokine inhibition.
Caption: General workflow for in vitro comparison of IRAK4 inhibitors and degraders.
Conclusion
The targeted degradation of IRAK4 represents a novel and potentially more efficacious therapeutic strategy compared to conventional kinase inhibition.[1] By eliminating the entire protein, degraders like KT-474 abrogate both the catalytic and scaffolding functions of IRAK4, leading to a potent and sustained anti-inflammatory effect in preclinical models.[1][3] Further investigation into the in vivo pharmacokinetics and pharmacodynamics of these different IRAK4 inhibitor modalities is crucial to fully understand their therapeutic potential in treating a variety of autoimmune and inflammatory diseases.[1]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kymeratx.com [kymeratx.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Grasshopper Ketone from Sargassum fulvellum Ethanol Extract on Lipopolysaccharide-Induced Inflammatory Responses in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Next-Generation ABHD6 Inhibitor KT185 vs. First-Generation Probes
An objective guide for researchers on the evolution of α/β-hydrolase domain containing 6 (ABHD6) inhibitors, comparing the performance, selectivity, and experimental utility of KT185 against early-generation compounds.
Introduction
α/β-hydrolase domain containing 6 (ABHD6) is a transmembrane serine hydrolase that plays a crucial role in the endocannabinoid system (ECS) by metabolizing the primary endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2] By hydrolyzing 2-AG into arachidonic acid and glycerol, ABHD6 terminates its signaling at cannabinoid receptors (CB1 and CB2), thereby modulating synaptic transmission, inflammation, and metabolic processes.[2][3][4] This function has positioned ABHD6 as a promising therapeutic target for neurological disorders, inflammatory conditions, and metabolic syndrome.[5][6]
The development of selective ABHD6 inhibitors is critical for elucidating its full range of biological functions and for therapeutic development. First-generation inhibitors, such as the carbamate-based compound WWL70, were instrumental in the initial characterization of ABHD6.[4][7] However, these early probes often suffered from limitations in potency and selectivity.[4][8] This guide provides a head-to-head comparison of this compound, a next-generation piperidyl-1,2,3-triazole urea inhibitor, with first-generation inhibitors, using WWL70 as a representative example.[8][9] We present supporting experimental data, detailed protocols, and visualizations to offer a comprehensive resource for drug development professionals and researchers.
Endocannabinoid Signaling Pathway Modulation by ABHD6
ABHD6 is strategically located on the postsynaptic membrane, where it can regulate the levels of newly synthesized 2-AG.[10][11] Following neuronal stimulation, 2-AG is produced from membrane phospholipids and acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release.[2] ABHD6 acts as a gatekeeper, controlling the amount of 2-AG available for this signaling process.
Performance Data: Potency and Selectivity
A critical differentiator between generations of inhibitors is performance, measured by potency (IC₅₀) and selectivity against other enzymes. This compound demonstrates a significant leap forward in both areas compared to first-generation compounds.
Potency Comparison
This compound exhibits exceptional potency with IC₅₀ values in the sub-nanomolar to low-nanomolar range, representing a greater than 1000-fold improvement over WWL70.[7][8][12] This enhanced potency allows for the use of lower concentrations in experimental models, reducing the risk of off-target effects.
| Inhibitor | Chemical Class | Potency (IC₅₀) | Assay Type |
| This compound | Piperidyl-1,2,3-triazole urea | 0.21 nM | In situ (Neuro2A cells)[12] |
| 1.3 nM | In vitro (gel-based competitive ABPP)[6] | ||
| 3.9 - 15.1 nM | 2-AG Hydrolysis Assay[7][8] | ||
| WWL70 | Carbamate | ~70 - 85 nM | In vitro[7][8][9] |
Selectivity and In Vivo Activity
Beyond potency, selectivity is paramount for a high-quality chemical probe. First-generation inhibitors like WWL70 have been reported to have off-target activities, including the modulation of cyclooxygenase 2 (COX-2).[4] In contrast, this compound demonstrates excellent selectivity against a broad panel of other brain and liver serine hydrolases.[1][8] Furthermore, this compound was developed to be orally bioavailable, a significant advantage for in vivo studies, whereas early inhibitors were primarily suited for in vitro or acute administration models.[1][8]
| Feature | This compound | First-Generation (WWL70) |
| Selectivity Profile | Highly selective; little cross-reactivity with other serine hydrolases in vivo.[1][8] | Off-target effects reported (e.g., COX-2 modulation).[4] |
| Oral Bioavailability | Yes.[1][8] | Not designed for oral administration. |
| CNS Penetrance | Brain-penetrant.[1][12] | Effective in brain slices, but systemic in vivo use is less characterized.[11] |
Experimental Methodologies
The characterization of ABHD6 inhibitors relies on robust biochemical and cell-based assays. The primary methods used to generate the comparative data are 2-AG hydrolysis assays and competitive activity-based protein profiling (ABPP).
2-AG Substrate Hydrolysis Assay
This assay directly measures the enzymatic activity of ABHD6 and its inhibition.
Protocol:
-
Enzyme Source: Recombinant mouse ABHD6 is overexpressed in HEK293T cells, and membrane lysates are prepared.[8]
-
Inhibitor Pre-incubation: Lysates are diluted in an appropriate assay buffer (e.g., PBS with 0.05% Triton X-100) and pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for 30 minutes at 37°C.[8]
-
Substrate Addition: The reaction is initiated by adding the 2-arachidonoylglycerol (2-AG) substrate.[8]
-
Reaction Incubation: The mixture is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for enzymatic hydrolysis.[8]
-
Analysis: The reaction is quenched, and the amount of remaining 2-AG or the product (arachidonic acid) is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors against an entire enzyme class within a complex proteome.
Protocol:
-
In Vitro Profiling:
-
Proteome Preparation: A proteome source, such as mouse brain membrane lysates, is used.[8]
-
Inhibitor Incubation: The proteome is pre-incubated with various concentrations of the inhibitor (e.g., this compound, WWL70) for 30 minutes at 37°C. This allows the inhibitor to covalently bind to the active site of its targets.[8]
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., the fluorescent probe FP-Rhodamine) is added and incubated for another 30 minutes.[8] The probe will only label enzymes whose active sites have not been blocked by the inhibitor.
-
Analysis: The reaction is quenched and analyzed by SDS-PAGE. Protein labeling is visualized by in-gel fluorescence scanning. A loss of fluorescence at the molecular weight corresponding to ABHD6 indicates successful inhibition.[8]
-
-
In Situ Profiling:
-
Cell Treatment: Live cells (e.g., Neuro2A neuroblastoma cells) are treated with the inhibitor for a set duration (e.g., 4 hours).[8]
-
Lysis and Profiling: After treatment, the cells are lysed, and the resulting proteome is subjected to the ABPP probe labeling and analysis steps described above.[8] This method confirms target engagement within a cellular context.
-
Conclusion
The development of ABHD6 inhibitors has progressed significantly from the first-generation tools to advanced chemical probes like this compound. The data clearly demonstrates that this compound offers substantial advantages over early inhibitors such as WWL70:
-
Vastly Superior Potency: With sub-nanomolar to low-nanomolar efficacy, this compound allows for more precise target modulation.[8][12]
-
Excellent Selectivity: this compound shows minimal off-target activity, ensuring that observed biological effects can be confidently attributed to the inhibition of ABHD6.[1]
-
Enhanced In Vivo Utility: As an orally bioavailable and brain-penetrant compound, this compound is a valuable tool for preclinical animal studies investigating the systemic and central roles of ABHD6.[1][8]
For researchers and drug developers, this compound and related next-generation compounds represent superior tools for interrogating ABHD6 biology and exploring its therapeutic potential. Their improved pharmacological properties enable more reliable and translatable experimental outcomes compared to the limited profiles of first-generation inhibitors.
References
- 1. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 4. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
A Comparative Guide to the Differential Effects of KT185 and Pan-Serine Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective serine hydrolase inhibitor KT185 against broad-spectrum pan-serine hydrolase inhibitors. The information presented herein is supported by experimental data to highlight the differential effects on enzyme activity, aiding in the selection of appropriate chemical probes for research and therapeutic development.
Introduction to Serine Hydrolase Inhibition
Serine hydrolases are a large and diverse class of enzymes that play crucial roles in a myriad of physiological processes, including metabolism, signaling, and immunity. Their catalytic activity relies on a highly conserved serine nucleophile within the enzyme's active site. Dysregulation of serine hydrolase activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.
Inhibitors of serine hydrolases can be broadly categorized into two groups:
-
Selective Inhibitors: These compounds are designed to target a specific serine hydrolase with high potency and minimal off-target effects. This compound is a prime example, demonstrating high selectivity for α/β-hydrolase domain containing 6 (ABHD6).
-
Pan-Serine Hydrolase Inhibitors: These inhibitors, such as methylarachidonoylfluorophosphonate (MAFP), exhibit broad reactivity across the serine hydrolase superfamily, making them useful for activity-based protein profiling (ABPP) but generally unsuitable for targeted therapeutic applications due to potential off-target effects.
This guide will delve into the distinct profiles of this compound and pan-serine hydrolase inhibitors, providing a clear comparison of their selectivity and a detailed overview of the experimental methods used to assess their activity.
Comparative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is a critical parameter that dictates its utility as a research tool and its potential as a therapeutic agent. Competitive activity-based protein profiling (ABPP) is a powerful technique used to determine the on-target and off-target activities of inhibitors across entire enzyme families in a native biological context.
This compound: A Highly Selective ABHD6 Inhibitor
This compound is an orally bioavailable and brain-penetrant inhibitor of ABHD6, a serine hydrolase involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. In vivo studies using competitive ABPP in mice have demonstrated the exceptional selectivity of this compound.
The following table summarizes the in vivo inhibition of various serine hydrolases in the mouse brain and liver after oral administration of this compound. The data clearly shows that this compound potently inhibits ABHD6 with minimal engagement of other serine hydrolases, even at a high dose.
| Serine Hydrolase Target | Brain (% Inhibition at 10 mg/kg) | Liver (% Inhibition at 10 mg/kg) |
| ABHD6 | >95% | >95% |
| MAGL | <10% | <10% |
| FAAH | <5% | <5% |
| KIAA1363 | <5% | <5% |
| ABHD12 | <5% | <5% |
| Other SHs (various) | Not Detected | Not Detected |
| Data adapted from Hsu KL, et al. J Med Chem. 2013;56(21):8270-9. |
Pan-Serine Hydrolase Inhibitors: The Case of MAFP
In stark contrast to the selective profile of this compound, pan-serine hydrolase inhibitors like MAFP display broad reactivity across the serine hydrolase superfamily. This lack of selectivity makes them valuable as broad-spectrum probes in ABPP experiments but limits their therapeutic potential.
The table below illustrates the widespread inhibition of serine hydrolases in the mouse brain proteome by MAFP, as determined by competitive ABPP.
| Serine Hydrolase Target | Brain (% Inhibition at 10 µM) |
| MAGL | >90% |
| FAAH | >90% |
| ABHD6 | >90% |
| KIAA1363 | >80% |
| ABHD12 | >70% |
| Multiple other SHs | Significant Inhibition |
| Qualitative representation based on published data on the broad reactivity of MAFP. |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental techniques used to characterize the selectivity and potency of serine hydrolase inhibitors.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is the gold standard for assessing inhibitor selectivity across an entire enzyme family in a complex proteome. The workflow involves pre-incubating a proteome with the inhibitor of interest before labeling the remaining active enzymes with a broad-spectrum activity-based probe. The inhibition of probe labeling for a particular enzyme indicates that it is a target of the inhibitor.
Experimental Workflow: Competitive ABPP
References
- 1. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Research Chemical KT185
Immediate Safety and Handling Precautions
Given that the specific hazards of KT185 are not immediately known, all handling and disposal preparations should be conducted with the assumption that the substance is hazardous. Adherence to standard laboratory safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Safety goggles to protect against splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
Closed-toe shoes.
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors, dust, or aerosols.
Spill Management: In the event of a spill, immediately alert personnel in the vicinity and follow your laboratory's established spill response procedures. If unfamiliar with the hazards of this compound, consult with your EHS department before attempting to clean the spill.
Step-by-Step Disposal Procedures
The proper disposal of any research chemical is a systematic process that prioritizes safety and regulatory compliance. The following steps provide a general framework that should be adapted to your specific institutional policies.
Step 1: Chemical Identification and Hazard Assessment
The most critical step in the disposal process is to understand the chemical's properties and hazards.
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It will provide specific guidance on handling, storage, and disposal requirements. If you do not have an SDS for this compound, contact the manufacturer or supplier to obtain one.
-
Characterize the Waste: If an SDS is unobtainable, the waste must be characterized. This may involve reviewing experimental records to determine its composition and potential reactivity. In some cases, analytical testing may be required, which should be coordinated through your EHS department.[1]
-
Labeling: Ensure the container holding this compound is clearly and accurately labeled with its name (this compound), any known components, and the words "Hazardous Waste."[2][3][4][5][6] Vague labels should be avoided.[7]
Step 2: Segregation and Storage
Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions.
-
Incompatible Materials: Do not mix this compound with other waste streams unless you are certain of their compatibility.[2][8] Store it away from incompatible materials as a general precaution. For example, acids should be stored separately from bases, and oxidizing agents from flammable materials.[2][9]
-
Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.[4][8][10] Plastic containers are often preferred for their durability.[3]
-
Secondary Containment: Store the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[8][10]
-
Storage Location: Keep the waste in a designated and labeled satellite accumulation area (SAA) within the laboratory.[3][9][11] This area should be near the point of generation and under the control of laboratory personnel.[10][11]
Step 3: Waste Collection and Disposal
The final disposal of chemical waste must be handled by trained professionals.
-
Contact Your EHS Department: Your institution's EHS department is the primary resource for chemical waste disposal.[11][12] They will provide guidance on specific procedures and arrange for the collection of the waste.
-
Waste Pickup Request: Submit a waste pickup request to your EHS office as soon as the container is full or in accordance with your institution's policies.[5][8][12] Do not allow waste to accumulate in the laboratory.[8]
-
Prohibited Disposal Methods: Never dispose of chemical waste, including this compound, by pouring it down the drain or placing it in the regular trash.[3][8][13] Intentional evaporation of chemical waste is also prohibited.[9][13]
Data Presentation for EHS Communication
When contacting your EHS department for the disposal of this compound, be prepared to provide as much information as possible. The following table summarizes the key data points you should have available.
| Information Category | Data to Provide |
| Chemical Identification | Chemical Name (this compound), CAS Number (if known), Chemical Formula (if known), Purity. |
| Quantity and Container | Total volume or mass of waste, Type and size of the container, Number of containers. |
| Known Hazards | Information from the SDS (if available) or from experimental knowledge regarding toxicity, flammability, corrosivity, or reactivity. |
| Physical State | Solid, liquid, or gas. |
| Composition | If a mixture, provide the names and approximate percentages of all components. |
| Source of Generation | Briefly describe the research process or experiment that generated the waste. |
| Location | Building and room number where the waste is stored. |
| Contact Information | Name, phone number, and email address of the responsible researcher or lab manager. |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and signaling pathways are specific to the research being conducted with this compound. This information is not publicly available and would be contained within the internal documentation of the research group or organization that synthesized or is using the compound. For the purposes of disposal, the key "protocol" is the waste management procedure outlined above.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of an uncharacterized research chemical like this compound.
Caption: Disposal workflow for uncharacterized chemical this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. threesixtysafety.com [threesixtysafety.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. vumc.org [vumc.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
